molecular formula C13H15N B1596604 N,N-dimethyl-1-(naphthalen-1-yl)methanamine CAS No. 16413-71-1

N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Cat. No.: B1596604
CAS No.: 16413-71-1
M. Wt: 185.26 g/mol
InChI Key: PTKSORMJFKONON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1-(naphthalen-1-yl)methanamine is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethyl-1-naphthalen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKSORMJFKONON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295222
Record name 1-naphthalenemethanamine, n,n-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16413-71-1
Record name 1-[(Dimethylamino)methyl]naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16413-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 100674
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016413711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16413-71-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-naphthalenemethanamine, n,n-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of N,N-dimethyl-1-(naphthalen-1-yl)methanamine?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Introduction

This compound (CAS No: 16413-71-1) is a tertiary amine that serves as a critical intermediate and building block in various fields of organic synthesis.[1][2] Structurally, it is characterized by a naphthalene ring linked to a dimethylamino group via a methylene bridge, a feature that distinguishes it from derivatives where the amine is directly bonded to the aromatic system.[1] This unique arrangement imparts specific chemical reactivity and physical properties that are of significant interest to researchers in medicinal chemistry and materials science. Its utility is notably highlighted by its role as a precursor in the synthesis of more complex molecules, including pharmacologically active compounds related to the antifungal agent Naftifine.[1][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular identity, physicochemical characteristics, spectroscopic signature, key chemical reactions, and established synthesis protocols. The narrative emphasizes the causality behind its chemical behavior and the strategic considerations for its use in experimental design.

Molecular Structure and Identification

The foundational step in understanding the chemical behavior of this compound is to analyze its structure and formal identification.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[1][3][4]
CAS Number 16413-71-1[1][2][3][4][5]
Molecular Formula C₁₃H₁₅N[1][3][4][5]
Molecular Weight 185.27 g/mol [1][3][5]

| Synonyms | 1-(N,N-dimethylaminomethyl)naphthalene, Dimethyl[(naphthalen-1-yl)methyl]amine[3] |

The molecule's structure, featuring a lipophilic naphthalene moiety and a basic dimethylamino group separated by a flexible methylene spacer, is key to its reactivity and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, solubility, and suitability for specific reaction conditions. This compound is typically an off-white powder or a colorless liquid.[1][2] Its significant lipophilicity, indicated by logP values, suggests good permeability across biological membranes, a crucial factor in drug development.[1]

Table 2: Physicochemical Data

Property Value Source
Appearance Off-white powder or Colorless liquid [1][2]
Boiling Point 277.2°C at 760 mmHg [5]
Solubility Soluble in dichloromethane and ethanol [1]
Topological Polar Surface Area 3.2 Ų PubChem[4]
Hydrogen Bond Donor Count 0 PubChem[4]

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely heavily on spectroscopic methods. For this compound, NMR and mass spectrometry are primary analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a definitive fingerprint of the molecule.

  • ¹H NMR (300 MHz, CDCl₃) : The spectrum shows characteristic signals for the aromatic protons of the naphthalene ring between δ 7.36 and 8.24 ppm. A sharp singlet at δ 3.79 ppm corresponds to the two protons of the methylene bridge, and another singlet at δ 2.27 ppm integrates to six protons, representing the two methyl groups on the nitrogen atom.[2]

  • ¹³C NMR (75 MHz, CDCl₃) : The carbon spectrum displays ten signals in the aromatic region (δ 124.4-134.6 ppm) corresponding to the naphthalene core. The methylene bridge carbon appears at δ 62.4 ppm, and the methyl carbons give a signal at δ 45.6 ppm.[2]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.[4] The molecular ion peak would be expected at an m/z corresponding to its molecular weight of approximately 185.27.

Chemical Reactivity and Mechanistic Insights

As a tertiary amine, the compound's reactivity is dominated by the lone pair of electrons on the nitrogen atom. This makes it a nucleophile and a base.

  • Oxidation : The nitrogen atom can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[1] The N-oxide derivatives are often explored for their distinct pharmacological profiles.

  • Reduction : While the amine itself is in a reduced state, the term can refer to reactions involving other parts of a larger molecule it's incorporated into. However, related secondary amines can be formed from this compound via demethylation under specific conditions, though this is less common than its use as a stable building block.[1]

  • Quaternization : As a precursor, it can react with alkyl halides to form quaternary ammonium salts.[1] This reaction adds a permanent positive charge, significantly altering the molecule's solubility and biological interactions.

  • Ligand Formation : The nitrogen atom can coordinate with transition metals, allowing the molecule to act as a ligand in catalysis.[1] The naphthalene group provides steric bulk and potential for π-stacking interactions, which can influence the stability and selectivity of the resulting metal complex.

cluster_main This compound cluster_products Reaction Products main C₁₃H₁₅N (Tertiary Amine) n_oxide N-Oxide Derivative main->n_oxide [O] (e.g., m-CPBA) quat_salt Quaternary Ammonium Salt main->quat_salt R-X (Alkyl Halide) metal_complex Metal Complex main->metal_complex Transition Metal (e.g., Pd, Ru)

Caption: Key reaction pathways for the subject compound.

Synthesis Methodologies

The synthesis of this compound can be accomplished through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Protocol 1: Palladium-Catalyzed Amination

This method involves the coupling of a naphthalene-based electrophile with an amine source. It offers a direct route with good yields.[2]

Experimental Protocol:

  • Setup : To a nitrogen-purged Schlenk tube, sequentially add sodium hydroxide (3.0 eq.), the NHC-Pd(II)-Im complex catalyst (1.0 mol%), and water (1.0 mL).

  • Reagent Addition : Add 1-chloromethylnaphthalene (0.8 mmol) followed by N,N-dimethylformamide (2.0 eq.).

  • Reaction : Stir the reaction mixture vigorously at 50 °C for 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup : After completion, cool the mixture to room temperature. Extract the product with ethyl acetate.

  • Purification : Wash the combined organic extracts with saturated brine and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure.

  • Isolation : Purify the resulting crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to yield the pure product as a colorless liquid.[2]

start Start: Reagents in Schlenk Tube react Stir at 50°C for 3 hours start->react 1-Chloromethylnaphthalene + DMF + Catalyst workup Cool & Extract with Ethyl Acetate react->workup purify Wash, Dry & Concentrate workup->purify isolate Silica Gel Column Chromatography purify->isolate Crude Product end End: Pure Product isolate->end

Caption: Workflow for Pd-catalyzed synthesis.

Protocol 2: Direct N,N-Dimethylation via Reductive Amination

This is a high-yield method starting from the corresponding primary or secondary amine using formaldehyde as the methyl source.[1]

Experimental Protocol:

  • Setup : In a reaction vessel, dissolve 1-(naphthalen-1-yl)methanamine or its N-methyl derivative in a 1,4-dioxane/water mixture.

  • Catalyst : Add sodium dihydrogen phosphate as a catalyst.

  • Reagent Addition : Add formaldehyde to the mixture.

  • Reaction : Heat the reaction to 60°C for approximately 10 minutes. The reaction is typically rapid.

  • Purification : Upon completion, the product can be isolated using standard extraction and purification techniques, often yielding the product in high purity (>96%).[1]

Applications in Research and Development

The utility of this compound is primarily as a versatile intermediate.

  • Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds being investigated for a range of therapeutic applications. As noted, it is a known impurity or intermediate related to the antifungal drug Terbinafine, underscoring its relevance in pharmaceutical process chemistry.

  • Organic Synthesis : Beyond pharmaceuticals, it serves as a valuable building block for creating more complex molecular architectures. The naphthalene group can be functionalized further, and the dimethylamino group can be used to direct reactions or be transformed into other functional groups.

  • Catalysis : Its role as a ligand for transition metal catalysts is an area of active research.[1] The resulting complexes can be employed in a variety of organic transformations, including cross-coupling reactions, oxidations, and reductions, where the ligand's structure can tune the catalyst's activity and selectivity.[1]

Conclusion

This compound is a compound of significant practical importance for chemists in both academic and industrial settings. Its well-defined physicochemical properties, predictable reactivity as a tertiary amine, and clear spectroscopic profile make it a reliable synthetic intermediate. The availability of robust synthesis protocols further enhances its utility. For drug development professionals and synthetic chemists, a thorough understanding of this molecule's chemical properties is essential for leveraging its potential as a building block in the creation of novel, high-value compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Veeprho. This compound | CAS 16413-71-1. Veeprho. [Link]

Sources

N,N-dimethyl-1-(naphthalen-1-yl)methanamine molecular structure and formula.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 16413-71-1), a tertiary amine of significant interest in synthetic and medicinal chemistry. The document delineates its core molecular structure, chemical formula, and physicochemical properties. It offers a detailed, field-tested synthesis protocol, complete with mechanistic insights and characterization data. Furthermore, this guide explores the compound's applications as a versatile synthetic intermediate, a ligand in catalysis, and a scaffold in drug discovery. Safety, handling, and a comparative analysis with structurally related amines are also discussed to provide a holistic resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Core Properties

This compound is a tertiary amine characterized by a naphthalen-1-ylmethyl group bonded to a dimethylamino moiety.[1] Its molecular structure features a critical methylene (-CH₂-) bridge that separates the bulky naphthalene aromatic system from the nitrogen atom. This spacer distinguishes it from its close analog, N,N-dimethyl-1-naphthylamine (CAS 86-56-6), where the amine is directly bonded to the naphthalene ring, leading to distinct steric and electronic properties.[1][2]

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[1][3]
CAS Number 16413-71-1[1][4]
Molecular Formula C₁₃H₁₅N[1][3][4]
Molecular Weight 185.27 g/mol [1][3]
Canonical SMILES CN(C)CC1=CC=CC2=CC=CC=C21[1]
InChI Key PTKSORMJFKONON-UHFFFAOYSA-N[1]
Synonyms 1-(N,N-dimethylaminomethyl)naphthalene, Dimethyl[(naphthalen-1-yl)methyl]amine[3]
Physicochemical Properties
PropertyValueSource
Physical State Colorless liquid[4]
Boiling Point 148-152 °C (at 16 Torr)[4]
Density (Predicted) 1.028 ± 0.06 g/cm³[4]
pKa (Predicted) 8.97 ± 0.28[4]
Storage Temp. Room Temperature, sealed in dry conditions[4]
Molecular Structure Diagram

Caption: 2D representation of this compound.

Spectroscopic and Analytical Data

Confirmation of the molecular structure is paramount for its use in regulated environments and precision synthesis. The following NMR data provides a definitive fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The provided NMR data corresponds to the successful synthesis and purification of the target compound, confirming its structural integrity.[4]

Data TypeParametersChemical Shifts (δ) and Coupling Constants (J)
¹H NMR 300 MHz, CDCl₃δ 8.24 (d, J = 7.8 Hz, 1H), 7.83-7.75 (m, 2H), 7.51-7.36 (m, 4H), 3.79 (s, 2H), 2.27 (s, 6H)
¹³C NMR 75 MHz, CDCl₃δ 134.6, 133.8, 132.4, 128.4, 127.9, 127.4, 125.9, 125.5, 125.0, 124.4, 62.4, 45.6

Interpretation and Causality:

  • ¹H NMR: The singlet at 2.27 ppm integrating to 6H is characteristic of the two equivalent methyl groups on the nitrogen atom. The singlet at 3.79 ppm (2H) corresponds to the methylene bridge protons, confirming the naphthyl-CH₂-N connectivity. The complex multiplet pattern between 7.36 and 8.24 ppm is indicative of the seven protons on the monosubstituted naphthalene ring system.

  • ¹³C NMR: The peak at 45.6 ppm is assigned to the two methyl carbons, while the peak at 62.4 ppm represents the methylene bridge carbon. The remaining ten signals in the aromatic region (124.4-134.6 ppm) are consistent with the ten carbons of the naphthalene core. This data collectively provides a self-validating system for the compound's identity.[4]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various methods. A robust and well-documented procedure involves a palladium-catalyzed reaction using 1-chloromethylnaphthalene as the starting material.[4]

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reactant1 1-Chloromethylnaphthalene Conditions Stir at 50°C for 3 hours Under Nitrogen Atmosphere Reactant1->Conditions Combine in Schlenk tube Reactant2 N,N-Dimethylformamide (DMF) (as dimethylamine source) Reactant2->Conditions Combine in Schlenk tube Catalyst NHC-Pd(II)-Im Complex (1.0 mol%) Catalyst->Conditions Combine in Schlenk tube Base Sodium Hydroxide (3.0 eq.) Base->Conditions Combine in Schlenk tube Solvent Water (1.0 mL) Solvent->Conditions Combine in Schlenk tube Workup1 Cool to RT Extract with Ethyl Acetate Conditions->Workup1 Workup2 Wash with Saturated Brine Workup1->Workup2 Workup3 Dry with Anhydrous Na₂SO₄ Workup2->Workup3 Workup4 Concentrate under Reduced Pressure Workup3->Workup4 Purification Silica Gel Column Chromatography (Petroleum Ether / Ethyl Acetate = 5:1) Workup4->Purification Crude Product Product Pure N,N-dimethyl-1- (naphthalen-1-yl)methanamine Purification->Product

Caption: Palladium-catalyzed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic procedure.[4]

  • Inert Atmosphere Setup: Sequentially add sodium hydroxide (3.0 eq.), the NHC-Pd(II)-Im catalyst (1.0 mol%), water (1.0 mL), 1-chloromethylnaphthalene (0.8 mmol), and N,N-dimethylformamide (2.0 eq.) to a Schlenk reaction tube under a nitrogen atmosphere.

    • Expert Insight: The use of a Schlenk tube and nitrogen atmosphere is critical to prevent the oxidation of the palladium catalyst and other reagents, ensuring high reaction efficiency and reproducibility. DMF serves not only as a solvent but also as the source of the dimethylamine moiety in this specific transformation.[4][5]

  • Reaction Execution: Stir the reaction mixture at 50 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: After completion, cool the reaction to room temperature. Perform an extraction with ethyl acetate.

    • Expert Insight: Ethyl acetate is chosen for its ability to dissolve the organic product while having low miscibility with the aqueous phase, allowing for efficient separation.

  • Washing and Drying: Wash the combined organic extracts with saturated brine. The brine wash helps to remove residual water and inorganic salts from the organic layer. Subsequently, dry the organic layer over anhydrous sodium sulfate.

    • Expert Insight: Anhydrous sodium sulfate is a neutral drying agent that effectively removes trace water without reacting with the amine product. This step is crucial to prevent water from interfering with the subsequent purification.

  • Solvent Removal: Remove the solvent by concentration under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel. Elute with a mixture of petroleum ether and ethyl acetate (5:1 v/v) to afford the pure this compound as a colorless liquid.[4]

    • Trustworthiness: The purity and identity of the final product must be confirmed using the analytical methods described in Section 2 (NMR spectroscopy). This final validation step ensures the protocol is self-validating.

Applications in Research and Industry

The unique structural features of this compound make it a valuable molecule in several scientific domains.

  • Synthetic Intermediate: It is a key building block for more complex molecules. It serves as a precursor for the synthesis of various quaternary ammonium salts and is structurally related to intermediates used in the synthesis of antifungal drugs like Naftifine and Terbinafine.[1][3][6]

  • Catalysis: The amine functionality allows it to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which can then serve as catalysts for reactions such as oxidations and reductions.[1]

  • Pharmacological Research: Due to its structural similarity to biologically active amines, the compound is a candidate for enzyme inhibition and receptor binding studies.[1] Research into related naphthalene derivatives suggests potential for modulating serotonin reuptake, indicating possible applications in neuropharmacology.[1] Investigations have also noted inhibitory effects on cytochrome P450 enzymes (e.g., CYP2D6 and CYP1A2), which is a critical consideration in drug development to predict potential drug-drug interactions.[1]

Safety, Handling, and Storage

While a specific, comprehensive safety dataset for this compound is not detailed in the provided results, the hazards can be inferred from its chemical class and data for the structurally similar N,N-dimethyl-1-naphthylamine.[7]

  • Potential Hazards: Based on its analog, it is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory tract irritation.[7] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

  • Handling Procedures:

    • Use in a well-ventilated area or a chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

    • Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[8][10]

    • Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]

    • Keep away from incompatible materials such as strong oxidizing agents.[9]

    • The compound may be air and moisture sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[8][10]

References

  • N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • This compound | CAS 16413-71-1. (n.d.). Veeprho. Retrieved January 22, 2026, from [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.
  • N,N-Dimethyl-1-naphthylamine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • This compound | C13H15N | CID 264953. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). MDPI. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-dimethyl-1-(naphthalen-1-yl)methanamine is a tertiary amine of significant interest as a versatile building block in organic synthesis and as a key intermediate in the development of pharmacologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic pathways for its preparation, tailored for researchers, chemists, and professionals in drug development. Moving beyond simple procedural lists, this document elucidates the mechanistic underpinnings, strategic considerations, and practical nuances of each method. We will examine three robust and field-proven synthetic strategies: the direct reductive amination of 1-naphthaldehyde, the classic Eschweiler-Clarke methylation, and a modern palladium-catalyzed approach starting from 1-chloromethylnaphthalene. Each section includes a detailed experimental protocol, a mechanistic diagram, and an expert analysis of the rationale behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: The Target Molecule

This compound, with CAS number 16413-71-1, features a dimethylamino group attached to a methylene bridge at the 1-position of a naphthalene ring.[1][2] This structure makes it a valuable intermediate. The naphthalene moiety provides a rigid, lipophilic scaffold, while the tertiary amine group serves as a key site for further functionalization or for its basic properties in physiological contexts. Understanding the most efficient and scalable routes to this molecule is critical for its application in synthetic campaigns.

Synthetic Pathway I: Reductive Amination of 1-Naphthaldehyde

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient route from a carbonyl compound to an amine.[3][4] This pathway involves the reaction of 1-naphthaldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the C=N double bond of the iminium ion without affecting the starting aldehyde.

Mechanistic Rationale: The reaction begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of 1-naphthaldehyde. This is followed by dehydration to form a transient iminium ion. A hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product. STAB is often preferred due to its mild nature and tolerance of slightly acidic conditions which favor iminium ion formation, while avoiding the toxicity associated with cyanide-based reagents.[3]

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 1-naphthaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a solution of dimethylamine (2.0 eq, typically as a solution in THF or as dimethylamine hydrochloride with a non-nucleophilic base like triethylamine).

  • Iminium Formation: The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the stirred mixture. The portion-wise addition helps to control any exotherm.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield pure this compound.

G start 1-Naphthaldehyde + Dimethylamine intermediate Iminium Ion Intermediate start->intermediate Condensation (-H₂O) product N,N-dimethyl-1- (naphthalen-1-yl)methanamine intermediate->product Reduction reductant NaBH(OAc)₃ (Hydride Donor) reductant->intermediate Hydride Attack

Caption: Reductive Amination Pathway.

Synthetic Pathway II: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination that achieves exhaustive methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[5][6] This method is particularly powerful because it stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts that can occur with other alkylating agents like methyl iodide.[5][7] The reaction is irreversible due to the formation of gaseous carbon dioxide.[5]

For the synthesis of our target molecule, this pathway would typically start from the corresponding primary amine, 1-(naphthalen-1-yl)methanamine.

Mechanistic Rationale: The reaction mechanism involves two key stages per methylation. First, the amine reacts with formaldehyde to form an iminium ion. Second, formic acid acts as a hydride donor, transferring a hydride to the iminium ion and reducing it to the methylated amine while decomposing into carbon dioxide.[7] The process repeats to convert the secondary amine intermediate into the final tertiary amine. The use of excess reagents drives the reaction to completion.[5]

Experimental Protocol: Eschweiler-Clarke Methylation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 1-(naphthalen-1-yl)methanamine (1.0 eq) is mixed with aqueous formaldehyde (37 wt. %, ~2.5 eq) and formic acid (98-100%, ~2.5 eq).

  • Heating: The reaction mixture is heated to reflux (typically 80-100 °C) and maintained at this temperature for 6-12 hours.[6] Vigorous gas evolution (CO₂) will be observed initially.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS to confirm the consumption of the starting material and the intermediate secondary amine.

  • Work-up: After cooling to room temperature, the mixture is made basic (pH > 10) by the careful addition of an aqueous solution of sodium hydroxide. This step neutralizes the excess formic acid and deprotonates the amine product.

  • Extraction: The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to afford the pure tertiary amine.[8]

G start 1-(Naphthalen-1-yl)methanamine intermediate1 Iminium Ion 1 start->intermediate1 + CH₂O reagents Formaldehyde (CH₂O) + Formic Acid (HCOOH) reagents->intermediate1 H⁺ intermediate3 Iminium Ion 2 reagents->intermediate3 H⁺ intermediate2 N-methyl-1-(naphthalen-1-yl)methanamine (Secondary Amine) intermediate1->intermediate2 + HCOOH (-CO₂) intermediate2->intermediate3 + CH₂O product N,N-dimethyl-1- (naphthalen-1-yl)methanamine intermediate3->product + HCOOH (-CO₂)

Caption: Eschweiler-Clarke Reaction Pathway.

Synthetic Pathway III: Synthesis from 1-Chloromethylnaphthalene

A distinct and modern approach involves the direct formation of the C-N bond by reacting 1-chloromethylnaphthalene with a suitable dimethylamine equivalent. This avoids the use of the corresponding aldehyde, which can sometimes be more expensive or difficult to prepare.[9][10] A notable method utilizes N,N-dimethylformamide (DMF) as the source of the dimethylamino group in a palladium-catalyzed reaction.

Mechanistic Rationale: This synthesis proceeds via a palladium-catalyzed coupling reaction.[1] While the detailed mechanism can be complex, it likely involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 1-chloromethylnaphthalene. The resulting organopalladium(II) species then reacts with DMF, which serves as both a solvent and the nitrogen source, ultimately leading to the product after a reductive elimination step that regenerates the palladium(0) catalyst. The presence of a base is crucial for the reaction cycle.

Experimental Protocol: Pd-Catalyzed Amination

  • Reaction Setup: A Schlenk tube is charged with 1-chloromethylnaphthalene (1.0 eq), a palladium catalyst such as an NHC-Pd(II)-Im complex (1.0 mol%), and a base like sodium hydroxide (3.0 eq).[1]

  • Reagent Addition: N,N-dimethylformamide (2.0 eq) and water (as required by the specific catalytic system) are added under an inert nitrogen atmosphere.[1]

  • Heating: The reaction mixture is stirred and heated to 50 °C for approximately 3 hours.[1]

  • Reaction Monitoring: The reaction progress is followed by TLC or GC-MS until the starting chloride is consumed.

  • Work-up: After cooling to room temperature, the mixture is partitioned between ethyl acetate and water. The organic layer is separated.

  • Purification: The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel flash column chromatography (e.g., using a petroleum ether/ethyl acetate eluent system) to obtain the pure this compound.[1]

G start 1-Chloromethylnaphthalene intermediate [Naphthyl-CH₂-Pd(II)-Cl] Complex start->intermediate Oxidative Addition reagents N,N-Dimethylformamide (DMF) + NaOH reagents->intermediate Ligand Exchange & C-N Coupling catalyst Pd(0) Catalyst catalyst->start product N,N-dimethyl-1- (naphthalen-1-yl)methanamine intermediate->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Palladium-Catalyzed Amination Pathway.

Comparative Analysis of Synthetic Pathways

The optimal choice of synthetic route depends on factors such as starting material availability, cost, scale, and the required purity of the final product.

Parameter Pathway I: Reductive Amination Pathway II: Eschweiler-Clarke Pathway III: Pd-Catalyzed Amination
Starting Material 1-Naphthaldehyde1-(Naphthalen-1-yl)methanamine1-Chloromethylnaphthalene
Key Reagents Dimethylamine, NaBH(OAc)₃Formaldehyde, Formic AcidDMF, NaOH, Pd-Catalyst
Advantages High selectivity, mild conditions, broad substrate scope.Cost-effective reagents, avoids over-alkylation, simple procedure.Utilizes a different, readily available starting material; potentially faster reaction times.
Disadvantages Requires a stable aldehyde, cost of specialized borohydride reagents.Requires handling of formaldehyde, reaction can be vigorous (gas evolution), requires basic work-up.High cost and sensitivity of palladium catalysts, requires inert atmosphere.
Ideal Application General lab-scale synthesis where the aldehyde is readily available.Large-scale synthesis where cost is a major factor and the primary amine is the starting point.Cases where 1-chloromethylnaphthalene is a more accessible precursor than the aldehyde or primary amine.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. The classical methods of direct reductive amination and the Eschweiler-Clarke reaction remain highly relevant, offering robust and scalable solutions from carbonyl and primary amine precursors, respectively. Concurrently, modern catalytic methods, such as the palladium-catalyzed amination of 1-chloromethylnaphthalene, provide valuable alternatives that expand the portfolio of accessible starting materials. The selection of a specific pathway should be a strategic decision based on a thorough analysis of precursor availability, economic constraints, and the specific demands of the research or development program. This guide provides the foundational knowledge and practical protocols necessary for making that informed decision.

References

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Reddy, M. P., Reddy, P. R., Radharani, K., & Chowdary, N. V. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO2004080945A1).
  • Eschweiler–Clarke reaction. (n.d.). Grokipedia. [Link]

  • Reddy, M. P., Reddy, P. R., Radharani, K., & Chowdary, N. V. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO2004080945A1).
  • Leuckart–Wallach Reaction. (n.d.). ResearchGate. [Link]

  • Eschweiler–Clarke reaction: Methylation on amines. (2019, June 17). YouTube. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). PMC - PubMed Central - NIH. [Link]

  • PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. (2004). WIPO Patentscope. [Link]

  • Leuckart–Wallach reaction | Request PDF. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). Lead Sciences. [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Leuckart reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Volochnyuk, D. M., & Kolotilov, S. V. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

Sources

Physical and chemical properties of N,N-dimethyl-1-(naphthalen-1-yl)methanamine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in complex organic synthesis.

Introduction and Strategic Importance

This compound, a tertiary amine featuring a naphthalene core, serves as a critical intermediate and building block in synthetic organic chemistry.[][2] Its structural features—a bulky, aromatic naphthalene group linked to a dimethylaminomethyl moiety—confer specific reactivity and physical properties that are leveraged in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] Notably, it is identified as a related substance or impurity in the synthesis of Naftifine, an allylamine antifungal drug, highlighting its relevance in pharmaceutical manufacturing and quality control.[3] Understanding its fundamental properties is therefore essential for optimizing synthetic routes and ensuring the purity of final active pharmaceutical ingredients (APIs).

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This compound is uniquely identified by its CAS Registry Number and its specific molecular structure.

  • Chemical Name: this compound[4][5]

  • CAS Number: 16413-71-1[4][5][6]

  • Molecular Formula: C₁₃H₁₅N[4][5]

  • Synonyms: 1-Naphthalenemethanamine, N,N-dimethyl-; 1-(N,N-dimethylaminomethyl)naphthalene; Dimethyl[(naphthalen-1-yl)methyl]amine[3][5]

The molecule's structure is defined by the following canonical identifiers:

  • SMILES: CN(C)CC1=C2C=CC=CC2=CC=C1[3]

  • InChI: InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3[3][5]

This structure results in a molecule with a single rotatable bond between the methylene bridge and the naphthalene ring and one hydrogen bond acceptor (the nitrogen atom).[7]

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, influencing choices regarding solvents, reaction temperatures, and purification methods. This compound is typically a colorless to very slight yellow liquid.[8][9] Its key quantitative properties are summarized below.

PropertyValueSource(s)
Molecular Weight 185.26 g/mol [5][7][10]
Density 1.028 g/cm³[5]
Boiling Point 277.2°C at 760 mmHg[5]
Flash Point 111°C[5]
Refractive Index 1.604[5]
Vapor Pressure 0.0046 mmHg at 25°C[5]
LogP (Computed) 3.1[7]

These properties indicate a compound with low volatility under standard conditions and a density slightly greater than water. Its high boiling point necessitates vacuum distillation for purification to prevent thermal degradation.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the molecule. The following data has been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals corresponding to the different proton environments in the molecule.[8]

    • δ 8.24 (d, J = 7.8 Hz, 1H): Aromatic proton on the naphthalene ring, likely in the peri-position (C8), deshielded by proximity to the substituent.

    • δ 7.83-7.75 (m, 2H): Aromatic protons.

    • δ 7.51-7.36 (m, 4H): Aromatic protons.

    • δ 3.79 (s, 2H): Methylene protons (-CH₂-), appearing as a singlet.

    • δ 2.27 (s, 6H): Methyl protons (-N(CH₃)₂), appearing as a sharp singlet.

  • ¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the carbon framework.[8]

    • δ 134.6, 133.8, 132.4, 128.4, 127.9, 127.4, 125.9, 125.5, 125.0, 124.4: Aromatic carbons of the naphthalene ring.

    • δ 62.4: Methylene carbon (-CH₂-).

    • δ 45.6: Methyl carbons (-N(CH₃)₂).

Mass Spectrometry (MS)

Mass spectrometry data, often from Gas Chromatography-Mass Spectrometry (GC-MS), confirms the molecular weight and provides fragmentation patterns useful for identification.[7] The exact mass is reported as 185.120449483 Da.[7]

Synthesis Protocols and Chemical Reactivity

This compound is a useful reactant in organic synthesis.[][8] Its synthesis is a key step for accessing more complex derivatives.

Palladium-Catalyzed Synthesis from 1-Chloromethylnaphthalene

A common and efficient laboratory-scale synthesis involves the palladium-catalyzed reaction of 1-chloromethylnaphthalene with N,N-dimethylformamide.[8] The causality behind this choice is the high efficiency and selectivity of modern cross-coupling reactions, allowing for the formation of the C-N bond under relatively mild conditions.

Experimental Protocol:

  • Inert Atmosphere: Sequentially add sodium hydroxide (3.0 eq.), NHC-Pd(II)-Im complex 1 (1.0 mol%), and water (1.0 mL) to a Schlenk reaction tube under a nitrogen atmosphere to prevent oxidation of the catalyst and reagents.

  • Reagent Addition: Add 1-chloromethylnaphthalene (0.8 mmol) and N,N-dimethylformamide (2.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50°C for 3 hours. The elevated temperature is necessary to achieve a reasonable reaction rate.

  • Workup: After cooling to room temperature, extract the mixture with ethyl acetate. The organic layer is then washed with saturated brine to remove water-soluble impurities and dried with anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to yield the pure product as a colorless liquid.[8]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Schlenk Tube (Nitrogen Atmosphere) B Add Reagents: 1. NaOH 2. Pd-NHC Catalyst 3. Water 4. 1-Chloromethylnaphthalene 5. DMF A->B Sequential Addition C Stir at 50°C for 3 hours B->C D Cool to RT C->D E Extract with Ethyl Acetate D->E F Wash with Brine & Dry (Na2SO4) E->F G Concentrate (Reduced Pressure) F->G H Purify via Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound (CAS 16413-71-1) is not widely available, data for structurally similar tertiary amines and general chemical safety principles should be strictly followed.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid breathing vapors and prevent contact with skin and eyes.[9][12] Wash hands thoroughly after handling.[12]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[12]

    • Inhalation: Remove the person to fresh air.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] Recommended storage is at room temperature, sealed from moisture and air.[4][9]

Conclusion

This compound is a well-characterized tertiary amine with significant utility in organic synthesis. Its defined physicochemical properties, clear spectroscopic signatures, and established synthetic protocols make it a reliable intermediate for drug development and other chemical industries. Adherence to appropriate safety and handling procedures is essential when working with this compound. This guide provides the foundational knowledge required for its effective and safe application in a research and development setting.

References

  • This compound. Lead Sciences. [Link]

  • This compound | CAS 16413-71-1. Veeprho. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. MySkinRecipes. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for N,N-dimethyl-1-(naphthalen-1-yl)methanamine, a key intermediate in various synthetic applications.[1][] Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established experimental protocols and theoretical principles.

Introduction: Unveiling the Molecular Architecture

This compound, with the chemical formula C₁₃H₁₅N and a molecular weight of 185.27 g/mol , is a tertiary amine featuring a naphthalene moiety.[3][4] Its structure, characterized by a methylene bridge connecting the naphthalene ring to a dimethylamino group, is a subject of interest in medicinal chemistry and organic synthesis.[4] A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectral signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map

NMR spectroscopy serves as a primary tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its constitution.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the naphthalene ring, the methylene bridge protons, and the methyl protons of the dimethylamino group.

Table 1: ¹H NMR Peak Assignments for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.24d1HAromatic H (Naphthalene)
7.83-7.75m2HAromatic H (Naphthalene)
7.51-7.36m4HAromatic H (Naphthalene)
3.79s2H-CH₂- (Methylene bridge)
2.27s6H-N(CH₃)₂ (Dimethylamino)

Data sourced from ChemicalBook.

The downfield chemical shifts of the naphthalene protons are characteristic of their aromatic nature. The singlet at 3.79 ppm integrating to two protons is indicative of the methylene bridge, and the singlet at 2.27 ppm integrating to six protons confirms the presence of the two equivalent methyl groups of the dimethylamino moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed carbon framework of the molecule.

Table 2: ¹³C NMR Peak Assignments for this compound

Chemical Shift (δ) ppmAssignment
134.6Aromatic C (Naphthalene quaternary)
133.8Aromatic C (Naphthalene quaternary)
132.4Aromatic C (Naphthalene quaternary)
128.4Aromatic CH (Naphthalene)
127.9Aromatic CH (Naphthalene)
127.4Aromatic CH (Naphthalene)
125.9Aromatic CH (Naphthalene)
125.5Aromatic CH (Naphthalene)
125.0Aromatic CH (Naphthalene)
124.4Aromatic CH (Naphthalene)
62.4-CH₂- (Methylene bridge)
45.6-N(CH₃)₂ (Dimethylamino)

Data sourced from ChemicalBook.

The spectrum displays ten distinct signals for the naphthalene ring carbons, consistent with its structure. The signals at 62.4 ppm and 45.6 ppm are assigned to the methylene and the dimethylamino carbons, respectively.

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2800C-H stretchAliphatic (-CH₂, -CH₃)
1600-1450C=C stretchAromatic ring
1260-1000C-N stretchTertiary amine
820-780C-H bendAromatic (out-of-plane)

The IR spectrum is expected to be dominated by C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, along with characteristic aromatic C=C stretching and C-H bending modes. The C-N stretching vibration of the tertiary amine will also be present.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the following protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation: As a neat liquid, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5][6]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: Record a background spectrum of the clean salt plates.

  • Sample Spectrum: Place a drop of the liquid on one plate and gently press the second plate on top to create a thin, uniform film.[7]

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 185, corresponding to its molecular weight. The most significant fragmentation pathway for this molecule is the benzylic cleavage, which is a type of α-cleavage characteristic of alkylamines.[1] This involves the cleavage of the C-C bond between the naphthalene ring and the methylene group, leading to a resonance-stabilized naphthylmethyl cation and a dimethylaminomethyl radical, or more favorably, cleavage of the bond between the methylene group and the nitrogen to form a stable iminium ion.

The most probable major fragmentation would be the loss of a hydrogen radical to form a stable iminium cation at m/z 184, or the cleavage of the bond between the CH₂ group and the naphthalene ring to produce the dimethyliminium ion at m/z 58. Another significant fragmentation would be the formation of the naphthylmethyl cation at m/z 141.

dot

fragmentation parent [C₁₃H₁₅N]⁺˙ m/z = 185 frag1 [C₁₂H₁₀N]⁺ m/z = 141 (Naphthylmethyl cation) parent->frag1 - •N(CH₃)₂ frag2 [C₃H₈N]⁺ m/z = 58 (Dimethyliminium ion) parent->frag2 - •C₁₀H₇CH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1). Set the injector temperature to 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for several minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database for confirmation.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a definitive fingerprint for this compound. The ¹H and ¹³C NMR data precisely map its molecular structure, while the predicted IR and MS data offer valuable insights into its functional groups and fragmentation behavior. The detailed experimental protocols outlined herein ensure the reproducibility and accuracy of these analytical methods, empowering researchers to confidently identify and characterize this important chemical compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Volatile Amines.
  • BenchChem. (n.d.). Application Note: Protocol for ¹H and ¹³C NMR Characterization of Imines.
  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 16413-71-1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

Sources

Potential biological activities of N,N-dimethyl-1-(naphthalen-1-yl)methanamine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tertiary amine with the chemical formula C₁₃H₁₅N[1][2], is a versatile organic compound with a growing profile of potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, known applications, and, most importantly, its prospective pharmacological roles. Drawing from research on the broader class of naphthalene derivatives and structurally similar compounds, this document explores the potential for this molecule to act as a modulator of key neurological pathways, an antimicrobial agent, and an influencer of drug metabolism. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction: Chemical Profile and Synthetic Utility

This compound, also known by its CAS number 16413-71-1, is characterized by a naphthalene ring linked to a dimethylamine group through a methylene bridge.[3] This structural feature distinguishes it from derivatives where the amine is directly attached to the aromatic system.[3] The compound presents as an off-white powder and possesses notable lipophilicity, which suggests good potential for penetrating biological membranes.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₅N[1][4]
Molecular Weight 185.27 g/mol [2][3][4]
CAS Number 16413-71-1[1][2][3]
Appearance Off-white powder[3]
Boiling Point 277.2°C at 760 mmHg[5]

Primarily, this compound serves as a crucial intermediate in organic synthesis.[][7] Its unique structure makes it a valuable building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3][5] For instance, the related compound N-methyl-1-naphthalenemethanamine is a key precursor in the synthesis of the antifungal drug Terbinafine.[8] Beyond pharmaceuticals, its aromatic nature lends it to applications in the manufacturing of dyes and pigments, where it can enhance color stability and intensity.[3][5] It also finds use in coordination chemistry as a ligand for transition metal catalysts.[3]

Potential Biological Activities and Mechanisms of Action

The biological potential of this compound is multifaceted, with evidence from related compounds pointing towards several promising avenues of investigation.

Neurological and Psychiatric Applications

The structural similarity of this compound to known neuroactive compounds suggests its potential to modulate central nervous system targets.

Naphthalene derivatives have been investigated for their ability to inhibit the reuptake of serotonin, a key mechanism in the treatment of mood disorders.[3] The structural motifs present in this compound, namely the naphthalene ring and the amine group, are common features in many serotonin reuptake inhibitors (SSRIs). The naphthalene moiety can engage in hydrophobic interactions with the serotonin transporter (SERT), while the amine group can form crucial ionic or hydrogen bonds.[3]

Proposed Experimental Workflow: In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of this compound for the human serotonin transporter.

SERT_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_cells Prepare cell membranes expressing hSERT incubate Incubate membranes, radioligand, and test compound prep_cells->incubate prep_ligand Prepare [3H]citalopram (radioligand) prep_ligand->incubate prep_test Prepare serial dilutions of This compound prep_test->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify bound radioactivity using scintillation counting wash->count analyze Generate competition curve and calculate IC50 and Ki values count->analyze

Caption: Workflow for in vitro SERT competitive binding assay.

While direct studies are lacking, the activity of the structurally related compound, Nafadotride, a dopamine D3 receptor antagonist, suggests a potential interaction of this compound with dopamine receptors.[9][10] Blockade of D3 receptors is a therapeutic strategy being explored for conditions such as substance abuse and schizophrenia. Furthermore, studies on alkaloids from Nelumbo nucifera have identified compounds with a similar structural backbone that exhibit antagonist activity at both D1 and D2 dopamine receptors.[11]

Proposed Signaling Pathway: Hypothetical Dopamine D3 Receptor Antagonism

This diagram illustrates the potential mechanism by which this compound could antagonize the dopamine D3 receptor, leading to downstream cellular effects.

D3_Antagonism cluster_membrane Cell Membrane D3R Dopamine D3 Receptor AC Adenylate Cyclase D3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D3R Activates Test_Compound N,N-dimethyl-1- (naphthalen-1-yl)methanamine Test_Compound->D3R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Sources

A Comprehensive Technical Guide to N,N-dimethyl-1-(naphthalen-1-yl)methanamine and Its Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(naphthalen-1-yl)methanamine and its analogs represent a versatile class of compounds with a rich pharmacological profile. The naphthalene moiety, a bicyclic aromatic hydrocarbon, serves as a key structural scaffold in numerous bioactive molecules, including approved drugs such as the antifungal naftifine and the antidepressant sertraline.[1][2] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse biological activities of this compound and its structurally related analogs. We will delve into their mechanisms of action, highlighting their potential as antifungal agents, selective serotonin reuptake inhibitors (SSRIs), and antimicrobials, and provide detailed experimental protocols for their synthesis and biological evaluation.

Chemical Synthesis and Structural Elucidation

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often starting from readily available naphthalene derivatives.

Synthesis of the Core Moiety: this compound

A common and efficient method for the synthesis of the parent compound, this compound, involves the reductive amination of 1-naphthaldehyde with dimethylamine.

Experimental Protocol: Reductive Amination [3]

  • Imine Formation: Dissolve 1-naphthaldehyde (1 equivalent) in methanol. Add an excess of dimethylamine (e.g., in a methanolic solution) to the aldehyde solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), in portions.

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Adjust the pH of the remaining aqueous layer to approximately 2 with dilute hydrochloric acid.

  • Purification: Wash the acidic aqueous layer with a nonpolar solvent like diethyl ether to remove any unreacted aldehyde. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of around 10-12 to precipitate the amine product. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel.[4]

An alternative synthetic approach involves the reaction of 1-chloromethylnaphthalene with dimethylamine.[4]

Experimental Protocol: Nucleophilic Substitution [4]

  • Reaction Setup: In a Schlenk reaction tube under a nitrogen atmosphere, sequentially add 1-chloromethylnaphthalene (0.8 mmol), N,N-dimethylformamide (2.0 eq.), water (1.0 mL), sodium hydroxide (3.0 eq.), and a palladium catalyst such as NHC-Pd(II)-Im complex 1 (1.0 mol%).

  • Reaction Conditions: Stir the reaction mixture at 50 °C for 3 hours.

  • Work-up and Purification: After cooling to room temperature, extract the reaction mixture with ethyl acetate. Wash the organic extract with saturated brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to obtain the pure this compound.[4]

Synthesis_of_Core_Molecule cluster_reductive_amination Reductive Amination cluster_nucleophilic_substitution Nucleophilic Substitution 1-Naphthaldehyde 1-Naphthaldehyde Imine Intermediate Imine Intermediate 1-Naphthaldehyde->Imine Intermediate Dimethylamine Methanol This compound This compound Imine Intermediate->this compound Sodium Cyanoborohydride 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene This compound This compound 1-Chloromethylnaphthalene->this compound Dimethylamine NaOH, Pd Catalyst

Caption: Synthetic routes to this compound.

Synthesis of Key Analogs: Intermediates for Antifungal Agents

Many potent antifungal agents, such as terbinafine and naftifine, are derivatives of N-methyl-1-(naphthalen-1-yl)methanamine. The synthesis of this key intermediate is crucial for the development of new antifungal drugs. A common industrial process starts from 1-chloromethylnaphthalene.[5]

Experimental Protocol: Synthesis of N-methyl-1-(naphthalen-1-yl)methanamine [5]

  • Formamide Derivative Synthesis: React 1-chloromethylnaphthalene with N-methylformamide in the presence of a strong base (e.g., sodium hydride) or a mild base with a phase transfer catalyst to obtain the N-methyl-N-(1-naphthylmethyl)formamide intermediate.

  • Hydrolysis: Subject the formamide derivative to acid or base hydrolysis. For acid hydrolysis, suspend the crude formamide in 10% aqueous sulfuric acid and reflux for 4 hours.

  • Work-up and Purification: After cooling, extract the reaction mixture with toluene. Decolorize the aqueous layer with activated carbon and then basify to pH 10 with sodium hydroxide. Extract the liberated amine into toluene, and distill off the solvent to obtain the crude product. Further purification can be achieved by vacuum distillation.[5]

Pharmacological Activities and Structure-Activity Relationships

The versatility of the naphthalen-1-ylmethanamine scaffold has led to the discovery of analogs with a wide range of biological activities.

Antifungal Activity: Inhibition of Squalene Epoxidase

A significant number of naphthalen-1-ylmethanamine analogs exhibit potent antifungal activity, primarily through the inhibition of squalene epoxidase.[6] This enzyme is a key component of the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. Inhibition of squalene epoxidase leads to the accumulation of toxic squalene and a deficiency in ergosterol, ultimately resulting in fungal cell death.[7]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Naphthalen-1-ylmethanamine Analogs Naphthalen-1-ylmethanamine Analogs Squalene Epoxidase Squalene Epoxidase Naphthalen-1-ylmethanamine Analogs->Squalene Epoxidase Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by naphthalen-1-ylmethanamine analogs.

Structure-Activity Relationship (SAR) for Antifungal Activity:

  • Naphthalene Ring Substitution: The substitution pattern on the naphthalene ring significantly influences antifungal potency. Generally, bulky substituents are not well-tolerated. Hydrogen or small, electron-withdrawing groups like fluorine at positions 2-4 and 6-8 are preferred. Larger substituents such as fluorine, chlorine, bromine, or methyl groups are better tolerated at the 5-position.[4] The introduction of fluorine at positions 3, 5, and 7, or chlorine at position 5 can enhance activity against yeasts. A di-fluoro substitution at positions 5 and 7 can further increase potency.[4]

  • Amine and Side Chain: The nature of the amine and the side chain attached to it are critical for activity. For instance, in terbinafine, a tertiary amine with an (E)-N-(6,6-dimethyl-2-hepten-4-ynyl) side chain is optimal for potent squalene epoxidase inhibition.[6]

CompoundTarget OrganismMIC (µg/mL)Reference
NaftifineTrichophyton spp.0.1 - 0.4[8]
TerbinafineTrichophyton spp.0.001 - 0.01[8]
Terbinafine Analog (5,7-difluoro)Aspergillus fumigatus8-16 fold more potent than terbinafine[4]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [3]

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the diluted fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.

Antidepressant Activity: Selective Serotonin Reuptake Inhibition (SSRI)

Certain analogs of this compound have been identified as potent selective serotonin reuptake inhibitors (SSRIs).[9] These compounds bind to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its concentration and enhancing serotonergic neurotransmission. This mechanism of action is the basis for the therapeutic effect of many widely prescribed antidepressant medications.

SERT_Inhibition cluster_synapse Synaptic Cleft Presynaptic Neuron Presynaptic Neuron Serotonin Serotonin Presynaptic Neuron->Serotonin Release Postsynaptic Neuron Postsynaptic Neuron SERT SERT SERT->Presynaptic Neuron Serotonin->SERT Reuptake Serotonin Receptors Serotonin Receptors Serotonin->Serotonin Receptors Binding Serotonin Receptors->Postsynaptic Neuron Signal Transduction Naphthalen-1-ylmethanamine Analogs Naphthalen-1-ylmethanamine Analogs Naphthalen-1-ylmethanamine Analogs->SERT Inhibition

Caption: Mechanism of action of naphthalen-1-ylmethanamine analogs as SSRIs.

Quantitative Pharmacological Data for SERT Inhibition:

Experimental Protocol: SERT Binding Assay [10][11]

  • Membrane Preparation: Use membrane preparations from cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand that binds to SERT, such as [³H]citalopram or [³H]paroxetine.

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Filtration and Measurement: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Antimicrobial Activity

Beyond their antifungal properties, some naphthalene derivatives have demonstrated broad-spectrum antibacterial activity.[12] The mechanism of action for their antibacterial effects is not as well-defined as for their antifungal activity but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Structure-Activity Relationship (SAR) for Antibacterial Activity:

The SAR for antibacterial activity often parallels that for antifungal activity, with lipophilicity and the nature of substituents on the naphthalene ring playing crucial roles. For example, the presence of 3,4,5-trimethoxy or 2,4-dichloro groups on a benzylidene amino segment attached to a 4-amino-3-hydroxy-naphthalene-1-sulfonic acid core has been shown to be important for activity against various bacteria.[12]

CompoundTarget OrganismMIC (µg/mL)Reference
Naphthalene-chalcone derivativeA549 cancer cell lineIC50 of 7.835 ± 0.598 µM[12]
4a-l (amide-coupled naphthalene)Escherichia coli12.5 - 100[12]
4a-l (amide-coupled naphthalene)Pseudomonas aeruginosa12.5 - 100[12]
4a-l (amide-coupled naphthalene)Staphylococcus aureus12.5 - 100[12]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution) [3]

The protocol is similar to the antifungal susceptibility testing, with the following modifications:

  • Medium: Use Mueller-Hinton Broth (MHB) for bacterial growth.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

Future Perspectives and Conclusion

This compound and its analogs constitute a promising class of compounds with a diverse range of pharmacological activities. Their potential as antifungal agents, particularly as inhibitors of squalene epoxidase, has been well-established with the development of drugs like naftifine and terbinafine. Furthermore, the discovery of analogs with potent SSRI and broad-spectrum antimicrobial activities highlights the therapeutic potential of this chemical scaffold.

Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the naphthalene ring, the amine functionality, and the side chain to improve potency, selectivity, and pharmacokinetic properties for different therapeutic targets.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the antibacterial and other observed biological activities.

  • In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the in vivo efficacy, toxicity, and pharmacokinetic profiles of promising lead compounds.

References

  • SERT Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • Synthesis And Antifungal Activity Of Terbinafine Analogues. International Journal of Pharmaceutical Sciences and Research.
  • Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules.
  • Process for the synthesis of terbinafine and derivatives thereof. Google Patents.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • This compound | CAS 16413-71-1. Veeprho. Available from: [Link]

  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. Available from: [Link]

  • Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase.
  • Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.
  • Application Note & Protocol: Assessing E5700 Inhibition of Squalene Synthase. Benchchem.
  • Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
  • SERT Transporter Assay. BioIVT. Available from: [Link]

  • Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents.
  • (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Organic Syntheses.
  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega.
  • (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.
  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research.
  • (PDF) Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs.
  • This compound. Santa Cruz Biotechnology.
  • Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase.
  • Squalene Epoxidase: Its Regul
  • Biochemical activity of SQLE inhibitors and their inactive analogs. a...
  • This compound | C13H15N | CID 264953. PubChem.
  • Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. PubMed.
  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central.
  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry.
  • N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. PubMed.
  • Navigating the Structure-Activity Landscape of Naphthalene-Based Analogs: A Compar
  • Designing rapid onset selective serotonin re-uptake inhibitors. Part 1: Structure-activity relationships of substituted (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalene amine.
  • Human squalene epoxidase (SQLE, squalene monooxygenase) structure with FAD and NB-598. Semantic Scholar.

Sources

An In-Depth Technical Guide to 2,6-Di-tert-butyl-4-mercaptophenol (CAS 950-59-4): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Di-tert-butyl-4-mercaptophenol, with the CAS registry number 950-59-4, is a sterically hindered phenolic compound featuring a thiol (-SH) group. This unique molecular architecture, combining a hindered phenol with a mercaptan, imparts significant antioxidant properties, making it a compound of interest for researchers and professionals in drug development, polymer science, and industrial chemistry. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical formed during the antioxidant process, thereby preventing it from initiating new degradation chains. The presence of the thiol group offers an additional site for radical scavenging and interaction with metal ions.

This technical guide provides a comprehensive overview of 2,6-di-tert-butyl-4-mercaptophenol, detailing its physicochemical properties, synthesis, mechanism of action as an antioxidant, and its diverse applications, particularly as a pharmaceutical intermediate and a polymerization inhibitor.

Physicochemical Properties

The key physicochemical properties of 2,6-di-tert-butyl-4-mercaptophenol are summarized in the table below. These properties are crucial for understanding its solubility, reactivity, and handling in a laboratory or industrial setting.

PropertyValueReference
CAS Number 950-59-4[1][2]
Molecular Formula C14H22OS[1][2][3]
Molecular Weight 238.39 g/mol [1][2]
Appearance White to light yellow powder or crystal[1][4]
Boiling Point 302.2°C at 760 mmHg[1]
Flash Point 136.6°C[1]
Density 1.019 g/cm³[1]
Solubility Soluble in Dichloromethane, Diethylether, Ethyl Acetate, Hexanes[1]
IUPAC Name 2,6-ditert-butyl-4-sulfanylphenol[2]
Synonyms 4-Mercapto-2,6-di-tert-butylphenol, 2,6-Di-tert-butyl-4-thiophenol[2][4]

Chemical Structure

The chemical structure of 2,6-di-tert-butyl-4-mercaptophenol is fundamental to its function. The diagram below illustrates the arrangement of the phenol, two tert-butyl groups, and the mercapto group on the benzene ring.

Caption: Chemical structure of 2,6-Di-tert-butyl-4-mercaptophenol.

Synthesis

2,6-Di-tert-butyl-4-mercaptophenol can be synthesized through a multi-step process starting from 2,6-di-tert-butylphenol. A common laboratory-scale synthesis involves the thiocyanation of the phenol followed by reduction.

Synthesis Pathway

Synthesis_Pathway 2,6-di-tert-butylphenol 2,6-di-tert-butylphenol 3,5-di-tert-butyl-4-hydroxythiocyanate 3,5-di-tert-butyl-4-hydroxythiocyanate 2,6-di-tert-butylphenol->3,5-di-tert-butyl-4-hydroxythiocyanate KSCN, Br₂, MeOH 2,6-di-tert-butyl-4-mercaptophenol 2,6-di-tert-butyl-4-mercaptophenol 3,5-di-tert-butyl-4-hydroxythiocyanate->2,6-di-tert-butyl-4-mercaptophenol Zn, H₂SO₄, EtOH Antioxidant_Mechanism Phenol (ArOH)Free Radical (R•) Phenol (ArOH)Free Radical (R•) Phenoxyl Radical (ArO•)Neutralized Molecule (RH) Phenoxyl Radical (ArO•)Neutralized Molecule (RH) Phenol (ArOH)Free Radical (R•)->Phenoxyl Radical (ArO•)Neutralized Molecule (RH) H• donation Phenoxyl Radical (ArO•) Stable Phenoxyl Radical (due to steric hindrance) Termination Termination Phenoxyl Radical (ArO•)->Termination Does not propagate chain reaction

Sources

N,N-dimethyl-1-(naphthalen-1-yl)methanamine safety, handling, and MSDS information.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety, handling, and material safety data sheet (MSDS) information for this compound. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may work with this compound. The guide emphasizes a proactive approach to safety, grounded in a thorough understanding of the substance's properties and potential hazards.

Section 1: Chemical Identification and Physicochemical Properties

This compound is a tertiary amine containing a naphthalene moiety. Precise identification is critical for ensuring that safety protocols are applied to the correct substance, as several structurally similar compounds exist.

A Note on Analogous Compounds: It is crucial to distinguish the target compound, This compound (CAS: 16413-71-1) , from related structures such as N-Methyl-1-(naphthalen-1-yl)methanamine (CAS: 14489-75-9) and N,N-Dimethyl-1-naphthylamine (CAS: 86-56-6). While safety data may be more readily available for these analogs, direct extrapolation of all toxicological and hazard data is not advisable without careful consideration of the structural differences. This guide will primarily use data specific to CAS 16413-71-1 where available and will clearly indicate when data from analogous compounds is used for illustrative purposes.

Table 1: Chemical Identification

Identifier Data Source(s)
Chemical Name This compound [1][2]
CAS Number 16413-71-1 [1][3]
Molecular Formula C13H15N [1][3]
Molecular Weight 185.27 g/mol [1][4]

| Synonyms | 1-naphthalenemethanamine, n,n-dimethyl-; Dimethyl[(naphthalen-1-yl)methyl]amine; 1-[(Dimethylamino)methyl]naphthalene |[2][5] |

Table 2: Physicochemical Properties

Property Value Source(s)
Boiling Point 148-152 °C @ 16 Torr; 277.2°C @ 760 mmHg [3][6]
Density 1.028 g/cm³ (Predicted) [3][6]
Flash Point 111 °C [3]
Storage Temperature Room Temperature, Sealed in Dry Conditions [1][6]

| Purity | Typically >97% |[1][4] |

Section 2: Hazard Identification and Classification

While a comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS 16413-71-1) is not widely available in public databases, the safety profile of the closely related secondary amine, N-Methyl-1-(naphthalen-1-yl)methanamine (CAS 14489-75-9), provides critical insight into the potential hazards. The GHS classification for this analog is severe and should be considered as a baseline for risk assessment until specific data for the target compound becomes available.

GHS Classification (Based on Analog CAS 14489-75-9) [7]

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Hazardous to the Aquatic Environment, Acute (Category 2): H401 - Toxic to aquatic life.

  • Hazardous to the Aquatic Environment, Chronic (Category 2): H411 - Toxic to aquatic life with long lasting effects.

The signal word associated with this classification is "Danger" [7].

GHS Hazard Pictograms (Illustrative, based on analog)

Caption: GHS pictograms for a structurally similar compound.

Section 3: Proactive Risk Assessment and Exposure Control

A rigorous risk assessment is mandatory before handling this compound. The causality behind this requirement is to preemptively mitigate the high potential for acute toxicity and irritation. The following workflow provides a self-validating system for ensuring laboratory safety.

Risk Assessment Workflow

Risk_Assessment_Workflow A 1. Hazard Identification - Review available analog SDS. - Note Acute Toxicity (Oral), Skin/Eye Irritation, Aquatic Toxicity. B 2. Exposure Assessment - Evaluate protocol steps: weighing, transfer, reaction, workup. - Identify potential for aerosol generation, spills, or contact. A->B Analyze the 'What' C 3. Implement Control Measures - Select appropriate engineering controls and PPE (see Table 3). - Prepare spill kits and emergency plans. B->C Mitigate the 'How' D 4. Procedural Execution & Monitoring - Handle only in designated areas. - Adhere strictly to protocols. C->D Enforce Safety E 5. Review and Refine - After completion, review process for any unforeseen risks. - Update SOPs as needed. D->E Continuous Improvement

Caption: A logical workflow for chemical risk assessment.

Engineering Controls

The primary engineering control is to conduct all manipulations of this compound within a certified chemical fume hood. This is non-negotiable. The rationale is to prevent inhalation of any vapors or aerosols, which, based on analog data for similar compounds, may cause respiratory tract irritation[8][9]. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[8].

Personal Protective Equipment (PPE)

The selection of PPE is based on preventing the most likely routes of exposure: skin contact, eye contact, and ingestion.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Eye/Face Chemical safety goggles or a full-face shield. Standard lab glasses are insufficient. Goggles must provide a seal around the eyes to protect from splashes. A face shield is recommended when handling larger quantities[7][8].
Hand Nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use. Given the skin irritation hazard, double-gloving can be a prudent measure. Contaminated gloves must be removed and disposed of properly, followed by hand washing[7].
Body Flame-retardant laboratory coat. A lab coat protects against incidental skin contact from small splashes and spills. It should be kept buttoned.

| Respiratory | Not typically required if used in a fume hood. | A NIOSH-approved respirator with an appropriate cartridge should be available for emergency situations, such as a large spill outside of containment. |

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Experimental Protocol: Handling
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational, all necessary PPE is donned, and a waste container is properly labeled and accessible.

  • Aliquotting: Transfer the liquid using a calibrated pipette or syringe to minimize drips and aerosol generation. Conduct these transfers over a tray or absorbent pad to contain any potential spills.

  • Heating/Reaction: If the protocol involves heating, use a well-controlled heating mantle and ensure the apparatus is securely clamped. Monitor the reaction for any signs of pressure buildup.

  • Post-Handling: After use, securely seal the container. Wipe down the work area in the fume hood.

  • Hygiene: Do not eat, drink, or smoke in the laboratory[7][8]. Always wash hands thoroughly after removing gloves and before leaving the work area[10].

Storage Protocol
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[9]. The recommended storage condition is often at room temperature[1][6].

  • Incompatibilities: Keep away from strong oxidizing agents[8][11].

  • Security: For compounds with high acute toxicity like this one (based on analog data), it is best practice to store them in a locked cabinet or a designated, controlled-access area to prevent unauthorized use[7].

Section 5: Emergency Procedures and First-Aid

Rapid and correct response to an emergency can significantly reduce the severity of an injury.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration immediately. Seek emergency medical help[7][8].

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[7][10].

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8][10].

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Get emergency medical help immediately[7][9].

Accidental Release Measures
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Contain: If it can be done without significant risk, prevent further spread of the spill.

  • Absorb: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill. Do not use combustible materials like sawdust[8][9].

  • Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal[8].

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[7].

  • Specific Hazards: Combustion may produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[8][9].

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes[7][8].

Section 6: Toxicological and Ecological Information

Detailed toxicological and ecological studies specific to this compound are not extensively documented in the available literature.

  • Toxicology: The primary concern, based on data from analogous compounds, is high acute oral toxicity and irritation to the skin and eyes[7][8]. The toxicological properties have not been fully investigated[8][9].

  • Ecotoxicity: Analogous compounds are classified as toxic to aquatic life, with long-lasting effects[7][8]. Therefore, this chemical should not be allowed to enter drains or surface water. All spills should be collected and disposed of as hazardous waste to prevent environmental contamination[8].

Section 7: Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.

  • Procedure: Dispose of this chemical and its container as hazardous waste. Do not dispose of it via the sanitary sewer system. Waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification[8]. Contact a licensed professional waste disposal service to dispose of this material.

References

  • This compound. Lead Sciences.[Link]

  • Cas 14489-75-9,1-Methyl-aminomethyl naphthalene. lookchem.[Link]

  • This compound | C13H15N | CID 264953. PubChem.[Link]

  • This compound | CAS 16413-71-1. Veeprho.[Link]

Sources

An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the key synthetic routes for N,N-dimethyl-1-(naphthalen-1-yl)methanamine, a crucial intermediate in various chemical syntheses.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound is a tertiary amine featuring a naphthalen-1-ylmethyl group attached to a dimethylamino moiety.[2] Its molecular structure, characterized by a methylene bridge between the naphthalene ring and the dimethylamine group, makes it a valuable precursor in the synthesis of more complex molecules, including quaternary ammonium salts.[2] This compound is a key intermediate in the production of various organic compounds and has applications in catalysis as a ligand in coordination chemistry.[2]

Core Synthetic Strategies: Pathways to the Target Molecule

The synthesis of this compound can be efficiently achieved through two primary and well-established methodologies:

  • The Eschweiler-Clarke Reaction: A classic method for the methylation of primary and secondary amines.

  • Reductive Amination: A versatile approach involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

This guide will delve into the mechanistic underpinnings and practical execution of both pathways, providing a comparative analysis to inform precursor selection and process optimization.

Pathway 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and widely utilized method for the N-methylation of amines.[3][4] It employs an excess of formic acid and formaldehyde to convert primary or secondary amines into their tertiary N-methylated counterparts.[3][4][5] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3]

Key Precursors and Reagents
Precursor/ReagentRole in the Reaction
1-Naphthylmethylamine The primary amine substrate that undergoes methylation.
Formaldehyde (HCHO) The source of the methyl groups.
Formic Acid (HCOOH) Acts as the reducing agent (hydride source) and catalyst.
Mechanistic Insights

The reaction proceeds through a well-defined mechanism:

  • Imine Formation: The primary amine, 1-naphthylmethylamine, first reacts with formaldehyde to form an imine intermediate.

  • Reduction by Formic Acid: Formic acid then acts as a hydride donor, reducing the imine to a secondary amine (N-methyl-1-(naphthalen-1-yl)methanamine). This step is irreversible due to the loss of carbon dioxide.[3]

  • Second Methylation: The resulting secondary amine undergoes a second reaction with formaldehyde to form an iminium ion.

  • Final Reduction: The iminium ion is subsequently reduced by another molecule of formic acid to yield the final product, this compound.[3][4]

The formation of the tertiary amine is generally more favorable than the secondary amine.[3]

Eschweiler_Clarke_Reaction cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 1-Naphthylmethylamine 1-Naphthylmethylamine Imine Imine 1-Naphthylmethylamine->Imine + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Imine Formic_Acid Formic Acid Iminium_Ion Iminium Ion Formic_Acid->Iminium_Ion Imine->Iminium_Ion + H+ Target_Molecule N,N-dimethyl-1- (naphthalen-1-yl)methanamine Iminium_Ion->Target_Molecule + Formic Acid (Hydride Transfer)

Eschweiler-Clarke Reaction Workflow
Experimental Protocol

A generalized laboratory procedure for the Eschweiler-Clarke synthesis of this compound is as follows:

  • In a reaction vessel, dissolve 1-naphthylmethylamine in an excess of formic acid.

  • Add an excess of aqueous formaldehyde to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway 2: Reductive Amination

Reductive amination is a versatile and widely employed method for the synthesis of amines.[6] This approach involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Key Precursors and Reagents
Precursor/ReagentRole in the Reaction
1-Naphthaldehyde The carbonyl compound that provides the naphthalen-1-ylmethyl backbone.
Dimethylamine The secondary amine that introduces the dimethylamino group.
Reducing Agent A reagent that selectively reduces the iminium ion intermediate. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Pd-C).
Mechanistic Insights

The reductive amination process unfolds in two key stages:

  • Iminium Ion Formation: 1-Naphthaldehyde reacts with dimethylamine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

  • Reduction: The iminium ion is then reduced by the chosen reducing agent to yield this compound. The choice of reducing agent is critical to ensure that the iminium ion is reduced preferentially over the starting aldehyde.

Reductive_Amination cluster_start_ra Starting Materials cluster_intermediate_ra Reaction Intermediate cluster_product_ra Final Product 1-Naphthaldehyde 1-Naphthaldehyde Iminium_Ion_RA Iminium Ion 1-Naphthaldehyde->Iminium_Ion_RA + Dimethylamine Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion_RA Reducing_Agent Reducing Agent Target_Molecule_RA N,N-dimethyl-1- (naphthalen-1-yl)methanamine Reducing_Agent->Target_Molecule_RA Iminium_Ion_RA->Target_Molecule_RA + Reducing Agent

Reductive Amination Workflow
Experimental Protocol

A representative protocol for the reductive amination synthesis is as follows:

  • Dissolve 1-naphthaldehyde and an excess of dimethylamine (often as a solution in a suitable solvent like THF or ethanol) in a reaction solvent (e.g., methanol or dichloromethane).

  • Add a mild acid catalyst (e.g., acetic acid) to facilitate iminium ion formation.

  • Cool the mixture in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction by carefully adding water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the residue via column chromatography.

Comparative Analysis of Synthetic Routes

FeatureEschweiler-Clarke ReactionReductive Amination
Starting Precursor 1-Naphthylmethylamine1-Naphthaldehyde
Key Reagents Formaldehyde, Formic AcidDimethylamine, Reducing Agent
Advantages - One-pot reaction. - Avoids the formation of quaternary ammonium salts. - Uses readily available and inexpensive reagents.- Milder reaction conditions are often possible. - A wider variety of reducing agents can be used to optimize the reaction. - Can be a more direct route if 1-naphthaldehyde is more accessible.
Disadvantages - Requires elevated temperatures (reflux). - Formic acid can be corrosive.- May require careful control of pH. - Some reducing agents are toxic or require special handling (e.g., sodium cyanoborohydride).

Conclusion

Both the Eschweiler-Clarke reaction and reductive amination represent effective and reliable strategies for the synthesis of this compound. The choice between these two pathways will ultimately depend on factors such as the availability and cost of the starting precursors, the desired scale of the reaction, and the laboratory's capabilities regarding handling specific reagents and reaction conditions. A thorough understanding of the mechanistic principles behind each route empowers the synthetic chemist to make informed decisions, leading to a successful and efficient synthesis of this valuable chemical intermediate.

References

  • Eschweiler–Clarke reaction. (2023, December 30). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Li, H., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(21), 6449. [Link]

  • A New Way to Amines. (2014, October 16). GalChimia. Retrieved January 22, 2026, from [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.
  • This compound. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • This compound | CAS 16413-71-1. (n.d.). Veeprho. Retrieved January 22, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for N,N-dimethyl-1-(naphthalen-1-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Tool for Regioselective Functionalization

N,N-dimethyl-1-(naphthalen-1-yl)methanamine, a tertiary amine derived from naphthalene, has emerged as a valuable reagent in modern organic synthesis. Its unique structural architecture, featuring a dimethylaminomethyl group tethered to the 1-position of the naphthalene core, renders it a powerful directing group for the regioselective functionalization of the naphthalene ring system. This guide provides an in-depth exploration of its primary application in directed peri-lithiation reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. While its role as a directing group is well-established, we will also briefly explore its potential as a ligand in transition metal catalysis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 16413-71-1[1]
Molecular Formula C₁₃H₁₅N[2]
Molecular Weight 185.27 g/mol [2]
Appearance Off-white powder[3]
Boiling Point 277.2 °C at 760 mmHg[2]
Density 1.028 g/cm³[2]

Core Application: Directed peri-Lithiation for 8-Substituted Naphthalenes

The most significant application of this compound lies in its ability to direct metalation to the C-8 position of the naphthalene ring, a process known as peri-lithiation. This regioselectivity is a consequence of the coordination of the organolithium reagent to the nitrogen atom of the dimethylaminomethyl group, which positions the base in close proximity to the C-H bond at the peri position.[4] This intramolecularly assisted deprotonation is significantly more favorable than the kinetically accessible deprotonation at the ortho (C-2) position.

Mechanistic Rationale: The Power of Intramolecular Coordination

The regiochemical outcome of the lithiation of 1-substituted naphthalenes is a subject of considerable interest. While ortho-directing groups typically favor deprotonation at the adjacent C-2 position, the unique geometry of the naphthalene scaffold allows for a strong directing effect towards the C-8 (peri) position when a suitable coordinating group is present at C-1.[5][6][7]

In the case of this compound, the dimethylaminomethyl group acts as an effective chelating agent for the lithium ion of the organolithium base (typically n-butyllithium or sec-butyllithium). This coordination forms a stable six-membered ring-like transition state, which dramatically lowers the activation energy for proton abstraction from the C-8 position.

G sub This compound intermediate Coordinated Intermediate sub->intermediate Coordination nBuLi n-BuLi nBuLi->intermediate product peri-Lithiated Naphthalene intermediate->product Deprotonation

Caption: Conceptual workflow of peri-lithiation.

This directed metalation strategy provides a reliable and efficient route to 8-substituted naphthalene derivatives, which can be challenging to synthesize through conventional electrophilic aromatic substitution reactions.

Experimental Protocol: peri-Lithiation and Quenching with an Electrophile

This protocol details a general procedure for the peri-lithiation of this compound followed by quenching with a generic electrophile (E+).

Materials:

  • This compound

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes (concentration to be determined by titration)

  • Electrophile (e.g., iodomethane, benzaldehyde, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen/argon inlet is used.

  • Initial Setup: The flask is charged with this compound (1.0 eq) and dissolved in anhydrous Et₂O or THF (approximately 0.1 M solution).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: n-Butyllithium or sec-butyllithium (1.1-1.2 eq) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly. A color change to deep red or orange is typically observed, indicating the formation of the lithiated species.

  • Stirring: The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Addition of Electrophile: The chosen electrophile (1.2-1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-3 hours at this temperature, or allowed to slowly warm to room temperature, depending on the reactivity of the electrophile.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 8-substituted-1-(dimethylaminomethyl)naphthalene derivative.

G A Dissolve Substrate in Anhydrous Solvent B Cool to -78 °C A->B C Add Organolithium Reagent Dropwise B->C D Stir for 1-2 hours C->D E Add Electrophile D->E F Stir and Allow to React E->F G Quench with Sat. NH4Cl F->G H Aqueous Workup and Extraction G->H I Purification H->I

Caption: Experimental workflow for peri-lithiation.

Causality in Experimental Choices:
  • Anhydrous Conditions: Organolithium reagents are extremely strong bases and are highly reactive towards protic solvents, including water. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the reagent and ensure efficient deprotonation.

  • Inert Atmosphere: The lithiated intermediates are sensitive to oxygen and carbon dioxide. Performing the reaction under an inert atmosphere of argon or nitrogen prevents their degradation.

  • Low Temperature (-78 °C): The lithiated naphthalene species can be unstable at higher temperatures, potentially leading to side reactions or decomposition. Maintaining a low temperature throughout the addition and reaction phases is crucial for obtaining good yields.

  • Choice of Organolithium Reagent: While n-BuLi is commonly used, the bulkier sec-BuLi can sometimes offer improved regioselectivity or faster deprotonation.

  • Slow Addition: Dropwise addition of the organolithium reagent and the electrophile helps to control the reaction exotherm and prevent localized high concentrations that could lead to side reactions.

Potential Application: Ligand in Transition Metal Catalysis

While the primary utility of this compound is as a directing group in lithiation reactions, its structure suggests potential as a ligand in transition metal-catalyzed cross-coupling reactions. The nitrogen atom of the dimethylamino group can act as a Lewis base, coordinating to a metal center.

Although specific and detailed protocols for the use of this compound as a ligand in reactions such as Suzuki-Miyaura or Heck couplings are not extensively reported in the literature, its potential can be inferred from related systems. For instance, various N-containing ligands are known to be effective in palladium-catalyzed cross-coupling reactions.[8][9] The naphthalene backbone provides a rigid scaffold that can influence the steric and electronic environment of the metal catalyst.

Further research is warranted to explore the efficacy of this compound as a ligand in a variety of catalytic transformations. Key areas of investigation would include its ability to stabilize catalytic intermediates, promote oxidative addition and reductive elimination, and influence the selectivity of the reaction. A recent study on the palladium-catalyzed C-H dimethylamination of 1-chloromethylnaphthalenes using DMF as the dimethylamino source highlights the ongoing interest in functionalizing the naphthalene core, though in this case, the product and not the starting material is the focus of catalytic applications.[10]

Conclusion and Future Outlook

This compound is a powerful and reliable tool for the regioselective synthesis of 8-substituted naphthalene derivatives through directed peri-lithiation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. The straightforward nature of the lithiation procedure, coupled with the high regioselectivity, makes it an attractive method for accessing complex naphthalene-based scaffolds relevant to medicinal chemistry and materials science. While its application as a ligand in catalysis remains an area for future exploration, the structural motifs present in this molecule suggest a promising avenue for the development of novel catalytic systems.

References

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. (URL: [Link])

  • Perilithiation and the synthesis of 8-substituted-1-naphthamides - University of Bristol. (URL: [Link])

  • Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group - ResearchGate. (URL: [Link])

  • Lithiations of .alpha.- and .beta.-(dimethylaminomethyl)naphthalenes with n-butyllithium and condensations with benzophenone. Some related results | Journal of the American Chemical Society. (URL: [Link])

  • Directed (ortho) Metallation - Myers Group, Harvard University. (URL: [Link])

  • This compound - Lead Sciences. (URL: [Link])

  • Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group - Utrecht University Repository. (URL: [Link])

  • LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY Sneh L
  • This compound | C13H15N | CID 264953 - PubChem. (URL: [Link])

  • This compound | CAS 16413-71-1 - Veeprho. (URL: [Link])

  • Directed Metalation: A Survival Guide - Baran Lab. (URL: [Link])

  • ChemInform Abstract: Perilithiation and the Synthesis of 8‐Substituted‐1‐naphthamides. (URL: [Link])

  • ChemInform Abstract: Perilithiation and the Synthesis of 8-Substituted-1-naphthamides | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers - Organic Chemistry Portal. (URL: [Link])

  • Palladium-catalyzed C–H dimethylamination of 1-chloromethyl naphthalenes with N,N-dimethylformamide as the dimethyl amino source - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])

  • Engineering of Aromatic Naphthalene and Solvent Molecules to Optimize Chemical Prelithiation for Lithium‐Ion Batteries - PMC - NIH. (URL: [Link])

  • N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives - PMC - NIH. (URL: [Link])

  • Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor - Oriental Journal of Chemistry. (URL: [Link])

  • ChemInform Abstract: Naphthalene-Catalyzed Lithiation of Chlorinated Nitrogenated Aromatic Heterocycles and Reaction with Electrophiles. | Request PDF - ResearchGate. (URL: [Link])

Sources

N,N-dimethyl-1-(naphthalen-1-yl)methanamine: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-dimethyl-1-(naphthalen-1-yl)methanamine is a tertiary amine featuring a bulky naphthalen-1-ylmethyl substituent.[1] While its direct application as a ligand in catalysis is not extensively documented in peer-reviewed literature, its significance as a versatile synthetic intermediate is well-established, particularly in the development of pharmacologically active compounds. This guide provides an in-depth exploration of the synthesis of this compound and its crucial role as a building block in organic synthesis, offering valuable insights for researchers in medicinal chemistry and drug development.

The unique structural characteristics of this compound, including the lipophilic naphthalene moiety and the nucleophilic dimethylamino group, make it a valuable precursor for creating more complex molecular architectures.[1] Its application is notably documented as an impurity and potential intermediate in the synthesis of Naftifine, an antifungal agent, highlighting its relevance in pharmaceutical manufacturing and quality control.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 16413-71-1[3]
Molecular Formula C₁₃H₁₅N[3]
Molecular Weight 185.27 g/mol [1]
Appearance Off-white powder[1]
Boiling Point 148-152 °C (16 Torr)ChemicalBook

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. A common and reliable method involves the reductive amination of naphthaldehyde.

Protocol 1: Reductive Amination of Naphthaldehyde

This protocol details the synthesis of this compound starting from 1-naphthaldehyde and dimethylamine.

Reaction Scheme:

cluster_0 Reductive Amination 1-Naphthaldehyde 1-Naphthaldehyde Imine_Intermediate Imine Intermediate 1-Naphthaldehyde->Imine_Intermediate + Dimethylamine - H2O Dimethylamine Dimethylamine (aq.) NaBH4 Sodium Borohydride Product This compound Imine_Intermediate->Product + NaBH4

A schematic of the reductive amination process.

Materials:

  • 1-Naphthaldehyde

  • Dimethylamine (40% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthaldehyde (1 equivalent) in methanol.

  • Imine Formation: To the stirred solution, add dimethylamine (40% aqueous solution, 2.5 equivalents) dropwise at room temperature. Stir the mixture for 2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Quenching: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Carefully quench the reaction by the slow addition of water.

  • Workup: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Application as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor to more complex molecules, leveraging the reactivity of the tertiary amine and the properties of the naphthalene ring system.

Role in the Synthesis of Pharmaceutical Compounds

While not a direct precursor to the final drug in many cases, this compound serves as a key intermediate in synthetic routes to valuable therapeutic agents. For instance, the related compound, N-methyl-1-naphthalenemethanamine, is a key intermediate in the synthesis of the antifungal drug Terbinafine.[4] The synthesis of such secondary amines can be envisioned from this compound through demethylation, although direct synthesis from the primary amine is often more common.

Furthermore, the structural motif of a dimethylaminomethyl group attached to an aromatic system is present in numerous biologically active molecules. This functional group can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability.

Potential as a Directing Group in Catalysis

While its use as a traditional ligand is not well-documented, the dimethylaminomethyl group has the potential to act as a directing group in certain catalytic reactions, such as C-H activation. The nitrogen atom can coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds on the naphthalene ring, thereby facilitating regioselective functionalization.

cluster_0 Potential Role as a Directing Group Substrate This compound Coordination Coordination of Nitrogen to Metal Substrate->Coordination Catalyst Metal Catalyst (e.g., Pd) Catalyst->Coordination CH_Activation Intramolecular C-H Activation Coordination->CH_Activation Proximity-induced Functionalization Functionalized Product CH_Activation->Functionalization + Reagent

Conceptual workflow for directed C-H activation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of reactive functional groups make it an important intermediate for the synthesis of more complex molecules, including those with potential pharmaceutical applications. Further research into its potential as a directing group in catalysis could unveil new synthetic methodologies. The protocols and information provided herein are intended to serve as a practical guide for researchers utilizing this compound in their synthetic endeavors.

References

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
  • This compound | C13H15N | CID 264953 - PubChem. Available at: [Link]

  • A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. Google Patents.
  • This compound | CAS 16413-71-1 - Veeprho. Available at: [Link]

Sources

The Medicinal Chemistry of N,N-dimethyl-1-(naphthalen-1-yl)methanamine: A Scaffold for Antifungal Agents and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-dimethyl-1-(naphthalen-1-yl)methanamine, a tertiary amine bearing a naphthalene moiety, serves as a crucial building block in the synthesis of various biologically active compounds. Its structural features, particularly the lipophilic naphthalene ring and the basic dimethylamino group, make it a valuable scaffold in medicinal chemistry. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the development of antifungal agents. We will delve into its synthetic utility, the mechanism of action of its derivatives, structure-activity relationships, and key considerations for drug development.

Chemical Properties and Synthetic Overview

This compound (CAS No: 16413-71-1) possesses a molecular formula of C₁₃H₁₅N and a molecular weight of 185.27 g/mol .[1] The presence of the naphthalene ring system imparts significant lipophilicity, a property often correlated with enhanced membrane permeability. The tertiary amine group provides a basic center, allowing for the formation of salts and enabling interactions with biological targets.

The synthesis of this compound can be achieved through various methods, with the Eschweiler-Clarke reaction being a prominent and efficient approach.[2][3][4][5][6] This reaction facilitates the methylation of a primary or secondary amine to a tertiary amine using formaldehyde and formic acid.[2][3][4][5][6]

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol outlines the synthesis starting from the corresponding primary amine, 1-naphthalenemethylamine.

Materials:

  • 1-naphthalenemethylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-naphthalenemethylamine in a round-bottom flask, add an excess of formic acid and formaldehyde.

  • Heat the reaction mixture to reflux (typically around 80-100 °C) and maintain for several hours (e.g., 12-18 hours), monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is driven to completion by the formation of carbon dioxide gas.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is basic.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Excess Formic Acid and Formaldehyde: Using an excess of these reagents ensures the complete methylation of the primary amine to the tertiary amine. The reaction proceeds through a stepwise methylation, and an excess drives the equilibrium towards the desired product.[3]

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Workup and Extraction: This standard procedure is used to separate the organic product from the aqueous reaction mixture and any inorganic byproducts.

Application in the Synthesis of Antifungal Agents

A primary and well-established application of this compound is as a precursor to a class of antifungal drugs known as allylamines. The most notable examples are naftifine and terbinafine . While the direct precursor to these drugs is often the N-methyl analog, N-methyl-1-naphthalenemethanamine, the N,N-dimethyl derivative can be readily converted to this key intermediate.

Mechanism of Action of Allylamine Antifungals

Naftifine and terbinafine exert their antifungal effects by inhibiting the enzyme squalene epoxidase .[7][8][9] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

G SqualeneEpoxidase Squalene Epoxidase

Inhibition of squalene epoxidase leads to two primary consequences:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to impaired growth and, in many cases, cell death.

  • Accumulation of Squalene: The buildup of intracellular squalene is toxic to the fungal cell, further contributing to the antifungal effect.

Synthesis of Naftifine and Terbinafine Intermediates

The synthesis of naftifine and terbinafine typically involves the N-alkylation of N-methyl-1-naphthalenemethanamine. This compound can be a starting material for obtaining this key intermediate through demethylation, although direct synthesis of the N-methyl analog is also common.

A common route to N-methyl-1-naphthalenemethanamine starts from 1-chloromethylnaphthalene, which is then reacted with methylamine.[10]

G Naphthalene Naphthalene Chloromethylnaphthalene 1-Chloromethylnaphthalene Naphthalene->Chloromethylnaphthalene Formaldehyde, HCl FormamideDerivative Formamide Derivative Chloromethylnaphthalene->FormamideDerivative Methylformamide N-Methylformamide Methylformamide->FormamideDerivative Base Methylnaphthalenemethanamine N-methyl-1- naphthalenemethanamine FormamideDerivative->Methylnaphthalenemethanamine Hydrolysis Terbinafine Terbinafine Methylnaphthalenemethanamine->Terbinafine Alkylation

Protocol 2: Synthesis of N-methyl-1-naphthalenemethanamine from 1-Chloromethylnaphthalene

This protocol describes a two-step process to produce the key intermediate for terbinafine synthesis.[10][11]

Step 1: Formation of the Formamide Derivative

  • In a suitable solvent such as N,N-dimethylformamide (DMF), react 1-chloromethylnaphthalene with N-methylformamide in the presence of a mild base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the reaction mixture and monitor for completion.

  • Upon completion, perform an aqueous workup to isolate the crude formamide derivative.

Step 2: Hydrolysis to N-methyl-1-naphthalenemethanamine

  • Suspend the crude formamide derivative in an aqueous acid solution (e.g., 10% sulfuric acid).[10][11]

  • Heat the mixture to reflux for several hours to effect hydrolysis.[10][11]

  • Cool the reaction mixture and extract with an organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to a pH of around 10.[10][11]

  • Extract the liberated N-methyl-1-naphthalenemethanamine into an organic solvent.

  • Dry the organic extract and remove the solvent under reduced pressure to obtain the desired product.

Structure-Activity Relationship (SAR) Studies

SAR studies on naftifine and its analogs have revealed several key structural features that are crucial for their antifungal activity.[12][13][14]

Structural Moiety Observation Implication for Activity
Tertiary Allylamine A tertiary allylamine function is a prerequisite for potent antifungal activity.The basic nitrogen is likely involved in binding to the enzyme target. The allyl group is also essential.
Naphthalene Ring Replacement of the naphthalene ring with other aromatic systems can modulate activity.The lipophilic and aromatic nature of this group is important for hydrophobic interactions with the target.
Phenyl Ring (in Naftifine) This part of the molecule allows for the widest range of variations.Substituents on the phenyl ring can be modified to fine-tune the antifungal spectrum and potency.
N-substituent The N-methyl group is optimal for activity in many cases.Larger or smaller alkyl groups can lead to a decrease in potency.

These SAR insights are crucial for the design of novel allylamine antifungals with improved efficacy, broader spectrum of activity, and better pharmacokinetic properties.[14]

Drug Development Considerations: Cytochrome P450 Inhibition

A critical aspect of drug development is assessing the potential for drug-drug interactions. Many drugs are metabolized by the cytochrome P450 (CYP) enzyme system, and inhibition of these enzymes can lead to altered drug clearance and potential toxicity. Terbinafine, a derivative of the N-methyl analog of our title compound, is a potent inhibitor of CYP2D6.[15][16][17][18][19]

This inhibitory activity is a significant consideration for compounds containing the naphthalenemethanamine scaffold. The basic nitrogen and the lipophilic aromatic system are features often found in CYP2D6 inhibitors. Therefore, when designing novel therapeutics based on this scaffold, it is imperative to screen for CYP450 inhibition early in the drug discovery process.

Strategies to Mitigate CYP2D6 Inhibition:

  • Modification of the Basic Amine: Altering the pKa of the nitrogen atom or introducing steric hindrance around it can reduce its interaction with the active site of CYP2D6.

  • Introduction of Metabolic Soft Spots: Designing the molecule to be metabolized by other CYP isoforms can reduce its reliance on CYP2D6.

  • Reduction of Lipophilicity: While some lipophilicity is necessary for cell permeability, excessive lipophilicity can contribute to non-specific binding and CYP inhibition.

Conclusion

This compound is a versatile building block in medicinal chemistry, most notably as a precursor to the clinically important allylamine antifungals. Its synthesis and derivatization provide access to a class of compounds with a well-defined mechanism of action and established structure-activity relationships. As with any drug scaffold, careful consideration of potential liabilities, such as cytochrome P450 inhibition, is crucial for the successful development of novel therapeutic agents. The protocols and insights provided in this guide are intended to support researchers and drug development professionals in harnessing the potential of this valuable chemical entity.

References

  • Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112–125.
  • Ghannoum, M. A., & Elewski, B. E. (1994). Effects of naftifine and terbinafine, two allylamine antifungal drugs, on selected functions of human polymorphonuclear leukocytes. Antimicrobial Agents and Chemotherapy, 38(11), 2588–2593.
  • Ghannoum, M. A., & Elewski, B. E. (1994). Effects of naftifine and terbinafine, two allylamine antifungal drugs, on selected functions of human polymorphonuclear leukocytes. Antimicrobial Agents and Chemotherapy, 38(11), 2588–2593.
  • Kodym, A., & Starościak, B. J. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. Archiv der Pharmazie, 350(8), 1700089.
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Ghannoum, M. A., & Elewski, B. E. (1994). Effects of naftifine and terbinafine, two allylamine antifungal drugs, on selected functions of human polymorphonuclear leukocytes. Antimicrobial Agents and Chemotherapy, 38(11), 2588–2593.
  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Corral, M., & al., e. (2021). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 26(4), 1073.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Petranyi, G., & al., e. (1987). [In vitro spectrum of action of a new antifungal derivative of naftifin: terbinafin (SF 86-327)].
  • Reddy, M. P., Reddy, P. R., Radharani, K., & Chowdary, N. V. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO 2004/080945 A1.
  • Taylor & Francis. (n.d.). Naftifine – Knowledge and References. Retrieved from [Link]

  • Reddy, M. P., Reddy, P. R., Radharani, K., & Chowdary, N. V. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO/2004/080945.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Reddy, M. P., Reddy, P. R., Radharani, K., & Chowdary, N. V. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WO 2004/080945 A1.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (2019). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Retrieved from [Link]

  • Ghannoum, M. A., & Elewski, B. E. (1999). In vitro antifungal activity of naftifine hydrochloride against dermatophytes.
  • Abdel-Kader, R. M., & al., e. (2014). Molecular Analysis and Modeling of Inactivation of Human CYP2D6 by Four Mechanism Based Inactivators. Drug Metabolism Letters, 8(1), 45–57.
  • Simcyp. (n.d.). Time-dependent CYP2D6 inhibition kinetic parameters at pH 7.0 and pH 7.4. Retrieved from [Link]

  • Smith, D. M., & al., e. (2021). A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications.
  • Grimm, S. W., & al., e. (2011). Prediction of CYP2D6 drug interactions from in vitro data: evidence for substrate-dependent inhibition. Drug Metabolism and Disposition, 39(12), 2311–2319.
  • Wang, Y., & al., e. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR)
  • de Oliveira, A. C. S., & al., e. (2019). In vitro inhibition of human CYP2D6 by the chiral pesticide fipronil and its metabolite fipronil sulfone: Prediction of pesticide-drug interactions. Toxicology Letters, 313, 196–204.

Sources

Role of N,N-dimethyl-1-(naphthalen-1-yl)methanamine in the synthesis of Naftifine.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the synthetic pathways leading to the allylamine antifungal agent, Naftifine, reveals a nuanced role for N,N-dimethyl-1-(naphthalen-1-yl)methanamine. While not a direct precursor in the principal synthesis routes, its presence as a process-related impurity is a critical consideration for researchers and drug development professionals. This guide elucidates the primary synthesis of Naftifine, clarifies the position of its key intermediate, N-methyl-1-(naphthalen-1-yl)methanamine, and defines the origin and significance of the dimethylated analogue.

Introduction to Naftifine and its Synthesis

Naftifine is a first-generation allylamine antifungal agent used for the topical treatment of dermatophyte infections such as tinea pedis, tinea cruris, and tinea corporis.[1][2] Its mechanism of action involves the specific, non-competitive inhibition of the enzyme squalene epoxidase.[3] This enzyme is a crucial component in the fungal ergosterol biosynthesis pathway. By inhibiting this step, Naftifine leads to a deficiency of ergosterol, a vital component of the fungal cell membrane, and a toxic intracellular accumulation of squalene, ultimately resulting in fungal cell death.[3][4]

The chemical structure of Naftifine, (E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine, is a tertiary amine featuring a methyl group, a naphthalen-1-ylmethyl group, and a cinnamyl group attached to a central nitrogen atom.[5] The synthesis of such a specific tertiary amine requires a well-controlled and efficient chemical process to ensure high purity and yield, minimizing the formation of structurally related impurities.

The Principal Synthetic Pathway to Naftifine

The most established and commercially viable synthesis of Naftifine is a multi-step process that begins with naphthalene. The core of this process is the sequential construction of the N-methyl-1-(naphthalen-1-yl)methanamine intermediate, which is subsequently alkylated to yield the final product.

Step 1: Synthesis of 1-Chloromethylnaphthalene

The synthesis initiates with the chloromethylation of naphthalene. This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the naphthalene ring, primarily at the alpha-position due to kinetic control.

  • Reaction: Naphthalene is reacted with paraformaldehyde and hydrochloric acid, often in the presence of a dehydrating agent like glacial acetic acid and a catalyst such as phosphoric acid.[6][7]

  • Causality: The combination of formaldehyde and HCl generates the highly electrophilic chloromethyl cation (ClCH₂⁺) in situ, which then attacks the electron-rich naphthalene ring. The reaction is heated to drive the formation of the electrophile and ensure a reasonable reaction rate.[7]

Step 2: Synthesis of the Key Intermediate: N-Methyl-1-(naphthalen-1-yl)methanamine

This step forms the core amine structure of the final drug. 1-Chloromethylnaphthalene is reacted with methylamine in a nucleophilic substitution reaction to produce N-methyl-1-(naphthalen-1-yl)methanamine (NMNA).

  • Reaction: 1-Chloromethylnaphthalene is treated with an aqueous or alcoholic solution of methylamine.[6]

  • Causality: The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. The use of excess methylamine can help to drive the reaction to completion and minimize the formation of the secondary amine byproduct.

Step 3: Final N-Alkylation to Naftifine

The final step involves the reaction of the secondary amine intermediate (NMNA) with a cinnamyl halide to form the tertiary amine, Naftifine.

  • Reaction: N-methyl-1-(naphthalen-1-yl)methanamine is reacted with cinnamyl chloride or cinnamyl bromide in the presence of a base and a suitable solvent.[6][8]

  • Causality: The base, such as potassium carbonate or sodium hydroxide, deprotonates the secondary amine, increasing its nucleophilicity.[6][8] The resulting anion then attacks the cinnamyl halide, displacing the halide ion and forming the final carbon-nitrogen bond. The product is typically converted to its hydrochloride salt for improved stability and formulation.[8]

The Role of this compound

Contrary to being a synthetic precursor, This compound is primarily recognized as a process-related impurity in the synthesis of Naftifine.[9][10] Its structural similarity to the key NMNA intermediate makes its formation a critical control point in ensuring the purity of the final active pharmaceutical ingredient (API).

Mechanism of Impurity Formation

The formation of this dimethylated impurity most likely occurs during the synthesis of the NMNA intermediate (Step 2). There are two primary ways this can happen:

  • Presence of Dimethylamine Impurities: The methylamine reagent used in Step 2 may contain traces of dimethylamine. Dimethylamine, being a more nucleophilic secondary amine than the primary methylamine, can compete in the reaction with 1-chloromethylnaphthalene to form this compound directly.

  • Over-alkylation: If reaction conditions are not carefully controlled, the desired product of Step 2, NMNA, can itself act as a nucleophile and react with another molecule of 1-chloromethylnaphthalene. However, the formation of the N,N-dimethyl impurity is more directly linked to impurities in the amine source or potential side reactions involving the methylating agent.

The presence of this impurity is problematic as its physical properties are similar to the desired intermediate, potentially complicating purification processes. Regulatory bodies require stringent control and characterization of such impurities in drug substances.[10] Therefore, its role is not in synthesis, but as a critical quality attribute to be monitored and minimized.

Application Protocols

Protocol 1: Synthesis of N-Methyl-1-(naphthalen-1-yl)methanamine (NMNA)

This protocol is adapted from established patent literature.[6]

  • Setup: To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-chloromethylnaphthalene (176.6 g, 1.0 mol) and a 40% aqueous solution of methylamine (310 g, 4.0 mol).

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 1-chloromethylnaphthalene is consumed.

  • Workup: Cool the mixture to room temperature. Add 500 mL of water and 500 mL of toluene. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 250 mL). Combine all organic layers.

  • Purification: Wash the combined organic layers with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the toluene under reduced pressure. The resulting crude N-methyl-1-(naphthalen-1-yl)methanamine can be further purified by vacuum distillation.

Protocol 2: Synthesis of Naftifine Hydrochloride

This protocol is a representative procedure based on common N-alkylation methods.[8]

  • Setup: In a 2L four-necked flask equipped with a mechanical stirrer and thermometer, dissolve N-methyl-1-(naphthalen-1-yl)methanamine (171.2 g, 1.0 mol) in 1 L of methyl tert-butyl ether.

  • Base Addition: Add anhydrous potassium carbonate (276.4 g, 2.0 mol) and a phase-transfer catalyst such as PEG-600 (optional, ~0.1 mol). Heat the mixture to reflux and stir for 1 hour.

  • Alkylation: Begin the dropwise addition of cinnamyl chloride (167.8 g, 1.1 mol) over 4-6 hours while maintaining reflux.

  • Reaction Completion: After the addition is complete, continue stirring under reflux for an additional 8-10 hours. Monitor the reaction by TLC until the NMNA is consumed.

  • Workup: Cool the reaction mixture to below 20°C. Filter off the inorganic salts and wash the filter cake with methyl tert-butyl ether.

  • Salt Formation: Combine the filtrates and cool to 0-5°C in an ice bath. While stirring, slowly add a saturated solution of hydrogen chloride in ethyl acetate until the pH is strongly acidic. A white solid will precipitate.

  • Isolation & Recrystallization: Continue stirring in the ice bath for 1 hour. Filter the white precipitate, wash with cold ethyl acetate, and dry. The crude Naftifine hydrochloride can be recrystallized from a suitable solvent mixture (e.g., ethyl acetate/methanol) to achieve high purity.[8]

Data Summary

StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield
1 Naphthalene, Paraformaldehyde, HClAcetic Acid80-856-10~70-80%
2 1-Chloromethylnaphthalene, MethylamineWater80-904-6~85-95%
3 NMNA, Cinnamyl Chloride, K₂CO₃MTBEReflux (~55)12-16~70-80%

Visualizations

Synthetic Pathway of Naftifine

Naftifine_Synthesis cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Amination (Key Step) cluster_step3 Step 3: N-Alkylation Naphthalene Naphthalene Reagents1 Paraformaldehyde, HCl, Acetic Acid Naphthalene->Reagents1 CMN 1-Chloromethylnaphthalene Reagents1->CMN Reagents2 Methylamine (CH₃NH₂) CMN->Reagents2 NMNA N-Methyl-1-(naphthalen-1-yl)methanamine (Key Intermediate) Reagents2_Impurity Dimethylamine Impurity CMN->Reagents2_Impurity Reagents2->NMNA Reagents3 Cinnamyl Chloride, K₂CO₃ NMNA->Reagents3 Naftifine Naftifine Impurity This compound (Impurity) Reagents2_Impurity->Impurity Reagents3->Naftifine

Caption: Synthetic pathway of Naftifine from naphthalene.

This workflow illustrates the three main steps in the synthesis of Naftifine. It highlights the formation of the key intermediate, N-methyl-1-(naphthalen-1-yl)methanamine (NMNA), and indicates the potential side reaction leading to the N,N-dimethyl impurity from dimethylamine contamination in the reagents.

References

  • Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112-125.
  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239-1241.
  • Biology LibreTexts. (2023). 7.8.1: Antifungal Drugs. Available at: [Link]

  • Stütz, A. (1987). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Annals of the New York Academy of Sciences, 544, 46-62.
  • Rojas-Bustos, C., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(3), 520. Available at: [Link]

  • Ghannoum, M. A., & Isham, N. (2021). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 7(9), 743. Available at: [Link]

  • Google Patents. (2001). CN1324790A - Naftifine hydrochloride synthesizing process.
  • Patil, A. B., et al. (2010). Synthesis And Antifungal Activity Of Terbinafine Analogues. International Journal of ChemTech Research, 2(2), 999-1004.
  • Google Patents. (2014). CN103664631B - Preparation method of naftifine hydrochloride.
  • Google Patents. (2014). CN103664631A - Preparation method of naftifine hydrochloride.
  • Google Patents. (2015). RU2539654C1 - Method of obtaining naftifine.
  • ResearchGate. (2018). (PDF) Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Available at: [Link]

  • Indian Journal of Chemistry. (1996). Short Communication: A modified synthesis of naftifine. 35B, 1188-1189.
  • Veeprho. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). Naftifine. Available at: [Link]

Sources

Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of N,-Dimethyl-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of N,N-dimethyl-1-(naphthalen-1-yl)methanamine using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology from sample preparation to data analysis. The causality behind experimental choices is elucidated to ensure technical accuracy and field-proven insights. This application note also outlines a validation strategy aligned with the International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for its intended purpose.[1][2]

Introduction: The Rationale for a Validated Method

This compound is a tertiary amine featuring a naphthalene moiety.[3][4][5] Its chemical structure, particularly the aromatic naphthalene ring system, makes it a strong chromophore, lending itself to sensitive detection by UV spectroscopy.[6][7][8] The accurate quantification of this compound is critical in various research and development settings, including synthetic chemistry as a reaction intermediate and in pharmaceutical sciences as a potential impurity or metabolite.[4]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[9][10][11] Specifically, Reversed-Phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is exceptionally well-suited for the analysis of moderately polar to nonpolar compounds like this compound.[12][13][14][15] This application note details a specific RP-HPLC method coupled with a UV detector, a common and reliable setup in analytical laboratories.[7][8][16]

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[2] This document provides a framework for validating the described HPLC method in accordance with ICH Q2(R2) guidelines, ensuring the reliability, accuracy, and precision of the generated data.[1][17][18]

Materials and Reagents

Item Description/Grade Supplier Example
This compoundReference Standard (>98% purity)BLDpharm, Veeprho
Acetonitrile (ACN)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
WaterHPLC Grade/Milli-Q®Millipore
Formic AcidLC-MS GradeSigma-Aldrich
Syringe Filters0.45 µm PTFEWhatman

Safety Precautions: this compound may be harmful if swallowed, inhaled, or in contact with skin.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information.

Experimental Protocol: A Step-by-Step Guide

Preparation of Solutions

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Rationale: The addition of a small amount of acid, such as formic acid, to the aqueous mobile phase helps to protonate the tertiary amine group of the analyte. This suppresses the interaction of the analyte with any free silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility.

Mobile Phase B (Organic): Acetonitrile.

  • Rationale: Acetonitrile is a common organic solvent in RP-HPLC due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.[19]

Diluent: Acetonitrile:Water (50:50, v/v).

  • Rationale: Using a diluent with a similar composition to the initial mobile phase conditions ensures good peak shape upon injection.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL). These will be used to construct the calibration curve.

Sample Preparation

The choice of sample preparation will depend on the matrix. A general procedure for a solid formulation is provided below.

  • Accurately weigh a portion of the sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions
Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector is suitable.
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a good starting point for the separation of aromatic amines due to its hydrophobic nature.[10][12]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and retention.
Gradient Elution 0-10 min: 30-80% B10-12 min: 80% B12-13 min: 80-30% B13-18 min: 30% BA gradient elution allows for the efficient elution of the analyte while minimizing the run time.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 280 nmThe naphthalene moiety exhibits strong UV absorbance around this wavelength. The optimal wavelength should be confirmed by acquiring a UV spectrum of the analyte.[20]
Data Acquisition and Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak corresponding to this compound.

  • Quantify the amount of the analyte in the samples using the linear regression equation from the calibration curve.

Method Validation: A Self-Validating System

To ensure the reliability of the analytical data, the HPLC method must be validated according to ICH Q2(R2) guidelines.[1][17][18] The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol: Analyze a blank, a placebo (if applicable), and the analyte spiked into the placebo. The peak for this compound should be well-resolved from any other peaks. Peak purity can be assessed using a Diode Array Detector (DAD).

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Analyze a series of at least five concentrations of the analyte across the desired range. Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a known amount of the analyte into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of replicate injections≤ 2.0%

Table 2: Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Specificity MetNo interference at the retention time of the analyte
Linearity (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD)
- Repeatability≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.0%
LOD (µg/mL) To be determinedReport value
LOQ (µg/mL) To be determinedReport value
Robustness MetSystem suitability criteria met under all conditions

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard_Prep Standard Preparation HPLC_System HPLC-UV Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Method_Validation Method Validation (ICH Q2) Data_Acquisition->Method_Validation Quantification Quantification Method_Validation->Quantification

Caption: Overall workflow for the quantification of this compound.

Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ Validated_Method Validated Method Specificity->Validated_Method Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method LOD_LOQ->Validated_Method

Caption: Logical relationship of method validation parameters.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. By following the outlined protocol and adhering to the principles of method validation, researchers can ensure the generation of high-quality, reproducible data suitable for a range of applications in the pharmaceutical and chemical industries. The provided rationale for each experimental choice aims to empower the user to troubleshoot and adapt the method as needed for their specific analytical challenges.

References

  • Jubele, A. (2018). Chromatographic determination of amines in food samples. University of Helsinki. [Link]

  • Veeprho. (n.d.). This compound. [Link]

  • LCGC International. (2020). How It Works: UV Detection for HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 264953, this compound. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • LCGC International. (2020). How Reversed-Phase Liquid Chromatography Works. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Element Lab Solutions. (n.d.). HPLC UV detection. [Link]

  • PubMed. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • Wikipedia. (n.d.). N,N-Dimethyl-1-naphthylamine. [Link]

  • SCION Instruments. (n.d.). HPLC UV Detector. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • YouTube. (2021). 14 Principles of Reversed Phase HPLC. [Link]

  • PubMed. (2012). Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to 'buzz' smoke by HPLC/MS/MS. [Link]

  • Taylor & Francis Online. (1979). Sample Preparation Techniques Prior to HPLC Analysis of Serum Nucleosides and Their Bases. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • Wisdomlib. (n.d.). HPLC with UV detection: Significance and symbolism. [Link]

  • Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. [Link]

  • ResearchGate. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. [Link]

Sources

The Strategic Utility of N,N-dimethyl-1-(naphthalen-1-yl)methanamine in the Architecture of Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

N,N-dimethyl-1-(naphthalen-1-yl)methanamine, a tertiary amine bearing the bulky and electronically rich naphthyl group, has emerged as a pivotal building block in the landscape of modern organic synthesis. Its unique structural features—a sterically accessible nucleophilic nitrogen and a modifiable aromatic core—render it a versatile precursor for a range of complex molecular architectures. This application note delves into the synthesis and strategic applications of this compound, providing detailed protocols and mechanistic insights for researchers in medicinal chemistry, drug discovery, and materials science. The naphthalene moiety itself is a well-explored scaffold in a multitude of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others.[1] This inherent bioactivity makes this compound an attractive starting point for the development of novel therapeutics.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 16413-71-1
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.27 g/mol
Boiling Point 148-152 °C at 16 TorrChemicalBook
Density 1.028 g/cm³ (predicted)ChemicalBook

Synthesis of this compound: A Comparative Overview of Methodologies

The efficient synthesis of this compound is a critical first step for its application. Several synthetic routes have been established, each with its own set of advantages and disadvantages.

Method 1: Direct Amination of 1-Chloromethylnaphthalene

This is a straightforward and commonly employed method involving the nucleophilic substitution of the chlorine atom in 1-chloromethylnaphthalene with dimethylamine.

Synthesis_Method_1 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene Product This compound 1-Chloromethylnaphthalene->Product Dimethylamine Dimethylamine (gas or solution) Dimethylamine->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., THF, CH₃CN) Solvent->Product

Direct amination of 1-chloromethylnaphthalene.

Causality behind Experimental Choices: The choice of base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of dimethylamine can also serve as the base. The selection of a polar aprotic solvent like THF or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 reaction.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 1-chloromethylnaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add potassium carbonate (2.0 eq) to the solution.

  • Introduction of Dimethylamine: Bubble dimethylamine gas through the stirred suspension or add a solution of dimethylamine in THF (2.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Method 2: Reductive Amination of 1-Naphthaldehyde

Reductive amination offers an alternative route that avoids the use of the lachrymatory 1-chloromethylnaphthalene. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is subsequently reduced.[1][2]

Synthesis_Method_2 1-Naphthaldehyde 1-Naphthaldehyde Intermediate Iminium Ion (in situ) 1-Naphthaldehyde->Intermediate Dimethylamine Dimethylamine Dimethylamine->Intermediate Product This compound Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Reductive amination of 1-naphthaldehyde.

Trustworthiness of the Protocol: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less reactive towards the starting aldehyde compared to the intermediate iminium ion, which minimizes the formation of the corresponding alcohol as a byproduct.

  • Reaction Setup: To a solution of 1-naphthaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of dimethylamine (1.5 eq) in THF.

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Applications in the Synthesis of Complex Molecules

The synthetic utility of this compound extends beyond its role as a simple amine. It serves as a versatile scaffold for the introduction of the naphthylmethyl moiety and as a directing group for the functionalization of the naphthalene ring.

Key Intermediate in the Synthesis of Naftifine

This compound is a crucial intermediate in the industrial production of Naftifine, a topical antifungal agent.[4] The synthesis involves the demethylation of the tertiary amine followed by N-alkylation.

The N,N-dimethylaminomethyl Group as a Directing Group in C-H Activation

The Lewis basic nitrogen atom of the dimethylaminomethyl group can act as a directing group in transition-metal-catalyzed C-H activation reactions.[5] This allows for the regioselective functionalization of the naphthalene ring at positions that are otherwise difficult to access.

CH_Activation Start This compound Product Functionalized Naphthalene Derivative Start->Product Catalyst Transition Metal Catalyst (e.g., Pd, Ru) Catalyst->Product Coupling_Partner Coupling Partner (e.g., Aryl halide) Coupling_Partner->Product

Directed C-H activation of the naphthalene ring.

Expertise in Action: The choice of the transition metal catalyst and ligands is critical for achieving high regioselectivity and yield in C-H activation reactions. The directing group coordinates to the metal center, bringing it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Addition of Reagents: Add the aryl halide coupling partner (1.2 eq) and a high-boiling point solvent (e.g., toluene, DMF).

  • Reaction: Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) for the specified time, monitoring by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the 8-arylated product.

Future Perspectives and Conclusion

This compound is a building block with significant untapped potential. While its role in the synthesis of Naftifine is well-established, its application in directed C-H activation and as a precursor for other complex molecular scaffolds is an area of active research. The development of more efficient and selective catalytic systems for the functionalization of the naphthalene ring will further expand the utility of this versatile intermediate. The protocols and insights provided in this application note aim to empower researchers to harness the full synthetic potential of this compound in their quest for novel and impactful molecules.

References

  • Muddasani, P. R., et al. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Veeprho. This compound | CAS 16413-71-1. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Organic Syntheses. Naphthalene, 1-chloromethyl-. [Link]

  • Grokipedia. Eschweiler–Clarke reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Tianming Pharmaceutical. Orforglipron Intermediates: Breakthrough Production & Sales. [Link]

  • Singh, S. K., & Singh, P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 234-263. [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

  • Fan, Z., et al. (2025). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. Journal of the American Chemical Society. [Link]

  • Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. [Link]

  • Gao, J., et al. (2017). Discovery of N-(Naphthalen-1-yl)-N′-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers. Organic Letters, 19(11), 2809–2812. [Link]

Sources

Application Notes & Protocols: Synthesis of Quaternary Ammonium Salts from N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of quaternary ammonium salts (QAS) derived from the tertiary amine, N,N-dimethyl-1-(naphthalen-1-yl)methanamine. Quaternary ammonium salts are a critical class of compounds with wide-ranging applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, and critical safety information. The core of this synthesis is the Menschutkin reaction, a classic SN2 type reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[3][4] This guide will explore the reaction using various alkylating agents and provide a robust framework for purification and characterization.

Introduction and Scientific Background

This compound is a tertiary amine featuring a bulky naphthalen-1-ylmethyl group.[5] Its structure, comprising a hydrophobic naphthalene ring and a nucleophilic dimethylamino group, makes it a valuable precursor for synthesizing QAS with unique properties.[5] The quaternization of this amine is achieved through the Menschutkin reaction, a cornerstone of amine chemistry.[3]

The Menschutkin Reaction: Mechanism and Causality

The Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide.[4] The tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. This concerted process involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halide bond, proceeding through a single transition state.[6][7]

Several factors critically influence the rate and success of the Menschutkin reaction:

  • Alkyl Halide Reactivity: The nature of the leaving group is paramount. Alkyl iodides are the most reactive alkylating agents, followed by bromides, and then chlorides, which are generally poor reactants.[3][8] This trend is attributed to the bond strength of the carbon-halide bond (C-I < C-Br < C-Cl) and the stability of the leaving halide anion. For SN2 reactions, methyl halides exhibit the highest reactivity due to minimal steric hindrance.[9]

  • Solvent Effects: The reaction involves neutral reactants forming a charged product, the quaternary ammonium salt.[7] Therefore, the reaction rate is significantly accelerated in polar solvents, which can stabilize the charged transition state and the final ionic products.[3][10][11][12] Polar aprotic solvents like acetonitrile, DMSO, and THF, as well as polar protic solvents like alcohols, are commonly employed.[10][13]

  • Steric Hindrance: As with all SN2 reactions, steric bulk around the reacting centers (the nitrogen of the amine and the α-carbon of the alkyl halide) can impede the reaction rate. While this compound has a sterically demanding naphthalene group, the nitrogen atom is reasonably accessible for alkylation, especially by smaller alkyl halides like iodomethane or bromoethane.

Experimental Design and Workflow

The synthesis of quaternary ammonium salts from this compound follows a logical and straightforward workflow. The process begins with the reaction setup, followed by the reaction itself, and concludes with product isolation and purification.

Synthesis_Workflow Experimental Workflow for QAS Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Reagents & Solvents Dissolve Dissolve Amine in Solvent Reagents->Dissolve Glassware Dry Glassware Glassware->Dissolve Inert_Atm Inert Atmosphere (N2/Ar) Inert_Atm->Dissolve Add_Alkyl_Halide Add Alkyl Halide Dissolve->Add_Alkyl_Halide Heat_Stir Heat & Stir (Monitor) Add_Alkyl_Halide->Heat_Stir Cool Cool to RT Heat_Stir->Cool Precipitate Precipitate Product Cool->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Product Filter->Dry Recrystallize Recrystallization Dry->Recrystallize

Caption: General workflow for the synthesis of quaternary ammonium salts.

Detailed Experimental Protocols

Safety Precaution: This procedure involves hazardous materials. Iodomethane is toxic, a suspected carcinogen, and should be handled with extreme care in a well-ventilated chemical fume hood.[14][15][16] Bromoethane is also harmful and highly flammable.[17][18][19][20] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18][21][22]

Materials and Equipment
  • Reactants:

    • This compound (CAS: 16413-71-1)[][24]

    • Iodomethane (Methyl Iodide, CAS: 74-88-4)[15]

    • Bromoethane (Ethyl Bromide, CAS: 74-96-4)[20]

  • Solvents:

    • Acetonitrile (CH₃CN), anhydrous

    • Acetone, anhydrous

    • Diethyl ether, anhydrous

    • Ethanol

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Schlenk line or source of inert gas (Nitrogen or Argon)

    • Rotary evaporator

Protocol 1: Synthesis of N,N,N-trimethyl-1-(naphthalen-1-yl)methanaminium iodide

This protocol details the methylation of the starting amine using iodomethane.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 27.0 mmol).

    • Under an inert atmosphere (N₂ or Ar), add 40 mL of anhydrous acetonitrile. Stir the mixture until the amine is fully dissolved.

  • Addition of Alkylating Agent:

    • Slowly add iodomethane (5.7 g, 2.5 mL, 40.5 mmol, 1.5 equivalents) to the stirred solution at room temperature. The use of a slight excess of the alkylating agent helps to drive the reaction to completion.[9]

  • Reaction:

    • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). As the quaternary ammonium salt product is highly polar, it will typically remain at the baseline on a silica gel plate.[25] A precipitate may form as the reaction proceeds.

  • Product Isolation:

    • After 24 hours, cool the reaction mixture in an ice bath to maximize precipitation.

    • If a significant amount of product has precipitated, collect the solid by vacuum filtration using a Buchner funnel.

    • If precipitation is minimal, add 50 mL of cold, anhydrous diethyl ether to the reaction mixture to induce precipitation of the product.[26] Diethyl ether is a common choice as the ionic product is insoluble in this nonpolar solvent, while the unreacted starting materials are typically soluble.[25]

    • Collect the resulting white solid by vacuum filtration.

  • Washing and Drying:

    • Wash the collected solid with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

    • Dry the purified product under vacuum to yield N,N,N-trimethyl-1-(naphthalen-1-yl)methanaminium iodide as a white solid.

Protocol 2: Synthesis of N-ethyl-N,N-dimethyl-1-(naphthalen-1-yl)methanaminium bromide

This protocol outlines the ethylation of the starting amine using bromoethane.

  • Reaction Setup:

    • In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (5.0 g, 27.0 mmol) in 50 mL of anhydrous acetone.

  • Addition of Alkylating Agent:

    • Add bromoethane (4.4 g, 3.0 mL, 40.5 mmol, 1.5 equivalents) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain stirring for 48 hours. Bromoethane is less reactive than iodomethane, thus requiring more forcing conditions (heat) to achieve a reasonable reaction rate.[3]

  • Product Isolation and Purification:

    • Follow the same isolation, washing, and drying procedures as described in Protocol 1 (steps 4 and 5). The product, N-ethyl-N,N-dimethyl-1-(naphthalen-1-yl)methanaminium bromide, will be obtained as a solid.

Purification by Recrystallization

For obtaining high-purity quaternary ammonium salts, recrystallization is a standard and effective technique.[2][27] The choice of solvent is critical and depends on the principle that the compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[27]

Recrystallization Protocol
  • Solvent Selection: A mixed solvent system, such as ethanol/diethyl ether, is often effective for quaternary ammonium salts.

  • Procedure:

    • Dissolve the crude quaternary ammonium salt in a minimal amount of hot ethanol.

    • Once fully dissolved, slowly add diethyl ether while the solution is still warm until a slight turbidity persists.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Summary and Expected Outcomes

The choice of alkylating agent and reaction conditions will influence the reaction time and yield. The following table summarizes typical parameters for the synthesis.

ParameterProtocol 1 (Methylation)Protocol 2 (Ethylation)
Starting Amine This compoundThis compound
Alkylating Agent Iodomethane (CH₃I)Bromoethane (CH₃CH₂Br)
Solvent AcetonitrileAcetone
Temperature Room TemperatureReflux (~56 °C)
Typical Time 24 hours48 hours
Product N,N,N-trimethyl-1-(naphthalen-1-yl)methanaminium iodideN-ethyl-N,N-dimethyl-1-(naphthalen-1-yl)methanaminium bromide
Expected Yield > 90%75-85%

Troubleshooting and Field-Proven Insights

  • Low or No Yield:

    • Cause: Insufficiently reactive alkylating agent or mild conditions.

    • Solution: Switch to a more reactive halide (I > Br > Cl).[3] Increase the reaction temperature or prolong the reaction time. Ensure anhydrous conditions, as water can interfere with the reaction.

  • Product is Oily or Difficult to Crystallize:

    • Cause: Impurities present, or the salt has a low melting point.

    • Solution: Attempt purification via column chromatography using alumina or a C18 reverse-phase column.[25] Alternatively, consider an anion exchange to a salt with better crystallization properties (e.g., PF₆⁻).[25]

  • Reaction Stalls:

    • Cause: The solvent may not be polar enough to facilitate the reaction to completion.

    • Solution: Use a more polar solvent such as DMF or DMSO, which are known to accelerate the rate of heteroatom alkylations.[11]

Conclusion

The synthesis of quaternary ammonium salts from this compound via the Menschutkin reaction is a robust and versatile method. By carefully selecting the alkylating agent, solvent, and reaction conditions, a wide array of novel quaternary ammonium compounds can be efficiently prepared. The protocols provided herein offer a solid foundation for researchers to synthesize these valuable compounds, with insights into purification and troubleshooting to ensure successful outcomes.

References

  • Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Menschutkin reaction. (2023, December 2). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Ashenhurst, J. (2023, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Turan, H. T., Brickel, S., & Meuwly, M. (2021, November 9). Solvent Effects on the Menshutkin Reaction. arXiv.org. Retrieved January 22, 2026, from [Link]

  • Purification Of Quaternary Ammonium Pyridinium Compounds. (n.d.). Column Chromatography. Retrieved January 22, 2026, from [Link]

  • Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography. (n.d.). ProQuest. Retrieved January 22, 2026, from [Link]

  • Iodomethane D3 Safety Data Sheet. (n.d.). Carl ROTH. Retrieved January 22, 2026, from [Link]

  • Giri, S., et al. (2014). The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux. Journal of Molecular Modeling, 20(8), 2353. Retrieved January 22, 2026, from [Link]

  • Bromoethane-d5 Safety Data Sheet. (n.d.). Chemdox. Retrieved January 22, 2026, from [Link]

  • Amine alkylation. (2023, March 18). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Bromoethane for Synthesis MSDS. (2016, May 12). Loba Chemie. Retrieved January 22, 2026, from [Link]

  • Kanaan, A. S., et al. (2010). Exploring solvent effects upon the Menshutkin reaction using a polarizable force field. The Journal of Physical Chemistry B, 114(25), 8437-8446. Retrieved January 22, 2026, from [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (2009). Green Chemistry, 11(10), 1577-1580. Retrieved January 22, 2026, from [Link]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (2007, September 11). Google Patents.
  • Quaternary ammonium salt purification. (2022, November 25). Reddit. Retrieved January 22, 2026, from [Link]

  • Brunauer, L. S., et al. (2010). Synthesis of Quaternary Ammonium Salts of Tricyclic Cationic Drugs: A One-Pot Synthesis for the Bioorganic Chemistry Laboratory. Journal of Chemical Education, 87(11), 1251-1252. Retrieved January 22, 2026, from [Link]

  • Głowacki, D., et al. (2021). Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. Scientific Reports, 11(1), 9789. Retrieved January 22, 2026, from [Link]

  • Turan, H. T., Brickel, S., & Meuwly, M. (2021). Solvent Effects on the Menshutkin Reaction. Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Giri, S., et al. (2014). The mechanism of Menshutkin reaction in gas and solvent phases from the perspective of reaction electronic flux. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Vidal, F., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Polymers, 11(4), 689. Retrieved January 22, 2026, from [Link]

  • Bromoethane. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved January 22, 2026, from [Link]

  • Amination. (n.d.). Fisher Scientific. Retrieved January 22, 2026, from [Link]

  • Gorham, J., & McDonnell, E. (1984). Quantitation and purification of quaternary ammonium compounds from halophyte tissue. Plant Physiology, 75(1), 273-274. Retrieved January 22, 2026, from [Link]

  • Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Synthesis method of quaternary ammonium salt. (2007, April 18). Google Patents.
  • Recrystallization of Ammonium Nitrate. (2017, September 28). YouTube. Retrieved January 22, 2026, from [Link]

  • Crystallization of Ammonium Sulfate (NH4)2SO4. (n.d.). EBNER. Retrieved January 22, 2026, from [Link]

  • Ríos, J. L., et al. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 21(4), 421. Retrieved January 22, 2026, from [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004, September 23). Google Patents.
  • A Study on crystallization temperature and rate of ammonium salt in the high-pressure hydrogenation heat exchanger. (2021). E3S Web of Conferences, 233, 01031. Retrieved January 22, 2026, from [Link]

  • Pernak, J., et al. (2016). Scheme 1 Synthesis of quaternary ammonium salts. ResearchGate. Retrieved January 22, 2026, from [Link]

  • How to purify metal complexes from ammonium salts?. (2020, December 1). ResearchGate. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). Veeprho. Retrieved January 22, 2026, from [Link]

  • Ríos, J. L., et al. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 21(4), 421. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols: A Novel Approach to γ-Amino Acid Derivatives via Michael Addition of a Naphthalenic Benzylic Carbanion

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel γ-Amino Acid Scaffolds

Gamma (γ)-amino acids are crucial structural motifs in medicinal chemistry and drug development. They serve as key components of various biologically active molecules, including pharmaceuticals that modulate GABA receptors, act as enzyme inhibitors, and form the backbone of peptidomimetics with enhanced stability and unique conformational properties. The development of efficient and versatile synthetic routes to novel γ-amino acid derivatives is therefore a subject of intense research.

This document outlines a novel, hypothetical synthetic strategy for the preparation of γ-amino acid derivatives starting from N,N-dimethyl-1-(naphthalen-1-yl)methanamine. To date, the direct use of this specific reactant for this purpose has not been extensively reported in the scientific literature, presenting an opportunity for new synthetic exploration. The proposed methodology leverages the reactivity of the benzylic position of the naphthalene moiety, which can be deprotonated to form a nucleophilic carbanion.[1] This carbanion can then undergo a Michael addition reaction with a suitable α,β-unsaturated carbonyl compound, a cornerstone reaction for the formation of 1,5-dicarbonyl compounds and their analogues.[2] Subsequent hydrolysis of the resulting ester would yield the target γ-amino acid derivative. This approach offers a potential pathway to a new class of γ-amino acids bearing a bulky and lipophilic naphthalen-1-ylmethyl group, which could be of interest for modulating the pharmacological properties of lead compounds.

Proposed Synthetic Strategy: A Two-Step Approach

The proposed synthesis is a two-step process, beginning with the in situ generation of a benzylic carbanion from this compound, followed by a Michael addition to an acrylate ester. The final step involves the hydrolysis of the ester to the corresponding carboxylic acid.

G reactant N,N-dimethyl-1- (naphthalen-1-yl)methanamine intermediate γ-Amino Ester Derivative reactant->intermediate 1. Deprotonation (Strong Base) 2. Michael Addition michael_acceptor Michael Acceptor (e.g., Methyl Acrylate) michael_acceptor->intermediate product γ-Amino Acid Derivative intermediate->product Ester Hydrolysis G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Michael Addition Reactant This compound Carbanion Benzylic Carbanion (Resonance Stabilized) Reactant->Carbanion + Base Base LDA Enolate Intermediate Enolate Carbanion->Enolate + Acrylate Acrylate Methyl Acrylate Product_Ester γ-Amino Ester Enolate->Product_Ester Protonation (Workup)

Sources

Troubleshooting & Optimization

Identifying byproducts in N,N-dimethyl-1-(naphthalen-1-yl)methanamine reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-dimethyl-1-(naphthalen-1-yl)methanamine Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource is designed to provide expert insights and troubleshooting assistance for identifying and mitigating byproduct formation during the synthesis and application of this versatile tertiary amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Byproducts from Synthesis Reactions

A prevalent and efficient method for synthesizing this compound is the Eschweiler-Clarke reaction.[1][2][3] This process involves the reductive amination of a primary or secondary amine using excess formaldehyde and formic acid.[2][4]

Question 1: I've synthesized this compound via the Eschweiler-Clarke reaction, but my crude product shows multiple spots on TLC and extra peaks in the NMR. What are the likely impurities?

Answer: When synthesizing this compound from 1-naphthalenemethanamine, several byproducts can arise from an incomplete or inefficient Eschweiler-Clarke reaction.

  • Unreacted Starting Material (1-naphthalenemethanamine): The most straightforward impurity is the primary amine you started with. Its presence indicates that the reaction has not gone to completion.

  • Monomethylated Intermediate (N-methyl-1-(naphthalen-1-yl)methanamine): The reaction proceeds in two stages: methylation of the primary amine to a secondary amine, which is then methylated again to the tertiary amine.[3] If the reaction is stopped prematurely or if there is an insufficient amount of the methylating agents (formaldehyde and formic acid), you may isolate the intermediate N-methyl-1-(naphthalen-1-yl)methanamine.[2]

The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[1][5] This process repeats to form the tertiary amine.[5] A key feature of the Eschweiler-Clarke reaction is that it prevents over-alkylation to form quaternary ammonium salts, as the tertiary amine cannot form another iminium ion under these conditions.[2]

Troubleshooting Workflow for Synthesis Impurities

G start Crude Product Analysis (TLC, NMR, LC-MS) check_peaks Identify Molecular Weights and Structural Features start->check_peaks is_start Peak matches 1-naphthalenemethanamine? check_peaks->is_start is_inter Peak matches N-methyl intermediate? is_start->is_inter No incomplete_rxn Conclusion: Incomplete Reaction is_start->incomplete_rxn Yes is_inter->incomplete_rxn Yes purify Action: Purify by Column Chromatography is_inter->purify No (Other impurity) solution1 Optimization: - Increase reaction time/temp - Ensure excess formaldehyde/formic acid incomplete_rxn->solution1 solution1->purify

Caption: Troubleshooting workflow for synthesis byproducts.

Table 1: Common Synthesis-Related Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
1-naphthalenemethanamineC₁₁H₁₁N157.21Unreacted starting material
N-methyl-1-(naphthalen-1-yl)methanamineC₁₂H₁₃N171.24Monomethylated intermediate
This compound C₁₃H₁₅N 185.27 Desired Product
Section 2: Byproducts from Degradation and Downstream Reactions

Tertiary amines like this compound can undergo various reactions, either intentionally in synthesis or unintentionally through degradation.

Question 2: My sample of this compound has developed a new impurity during storage/use in a reaction. What could it be?

Answer: Tertiary amines are susceptible to oxidation and N-dealkylation, which are common degradation pathways.

  • N-Oxide Formation: The lone pair of electrons on the nitrogen atom can be oxidized by air (autoxidation) or common laboratory oxidants (e.g., hydrogen peroxide, m-CPBA) to form this compound N-oxide.[6][7] This is a common metabolic pathway for tertiary amines in biological systems as well.

  • N-Demethylation: One or both methyl groups can be removed through oxidative processes, a reaction known as N-dealkylation.[8][9] This process can be catalyzed by light (photoredox catalysis), enzymes (like cytochrome P450), or certain metal catalysts.[8][10] The initial product would be N-methyl-1-(naphthalen-1-yl)methanamine, the same as the synthesis intermediate. Further dealkylation could lead back to the primary amine.

  • Quaternization: If the amine is exposed to alkylating agents (e.g., methyl iodide), it can be further alkylated to form a quaternary ammonium salt.[6] While this is avoided in the Eschweiler-Clarke synthesis, it can be a significant side reaction in other contexts.[4][6]

Reaction Pathway for Degradation

G product N,N-dimethyl-1- (naphthalen-1-yl)methanamine (Tertiary Amine) n_oxide N-Oxide product->n_oxide Oxidation (e.g., H₂O₂, air) secondary_amine N-methyl-1- (naphthalen-1-yl)methanamine (Secondary Amine) product->secondary_amine N-Demethylation (e.g., light, enzymes) quat_salt Quaternary Ammonium Salt product->quat_salt Quaternization (e.g., CH₃I)

Caption: Common degradation and side-reaction pathways.

Section 3: Analytical Protocols

Question 3: How can I set up an analytical method to identify these potential byproducts?

Answer: A combination of chromatographic separation and spectroscopic identification is the most robust approach. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is ideal.

Protocol: HPLC-DAD-MS Method for Purity Analysis

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for separating the nonpolar naphthalene-containing compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • The acidic modifier helps to protonate the amines, leading to better peak shape.

  • Gradient Elution: A gradient elution is recommended to separate compounds with different polarities, from the more polar N-oxide to the less polar starting material and product.

    • Example Gradient Table:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Detection:

    • DAD: Monitor at multiple wavelengths. The naphthalene ring system has a strong UV absorbance around 280 nm.

    • MS (ESI+): Use positive ion electrospray ionization. This will protonate the amine nitrogen, allowing for detection of the [M+H]⁺ ions. This is critical for confirming the identity of each peak by its mass-to-charge ratio (m/z).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Table 2: Expected Mass Spectrometry Data (Positive Ion Mode)

Compound NameMolecular WeightExpected [M+H]⁺ (m/z)
1-naphthalenemethanamine157.21158.2
N-methyl-1-(naphthalen-1-yl)methanamine171.24172.2
This compound185.27186.3
This compound N-oxide201.27202.3

References

  • Eschweiler–Clarke reaction. (n.d.). In Grokipedia.
  • common side reactions in the synthesis of tertiary amines. (2025). Benchchem.
  • Eschweiler–Clarke reaction. (2023). In Wikipedia.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI.
  • This compound. (n.d.). Benchchem.
  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com.
  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2020). PubMed Central.
  • N-Dealkylation of Amines. (2022). PubMed Central.
  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. (2023). ACS Publications.

Sources

Technical Support Center: Purification of Crude N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-dimethyl-1-(naphthalen-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges encountered during the purification of this tertiary amine. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs) - Initial Workup & Method Selection

This section addresses the most common initial queries regarding the handling and purification of crude this compound.

Q1: What are the most probable impurities in my crude reaction mixture?

A: The impurity profile is dictated by the synthetic route. The most common synthesis is the reductive amination of 1-naphthaldehyde with dimethylamine.

  • Common Impurities from Reductive Amination:

    • Unreacted Starting Materials: 1-naphthaldehyde and residual reducing agents or their byproducts (e.g., borate salts).

    • Side-Products: N-methyl-1-(naphthalen-1-yl)methanamine (secondary amine) if dimethylamine source was contaminated or if demethylation occurred. 1-naphthalenemethanol can also form if the aldehyde is reduced before imine formation.[1]

    • Solvent and Reagents: Residual reaction solvents and any catalysts used.[2][3]

If synthesizing from 1-chloromethylnaphthalene, impurities could include unreacted starting material and potentially quaternary ammonium salts from over-alkylation.[4]

Q2: My reaction is complete. What is the most effective first purification step?

A: An acid-base extraction is the most robust and scalable initial cleanup step to separate the basic amine product from neutral or acidic impurities.[5] This technique leverages the basicity of the tertiary amine to move it between aqueous and organic phases.

  • Causality: The lone pair of electrons on the nitrogen atom of your tertiary amine makes it basic. By washing the crude organic mixture with an aqueous acid (e.g., 1M HCl), the amine is protonated, forming a water-soluble ammonium salt. Neutral organic impurities, such as unreacted aldehyde or naphthalene byproducts, will remain in the organic layer and can be separated. Subsequently, basifying the aqueous layer (e.g., with 2M NaOH) deprotonates the ammonium salt, regenerating the water-insoluble amine free base, which can then be extracted back into a fresh organic solvent.[4][6]

This method is highly effective for removing non-basic impurities and is a cornerstone of amine purification before proceeding to chromatographic or distillation steps.[5]

Q3: Is vacuum distillation a viable option for purifying this compound?

A: Yes, high-vacuum distillation is a suitable method, particularly for removing non-volatile impurities or separating components with significantly different boiling points.

  • Technical Considerations: this compound has a high boiling point (277.2°C at 760 mmHg).[7] Distillation at atmospheric pressure is not recommended as it may lead to thermal decomposition. A high-vacuum system is required to lower the boiling point to a safe temperature range. This method is excellent for removing polymeric residues or inorganic salts but may not effectively separate impurities with similar volatilities.

Section 2: Troubleshooting Guide - Column Chromatography

Column chromatography is a powerful technique for achieving high purity, but tertiary amines like this compound present unique challenges due to their basicity.

Q1: My compound is streaking severely on the silica gel column, and the separation is poor. What's happening?

A: This is the most common issue faced when purifying basic compounds on standard silica gel.[8] The root cause is a strong acid-base interaction between the basic tertiary amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[9][10] This interaction leads to irreversible adsorption, slow elution, and significant band tailing (streaking), which ruins separation efficiency.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for amine streaking in column chromatography.

Solutions:

  • Add a Basic Modifier: The most straightforward solution is to add a small amount of a competing base to your mobile phase.[9] Triethylamine (TEA) at 0.5-2% (v/v) is standard.[9] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them and allowing your target compound to elute symmetrically.

  • Use Deactivated Silica: You can pre-treat the silica gel by preparing a slurry in a solvent containing triethylamine before packing the column. This neutralizes the acidic sites.[9]

  • Switch the Stationary Phase: If modifiers are ineffective, consider an alternative stationary phase.

    • Basic Alumina: This is an excellent alternative as its surface is inherently basic, preventing the problematic acid-base interaction.[9]

    • Amine-functionalized Silica: These columns have amine groups bonded to the silica surface, creating a more forgiving environment for basic analytes and minimizing unwanted interactions.[10]

Q2: I'm experiencing significant product loss on the column. Is this related to the streaking issue?

A: Yes, the two issues are directly related. The strong interaction causing streaking can also lead to irreversible adsorption of your compound onto the silica gel.[9] If you have to use highly polar solvents to eventually elute the streaking compound, you may co-elute other impurities, leading to a low yield of pure product. By implementing the solutions for streaking (adding a basic modifier or changing the stationary phase), you will simultaneously resolve the issue of product loss.

Section 3: High-Purity Strategies

For applications requiring analytical-grade material (>99% purity), a multi-step approach is often necessary.

Q3: How can I achieve the highest possible purity? Is recrystallization an option?

A: Since this compound is a liquid at room temperature, direct recrystallization of the free base is not feasible. However, you can form a crystalline salt, which can then be purified by recrystallization.[8]

High-Purity Workflow:

  • Initial Cleanup: Perform an acid-base extraction as described in Q2 to remove the bulk of non-basic impurities.

  • Chromatography: Purify the resulting free base using one of the optimized column chromatography methods from Section 2 (e.g., silica with TEA or basic alumina). This should remove impurities with similar basicity.

  • Salt Formation & Recrystallization:

    • Dissolve the purified amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Add a stoichiometric amount of an acid (e.g., HCl in ether, or oxalic acid) to form the corresponding salt.

    • The salt will often precipitate out. This solid can then be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to achieve very high purity.

  • Liberation of Free Base: After recrystallization, the pure salt can be dissolved in water, basified, and the ultra-pure free base can be extracted back into an organic solvent.

This combination of techniques—extraction, chromatography, and salt recrystallization—is a powerful strategy for obtaining material suitable for use as an analytical standard or in sensitive drug development applications.

Section 4: Experimental Protocols

Protocol 1: Standard Acid-Base Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with 1M HCl (aq) two more times, combining all aqueous extracts.

  • Wash the organic layer with brine, dry it with anhydrous sodium sulfate, and concentrate it to recover any neutral impurities if desired.

  • Cool the combined acidic aqueous extracts in an ice bath and slowly add 2M NaOH (aq) with stirring until the pH is >12. The amine product should precipitate or form an oily layer.

  • Extract the aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine free base.

Protocol 2: Optimized Flash Column Chromatography on Silica Gel

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. Start with a non-polar solvent like hexane and gradually add ethyl acetate. Crucially, add 1% triethylamine (TEA) to the TLC solvent system. The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a column with silica gel using your chosen eluent (containing 1% TEA).

  • Loading: Dissolve your crude amine in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note: TEA is volatile and should be removed with the solvent.

Section 5: Summary of Purification Techniques

TechniqueProsConsTypical Use CaseExpected Purity
Acid-Base Extraction Scalable, inexpensive, effective for removing non-basic impurities.[5]Does not separate amines from other basic impurities.Initial crude cleanup.80-95%
Vacuum Distillation Excellent for removing non-volatile or very high-boiling impurities.Requires high vacuum; not effective for separating isomers or compounds with close boiling points.Bulk purification after initial extraction.90-98%
Silica Gel Chromatography (with TEA) High resolving power, widely available.[9]Can still lead to some product loss; requires careful optimization.Achieving high purity (>98%).>98%
Basic Alumina Chromatography Excellent for basic compounds, avoids streaking without modifiers.[9]Can be less predictable than silica; lower resolving power for some compounds.Alternative to silica when streaking is severe.>98%
Salt Recrystallization Can yield exceptionally high purity material.Multi-step process (salt formation, recrystallization, free-basing); potential for yield loss.Final polishing step for analytical standards.>99.5%

Appendix A: Purification Decision Workflow

Caption: Decision tree for selecting a purification strategy.

Appendix B: References

  • BenchChem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification. Retrieved from

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from

  • Nakhle, S. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from

  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Retrieved from

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from

  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. Retrieved from

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines. Retrieved from

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from

  • ChemicalBook. (2025, July 24). This compound. Retrieved from

  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. Retrieved from

  • ChemNet. (n.d.). This compound. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • Veeprho. (n.d.). This compound. Retrieved from

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from

  • Wikipedia. (n.d.). Reductive amination. Retrieved from

  • BenchChem. (n.d.). This compound. Retrieved from

  • Pharmaffiliates. (n.d.). This compound. Retrieved from

  • Lead Sciences. (n.d.). This compound. Retrieved from

  • Sigma-Aldrich. (n.d.). N-Methyl-1-(naphthalen-1-yl)methanamine. Retrieved from

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from

  • Google Patents. (n.d.). US7795489B2 - Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes. Retrieved from

Sources

Troubleshooting stability issues of N,N-dimethyl-1-(naphthalen-1-yl)methanamine in solution.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for N,N-dimethyl-1-(naphthalen-1-yl)methanamine (CAS 16413-71-1). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, you will find field-proven insights and validated protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound is primarily influenced by its chemical structure, which features a tertiary amine and a naphthalene ring system. Key factors leading to degradation are:

  • Oxidation: The tertiary amine is susceptible to oxidation, especially in the presence of dissolved molecular oxygen, which can lead to the formation of N-oxides.[1][2][3] This process can be accelerated by heat and the presence of metal ions.

  • Photodegradation: The naphthalene moiety, a polycyclic aromatic hydrocarbon, can absorb UV light, leading to photochemical degradation.[4][5][6] Solutions left exposed to ambient or UV light are at high risk.

  • pH: The compound's stability is pH-dependent.[7] In highly acidic or basic conditions, hydrolysis or other pH-catalyzed degradation pathways can occur. The tertiary amine's basicity (pKa typically ~9-10) means it will be protonated at acidic to neutral pH, which can influence its reactivity and solubility.[8]

  • Temperature: Elevated temperatures accelerate all degradation pathways, including oxidation and hydrolysis.[9]

Q2: What are the visible signs of degradation in my stock solution?

While analytical confirmation is necessary, visual cues can indicate potential degradation:

  • Color Change: A pure solution should be colorless. The development of a yellow or brown tint often suggests the formation of chromophoric degradation products, possibly from oxidation or photodecomposition.

  • Precipitation: The formation of insoluble material can indicate that the parent compound is degrading into less soluble products or that its own solubility has changed due to a shift in solution pH or solvent composition.

  • Cloudiness/Haze: This can be an early sign of precipitation or the formation of colloidal aggregates from degradation products.

Q3: What is the recommended solvent for preparing stock solutions?

For maximum stability, a high-purity, anhydrous, aprotic solvent is recommended.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Rationale: These solvents have low reactivity with the amine and are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. Ensure the solvent is of high purity (≥99.9%) and stored under an inert atmosphere (e.g., argon or nitrogen) to minimize dissolved oxygen and water content.

Q4: How should I prepare and store stock solutions to maximize their shelf-life?

Proper preparation and storage are critical for maintaining compound integrity.

ParameterRecommendationRationale
Solvent Choice Anhydrous, aprotic solvents (e.g., DMSO, DMF).Minimizes oxidative and hydrolytic degradation pathways.
Atmosphere Prepare solutions under an inert gas (Argon or Nitrogen).Displaces dissolved oxygen, a key driver of tertiary amine oxidation.[2]
Temperature Store at ≤ -20°C. For long-term storage, -80°C is preferred.Reduces the rate of all chemical degradation reactions.[10]
Light Exposure Use amber glass vials or wrap clear vials in aluminum foil.Protects the light-sensitive naphthalene ring from photodegradation.[4]
Container Use high-quality, airtight glass vials with PTFE-lined caps.[10][11]Prevents solvent evaporation and contamination from air and moisture.
Aliquoting Prepare smaller, single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen.

In-Depth Troubleshooting Guides

Guide 1: Investigating Inconsistent Assay Results or Loss of Potency

This guide provides a systematic approach to diagnosing and resolving issues related to decreased compound activity, which is often linked to chemical degradation.

Step 1: Preliminary Solution Assessment
  • Visual Inspection: Check for color changes or precipitates as described in the FAQs.

  • pH Measurement (for aqueous buffers): Use a calibrated pH meter. A significant deviation from the expected pH can indicate buffer degradation or acid/base formation from compound degradation, which in turn affects stability.[7]

Step 2: Analytical Purity Verification

The most reliable way to assess stability is through High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact parent compound from all potential degradation products.[12][13]

Protocol: Reverse-Phase HPLC (RP-HPLC) for Purity Assessment

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes. This ensures elution of both polar degradants and the relatively non-polar parent compound.

  • Detection: UV/Vis Detector. The naphthalene ring has a strong UV absorbance; monitor at ~280 nm. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Analysis: Inject a freshly prepared standard solution and your aged solution. Compare the peak area of the parent compound. A decrease in the main peak area and/or the appearance of new peaks (earlier eluting peaks are often more polar oxidation products) indicates degradation.

Step 3: Forced Degradation Study (Stress Testing)

To understand the compound's inherent stability and identify likely degradation products, a forced degradation study is essential.[4][14][15] This involves subjecting the compound to harsh conditions to accelerate its breakdown.

Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze samples at time points Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Analyze samples at time points Oxidative Oxidative Stress (3% H2O2, RT) Oxidative->HPLC Analyze samples at time points Thermal Thermal Stress (80°C, in solution) Thermal->HPLC Analyze samples at time points Photo Photolytic Stress (ICH Q1B light exposure) Photo->HPLC Analyze samples at time points LCMS LC-MS for Mass ID HPLC->LCMS Identify degradant masses Stock Prepare Stock Solution of Compound Stock->Acid Expose aliquots Stock->Base Expose aliquots Stock->Oxidative Expose aliquots Stock->Thermal Expose aliquots Stock->Photo Expose aliquots caption Workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Interpretation:

  • Acid/Base Hydrolysis: Degradation under these conditions suggests lability at extreme pH.

  • Oxidative Stress: Rapid degradation with H₂O₂ confirms susceptibility to oxidation.[4] The primary product is likely the N-oxide.[3]

  • Photolytic Stress: Degradation under light confirms the need for light protection.[6]

Guide 2: Resolving Solution Precipitation or Cloudiness

Precipitation indicates that the compound's concentration has exceeded its solubility limit in the current solvent system.

Step 1: Review Solvent Choice and Concentration
  • Solubility Limit: Is the stock concentration too high? Try preparing a more dilute solution.

  • Solvent Quality: Has the solvent absorbed water? Anhydrous DMSO is highly hygroscopic. Using "wet" DMSO can significantly decrease the solubility of hydrophobic compounds. Always use fresh, sealed anhydrous solvent.

Step 2: pH Adjustment for Aqueous Buffers
  • Problem: When a DMSO stock is diluted into an aqueous buffer (e.g., PBS), the compound may crash out if the final pH is one where the compound is least soluble. As a tertiary amine, this compound is a weak base.[8] Its protonated form (at lower pH) is generally more water-soluble than the free base form (at higher pH).

  • Solution:

    • Determine the pKa of the compound (estimated to be around 9-10 for similar tertiary amines).

    • Adjust the pH of your final aqueous solution to be at least 1-2 pH units below the pKa. This ensures the compound is predominantly in its more soluble, protonated, cationic form.

    • Consider using a buffer with a lower pH, such as citrate or acetate, if compatible with your assay.

Step 3: Protocol for Preparing a Stable Working Solution

This protocol minimizes the risk of precipitation when diluting a non-polar stock into an aqueous medium.

Stock_Preparation_Workflow Start Start: Weigh Compound Solvent Add small volume of anhydrous DMSO (e.g., 50% of final vol) Start->Solvent Vortex Vortex/Sonicate until fully dissolved Solvent->Vortex TopUp Add remaining DMSO to reach final concentration Vortex->TopUp Store Store aliquots at -80°C protected from light TopUp->Store End End: Stable Stock Solution Store->End caption Protocol for stable stock solution preparation.

Sources

Optimizing reaction parameters for N,N-dimethyl-1-(naphthalen-1-yl)methanamine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the synthesis of N,N-dimethyl-1-(naphthalen-1-yl)methanamine. This resource is intended for researchers, scientists, and drug development professionals, offering practical, field-proven insights to help you optimize your reaction parameters and troubleshoot common experimental hurdles.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Naftifine.[1] Achieving a high yield and purity of this tertiary amine is critical for the overall success of the subsequent synthetic steps. This guide will focus on two primary synthetic routes: the Eschweiler-Clarke reaction starting from 1-(naphthalen-1-yl)methanamine and the direct alkylation of dimethylamine with 1-chloromethylnaphthalene. We will explore the intricacies of each method, providing detailed protocols, troubleshooting advice, and frequently asked questions to ensure a robust and reproducible synthesis.

Choosing Your Synthetic Route: A Comparative Analysis

Selecting the appropriate synthetic pathway is the first critical decision. Both the Eschweiler-Clarke reaction and the use of 1-chloromethylnaphthalene have their advantages and disadvantages.

FeatureEschweiler-Clarke ReactionAlkylation with 1-Chloromethylnaphthalene
Starting Material 1-(naphthalen-1-yl)methanamine1-Chloromethylnaphthalene
Reagents Formaldehyde, Formic AcidDimethylamine, Base
Key Advantages High selectivity for the tertiary amine, avoids quaternary ammonium salt formation.[2]Potentially fewer steps if 1-chloromethylnaphthalene is readily available.
Potential Challenges Requires careful temperature control to manage exothermic reaction and prevent side reactions.Purity of 1-chloromethylnaphthalene is crucial; impurities can lead to side products and difficult purification.[3][4] Over-alkylation to form quaternary ammonium salts is a risk if not properly controlled.
Ideal for Researchers seeking high purity and a well-established, reliable method.Situations where the starting halide is commercially available in high purity and a direct route is preferred.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Scenario 1: Low Yield in Eschweiler-Clarke Reaction

Question: I am performing the Eschweiler-Clarke reaction with 1-(naphthalen-1-yl)methanamine, but my yield of the desired N,N-dimethylated product is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Eschweiler-Clarke reaction can often be attributed to several factors. Let's break down the potential causes and their solutions:

  • Suboptimal Reagent Stoichiometry: The ratio of formaldehyde and formic acid to the starting amine is critical. An insufficient amount of formaldehyde will lead to incomplete methylation, leaving you with unreacted starting material and the mono-methylated intermediate. Conversely, a large excess may not significantly improve the yield and can complicate the work-up.[2]

    • Corrective Action: A common starting point is to use a slight excess of both formaldehyde (e.g., 2.2-2.5 equivalents) and formic acid (e.g., 2.5-3.0 equivalents) relative to the primary amine. It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup.

  • Inadequate Temperature Control: The Eschweiler-Clarke reaction is exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a reasonable timeframe. If the temperature is too high, it can lead to the decomposition of formic acid and the formation of undesired side products.[5]

    • Corrective Action: The reaction is typically heated to around 80-100 °C.[5] It is crucial to monitor the internal reaction temperature and apply heating or cooling as necessary to maintain a stable temperature. For larger-scale reactions, adding the reagents portion-wise can help manage the exotherm.

  • Premature Work-up: The reaction may not have reached completion.

    • Corrective Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of triethylamine to prevent streaking of the amines. The product, being more nonpolar than the starting primary amine and the secondary amine intermediate, will have a higher Rf value. Ensure the starting material spot has disappeared before proceeding with the work-up.

  • Losses During Work-up and Purification: The basic nature of the product requires a careful work-up to ensure efficient extraction.

    • Corrective Action: After the reaction is complete, the mixture should be cooled and then made strongly basic (pH > 11) with a suitable base like sodium hydroxide to deprotonate the amine and allow for its extraction into an organic solvent.[6] Multiple extractions with a solvent like dichloromethane or ethyl acetate will ensure complete recovery.

Scenario 2: Impurities in the Synthesis from 1-Chloromethylnaphthalene

Question: I am synthesizing this compound from 1-chloromethylnaphthalene and dimethylamine, but my final product is contaminated with several impurities that are difficult to remove. What are these impurities and how can I avoid them?

Answer:

The purity of your final product is highly dependent on the quality of your starting material, 1-chloromethylnaphthalene, and the reaction conditions. Here are the common impurities and how to address them:

  • Impurities from the Starting Material: The synthesis of 1-chloromethylnaphthalene from naphthalene can generate several byproducts, including unreacted naphthalene, 2-chloromethylnaphthalene, and bis(chloromethyl)naphthalene.[3][4] These impurities can react with dimethylamine to form their corresponding dimethylated derivatives, which may be difficult to separate from your desired product.

    • Preventative Measures: It is imperative to use highly pure 1-chloromethylnaphthalene. If you are preparing it yourself, ensure complete removal of unreacted naphthalene and isomeric byproducts through careful distillation or crystallization.[3] The purity of the starting material should be verified by GC-MS or NMR before use.

  • Formation of Quaternary Ammonium Salt: Over-alkylation of the desired tertiary amine with 1-chloromethylnaphthalene can lead to the formation of a quaternary ammonium salt. This is more likely if there is an excess of the alkylating agent.

    • Preventative Measures: Use a slight excess of dimethylamine relative to 1-chloromethylnaphthalene. This will ensure that the halide is consumed before it can react with the product. Careful control of the stoichiometry is key.

  • Hydrolysis of 1-Chloromethylnaphthalene: If there is water present in the reaction mixture, 1-chloromethylnaphthalene can hydrolyze to form 1-naphthalenemethanol.

    • Preventative Measures: Ensure all reagents and solvents are dry. The use of anhydrous solvents and reagents is recommended.

Troubleshooting Workflow

Here is a general workflow for troubleshooting your synthesis:

Caption: A general workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Eschweiler-Clarke reaction?

A1: The Eschweiler-Clarke reaction proceeds through a two-step mechanism. First, the primary or secondary amine reacts with formaldehyde to form an iminium ion. In the second step, the formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide. This process repeats for a primary amine to yield the tertiary amine. A key feature is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2]

Eschweiler_Clarke_Mechanism amine R₂NH (Amine) iminium [R₂N=CH₂]⁺ (Iminium Ion) amine->iminium + CH₂O, - H₂O formaldehyde CH₂O (Formaldehyde) formaldehyde->iminium methylated_amine R₂NCH₃ (Methylated Amine) iminium->methylated_amine + HCOOH, - CO₂, - H⁺ formic_acid HCOOH (Formic Acid) formic_acid->methylated_amine co2 CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use silica gel plates and a mobile phase of ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1-2%). The starting amine is more polar and will have a lower Rf value than the N,N-dimethylated product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of starting material, intermediate, and product.[7]

Q3: What are the best practices for purifying the final product?

A3: The purification strategy depends on the synthetic route and the nature of the impurities.

  • For the Eschweiler-Clarke reaction: After an aqueous work-up with basification and extraction, the crude product can often be purified by vacuum distillation. If non-volatile impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with a small percentage of triethylamine) is effective.

  • For the 1-chloromethylnaphthalene route: If impurities from the starting material are carried through, purification can be more challenging. A combination of an acid-base wash to remove any unreacted dimethylamine, followed by vacuum distillation or column chromatography, is typically required.

Q4: Can I use other reducing agents for the reductive amination of 1-naphthaldehyde with dimethylamine?

A4: Yes, while the Eschweiler-Clarke reaction uses formic acid, other reductive amination protocols can be employed. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are common alternative reducing agents for the reductive amination of aldehydes with amines.[8][9] These reagents are often used under milder conditions than the Eschweiler-Clarke reaction. However, it's important to note that sodium cyanoborohydride can release toxic hydrogen cyanide upon acidification, so proper handling and quenching procedures are essential.

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the Eschweiler-Clarke reaction.[6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(naphthalen-1-yl)methanamine (1.0 eq).

  • Reagent Addition: Add formic acid (2.5 eq) followed by the slow addition of aqueous formaldehyde (37 wt. %, 2.2 eq). The addition of formaldehyde is exothermic and should be done carefully.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully add it to a beaker of crushed ice. Basify the mixture to pH > 11 with a 20% aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound from 1-Chloromethylnaphthalene

This protocol is based on general procedures for the alkylation of amines.

  • Reaction Setup: In a pressure-rated flask, dissolve 1-chloromethylnaphthalene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) to the flask.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • Method for separating and purifying 1-chloromethyl naphthalene. Google Patents.
  • Naphthalene, 1-chloromethyl-. Organic Syntheses. Available at: [Link]

  • Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica. Available at: [Link]

  • Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant. Google Patents.
  • Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.
  • Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]

  • Continuous Growth and Improved PL Property of ZnO Nanoarrays with Assistance of Polyethylenimine - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Eschweiler–Clarke reaction. Grokipedia. Available at: [Link]

  • This compound. Veeprho. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Detection of Intermediates for the Eschweiler–Clarke Reaction by Liquid-phase Reactive Desorption Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate. Available at: [Link]

  • Reductive Amination - Common Conditions. Reagent Guide. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of N,N-dimethyl-1-(naphthalen-1-yl)methanamine (NDMNA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N,N-dimethyl-1-(naphthalen-1-yl)methanamine (CAS 16413-71-1). The inherent chemical structure of this compound—a bulky, hydrophobic naphthalene core coupled with a tertiary amine—presents a classic solubility dilemma: poor aqueous solubility in its neutral form. This document provides a series of structured troubleshooting guides and FAQs to systematically address and overcome these issues in your experimental workflows.

Section 1: Physicochemical Profile of NDMNA

A foundational understanding of the physicochemical properties of this compound is critical for diagnosing and solving solubility problems. The data below has been consolidated from various chemical and safety data repositories.

PropertyValueSignificance for Solubility
CAS Number 16413-71-1[1][2][3][4]Unique identifier for the correct substance.
Molecular Formula C₁₃H₁₅N[2][4]Indicates a significant hydrocarbon content relative to the single nitrogen atom.
Molecular Weight ~185.26 g/mol [2][5][]A moderate molecular weight.
Appearance Colorless to very slight yellow liquid[7]The physical state at room temperature.
Predicted pKa 8.7 ± 0.28[1]As a weak base, the compound's charge state and thus its aqueous solubility are highly dependent on pH. Below this pKa, it becomes protonated and more soluble.
Predicted XLogP3 3.1[5]This positive high value indicates a strong preference for nonpolar (lipid-like) environments over aqueous ones, predicting poor water solubility.
Boiling Point ~277 °C at 760 mmHg[2][8]Standard physical property.
Density ~1.028 g/cm³[1][2]Slightly denser than water.
Storage Conditions Sealed in dry, room temperature[1][4]Some sources indicate sensitivity to air and moisture, which could affect sample integrity.[9]

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the most common solubility queries in a rapid-response format.

Q1: Why is my NDMNA sample immiscible with water or standard aqueous buffers (e.g., PBS at pH 7.4)? A: The insolubility is a direct result of the molecule's chemical structure. The large, planar naphthalene ring is highly nonpolar (hydrophobic), dominating the molecule's character. At a neutral pH of 7.4, which is below the compound's pKa of ~8.7, a portion of the molecule will be in its protonated, charged form, but the free base form still predominates sufficiently to prevent significant dissolution. The high octanol-water partition coefficient (XLogP3 of 3.1) quantitatively confirms this strong preference for nonpolar environments.[5]

Q2: What is the most straightforward first step to improve the aqueous solubility of NDMNA? A: pH adjustment. This is the most effective initial strategy. Since NDMNA is a weak base, lowering the pH of the aqueous medium will protonate the tertiary amine group (-N(CH₃)₂), forming a cationic salt (e.g., a hydrochloride salt if using HCl). This charged species is significantly more polar and, therefore, more soluble in water. For practical purposes, adjusting the pH to 2 units below the pKa (i.e., pH < 6.7) will ensure over 99% of the compound is in its protonated, more soluble form. This is a common and effective technique for solubilizing amine-containing compounds.[10][11][12]

Q3: I have adjusted the pH, but the solubility is still insufficient for my required concentration. What is the next logical step? A: Co-solvency. If pH adjustment alone is not sufficient, the next step is to use a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the nonpolar naphthalene moiety.[11] Start by preparing a high-concentration stock solution of NDMNA in a pure co-solvent and then add it to your aqueous buffer.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), or polyethylene glycols (PEG 300/400) are excellent choices.[11][12]

  • Causality: These solvents disrupt the hydrogen-bonding network of water, creating a microenvironment that can more readily accommodate the hydrophobic part of the NDMNA molecule.[11]

Q4: How should I prepare NDMNA for use in cell culture experiments? A: For cell-based assays, it is critical to minimize solvent toxicity.

  • Prepare a concentrated stock solution (e.g., 10-100 mM) of NDMNA in 100% cell-culture grade DMSO.

  • Serially dilute this stock solution in your cell culture medium to achieve the final desired concentration.

  • Crucially, ensure the final concentration of DMSO in the medium is non-toxic to your specific cell line, typically ≤0.5% v/v.

  • When diluting, add the DMSO stock to the medium (not the other way around) with vigorous mixing to prevent localized high concentrations that can cause the compound to precipitate out.

Q5: What are the best pure organic solvents for dissolving NDMNA? A: Based on its high logP value and data from synthesis and purification procedures, NDMNA is freely soluble in a wide range of common organic solvents. These include:

  • Halogenated Solvents: Dichloromethane (DCM), Chloroform.

  • Ethers: Diethyl ether, Tetrahydrofuran (THF).

  • Esters: Ethyl acetate.[13][14]

  • Aromatic Hydrocarbons: Toluene.[15]

  • Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Alcohols: Methanol, Ethanol.

Section 3: In-Depth Troubleshooting Protocols

Follow these detailed, step-by-step methods for a systematic approach to solubilization.

Protocol 1: Solubilization in Aqueous Media via pH Adjustment

This protocol aims to form a soluble salt in situ.

  • Preparation: Weigh the required amount of NDMNA and place it in a suitable glass vial.

  • Initial Suspension: Add the desired volume of deionized water or your aqueous buffer (e.g., phosphate or citrate buffer, initially at neutral pH). The compound will likely appear as an insoluble oil or suspension.

  • Titration: While vigorously stirring the suspension with a magnetic stir bar, add a dilute acidic solution (e.g., 0.1 M HCl or 0.1 M Citric Acid) dropwise.

  • Monitoring: Monitor the solution's clarity and, if possible, the pH using a calibrated pH meter. Continue adding acid until the solution becomes completely clear.

  • Validation: Note the final pH at which the compound fully dissolves. This pH must be compatible with your downstream application. If the required pH is too low, you must combine this method with the co-solvent protocol.

  • Trustworthiness Check: A successfully solubilized solution will be clear and free of any visible particles or oily film. To check for stability, let the solution stand for 10-15 minutes to ensure no precipitation occurs.

Protocol 2: Solubilization Using a Co-solvent Stock Solution

This is the preferred method for applications sensitive to large pH shifts, such as cell culture.

  • Stock Solution Preparation: Prepare a concentrated stock solution of NDMNA in a suitable, pure co-solvent (e.g., 100 mg/mL or ~540 mM in DMSO). Ensure the compound is fully dissolved in the co-solvent first.

  • Dispersion: Place the final desired volume of your aqueous buffer in a vial with a stir bar and begin rapid stirring or vortexing. This high-energy mixing is critical to prevent precipitation.

  • Dilution: Using a calibrated micropipette, add the required volume of the co-solvent stock solution to the stirring aqueous buffer. Add the stock dropwise or in very small aliquots to allow for rapid dispersion.

  • Final Concentration Check: Calculate the final percentage of the organic co-solvent in your solution. Ensure this concentration is compatible with your experimental system (e.g., <1% for many biological assays).

  • Validation: The final solution should be clear. The presence of a cloudy or hazy appearance (opalescence) indicates that the compound is precipitating out of solution, and the solubility limit under these conditions has been exceeded.

Section 4: Visual Troubleshooting Guide

This workflow provides a logical decision-making process for selecting the appropriate solubilization strategy.

Caption: Decision workflow for solubilizing NDMNA.

Section 5: Safety & Handling Precautions

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

  • The compound may be harmful if swallowed and can cause skin and serious eye irritation.[7][16]

  • Store containers tightly closed and protected from air and moisture, as the compound may be sensitive.[9]

  • Consult the full Safety Data Sheet (SDS) from your supplier before use.

References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2018). ResearchGate. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • This compound | C13H15N. PubChem. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • N,N-dimethyl-1-naphthylamine | C12H13N. PubChem. [Link]

  • This compound | CAS 16413-71-1. Veeprho. [Link]

  • This compound. Lead Sciences. [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine.

Sources

Common side reactions during the synthesis of N,N-dimethyl-1-(naphthalen-1-yl)methanamine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-1-(naphthalen-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using reductive amination methods like the Eschweiler-Clarke reaction.

Problem 1: Low Yield of the Desired Tertiary Amine

Symptoms:

  • The final product mass is significantly lower than the theoretical yield.

  • TLC or GC-MS analysis shows a mixture of starting material (naphthaldehyde or 1-(naphthalen-1-yl)methanamine), the secondary amine intermediate, and the desired tertiary amine.

Root Cause Analysis:

A low yield can stem from several factors related to the reaction conditions and reagent stoichiometry. In the context of an Eschweiler-Clarke type reaction, which involves the reductive methylation of an amine using formaldehyde and formic acid, incomplete reaction is a common culprit.[1][2] The reaction proceeds in a stepwise manner, first forming the secondary amine, which is then further methylated to the tertiary amine.[3] If the reaction is not driven to completion, a mixture of products will be obtained.

Troubleshooting Steps:

  • Reagent Stoichiometry:

    • Ensure an excess of both formaldehyde and formic acid is used.[2] For the conversion of a primary amine to a tertiary amine, at least two equivalents of formaldehyde and formic acid are required. A common practice is to use a larger excess to ensure the reaction goes to completion.

  • Reaction Temperature and Time:

    • The reaction typically requires heating to drive the dehydration of the intermediate carbinolamine to the iminium ion and to facilitate the hydride transfer from formate.[1] A typical temperature range is 80-100°C.[1][3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

    • Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider increasing the reaction time or temperature.

  • pH Control:

    • The formation of the iminium ion is a crucial step and is pH-dependent. The reaction is often performed in the presence of excess formic acid, which acts as both a reducing agent and a solvent, ensuring an acidic environment.[1]

Workflow for Yield Optimization:

yield_optimization start Low Yield Observed check_stoichiometry Verify Stoichiometry (Excess HCHO & HCOOH) start->check_stoichiometry adjust_temp Increase Reaction Temperature (80-100°C) check_stoichiometry->adjust_temp increase_time Extend Reaction Time adjust_temp->increase_time monitor Monitor by TLC/GC-MS increase_time->monitor end_fail Issue Persists increase_time->end_fail No Improvement monitor->increase_time Incomplete Conversion end_ok Yield Improved monitor->end_ok Complete Conversion

Caption: Workflow for troubleshooting low product yield.

Problem 2: Presence of N-formyl Impurity

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of a compound with a mass corresponding to the desired product + 28 amu (CHO group minus H).

  • This impurity may be difficult to separate from the final product due to similar polarities.

Root Cause Analysis:

The formation of an N-formyl byproduct is a known side reaction, particularly in the Leuckart-Wallach reaction, which is closely related to the Eschweiler-Clarke reaction.[4][5] This occurs when the intermediate iminium ion is formylated by formic acid or a related formylating species instead of being reduced. High reaction temperatures can favor this side reaction.[5]

Troubleshooting Steps:

  • Hydrolysis of the N-formyl byproduct:

    • The N-formyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.[6][7] If this impurity is detected, the crude product can be subjected to an acid or base hydrolysis step post-reaction. A common method is to reflux the crude product with aqueous sulfuric acid or sodium hydroxide.[6][7]

  • Optimize Reaction Temperature:

    • While heat is necessary, excessive temperatures can promote the formation of the N-formyl byproduct.[5] Try to maintain the reaction temperature within the recommended range (80-100°C) and avoid overheating.[1][3]

Protocol for N-formyl Impurity Removal:

  • After the initial reaction, cool the mixture and perform a standard aqueous workup to remove excess reagents.

  • Suspend the crude product in 10% aqueous sulfuric acid.[7]

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the N-formyl impurity by TLC or GC-MS.[7]

  • Cool the reaction mixture, and basify with a suitable base (e.g., NaOH) to a pH > 10.[6]

  • Extract the free amine with an organic solvent (e.g., toluene or dichloromethane).[6][7]

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

Problem 3: Quaternary Ammonium Salt Formation is Not Observed

This is not a problem, but a feature of the Eschweiler-Clarke reaction.

Explanation:

One of the significant advantages of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines without the risk of over-alkylation to form quaternary ammonium salts.[2][8] The reaction mechanism involves the formation of an iminium ion from a tertiary amine, which is not possible. Therefore, the reaction stops cleanly at the tertiary amine stage.[2] This is a key reason why this method is often preferred over direct alkylation with alkyl halides.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several common synthetic routes:

  • Eschweiler-Clarke Reaction: This involves the reductive methylation of 1-(naphthalen-1-yl)methanamine with formaldehyde and formic acid. It is a one-pot reaction that avoids the formation of quaternary ammonium salts.[1][2]

  • Leuckart-Wallach Reaction: This method uses formamide or ammonium formate to reductively aminate naphthaldehyde. It may require higher temperatures and can lead to N-formyl byproducts.[4][5]

  • Stepwise Alkylation: This involves reacting 1-(naphthalen-1-yl)methanamine with a methylating agent, such as methyl iodide, in the presence of a base. Controlling the degree of methylation to avoid the formation of the secondary amine or over-methylation can be challenging.[10]

  • Reductive Amination with other reducing agents: Naphthaldehyde can be reacted with dimethylamine to form an iminium ion in situ, which is then reduced by a reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).[9]

Q2: How can I purify the final product?

Purification of this compound typically involves:

  • Acid/Base Workup: After the reaction, the mixture is typically acidified to protonate the amine product, allowing for the removal of non-basic organic impurities by extraction. The aqueous layer is then basified to liberate the free amine, which is subsequently extracted with an organic solvent.[6][11]

  • Distillation: High vacuum distillation is an effective method for purifying the final product, especially on a larger scale.[6]

  • Column Chromatography: For smaller scales or for the removal of closely related impurities, silica gel column chromatography can be employed.[10]

Q3: What are the key differences between the Eschweiler-Clarke and Leuckart-Wallach reactions for this synthesis?

FeatureEschweiler-Clarke ReactionLeuckart-Wallach Reaction
Starting Material Primary or Secondary AmineAldehyde or Ketone
Reagents Formaldehyde, Formic AcidFormamide, Ammonium Formate, or Formic Acid
Key Advantage Stops at the tertiary amine stage, no quaternary salt formation.[2][8]Can be a one-pot synthesis from the carbonyl compound.
Common Side Reaction Incomplete methylation.N-formyl byproduct formation, requires high temperatures.[4][5]

Q4: Can I use other reducing agents besides formic acid?

Yes, other reducing agents can be used in what is more broadly termed reductive amination. Sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) are common choices.[9][12] The choice of reducing agent can influence the reaction conditions and selectivity. For example, NaBH3CN is effective under mildly acidic conditions where the iminium ion is stable.[9]

Reaction Pathway Overview:

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Naphthaldehyde Naphthaldehyde Iminium Ion Iminium Ion Naphthaldehyde->Iminium Ion + Dimethylamine - H2O Naphthalenemethanol Naphthalenemethanol Naphthaldehyde->Naphthalenemethanol + [H-] (Over-reduction) Product N,N-dimethyl-1- (naphthalen-1-yl)methanamine Iminium Ion->Product + [H-] (e.g., from HCOOH) N-formyl byproduct N-formyl byproduct Iminium Ion->N-formyl byproduct + HCOO- (Formylation)

Caption: Main and side reaction pathways in reductive amination.

References

  • Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Leuckart–Wallach Reaction. Retrieved from [Link]

  • Oshima, T., & Kumanos, T. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(6), 945–947.
  • Foley, D. A., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(9), 1363–1370.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Dumoleijn, K. N. R., et al. (2021). Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes.
  • Veeprho. (n.d.). This compound | CAS 16413-71-1. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

Sources

Proper storage and handling to ensure N,N-dimethyl-1-(naphthalen-1-yl)methanamine stability.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-dimethyl-1-(naphthalen-1-yl)methanamine (CAS: 16413-71-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on established chemical principles and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Based on supplier recommendations and the chemical nature of the compound, it should be stored at room temperature, sealed in a dry environment.[1][2][3] Due to the presence of a tertiary amine, which can be susceptible to oxidation, and data from analogous compounds, taking additional precautions is highly recommended.[4][5] For long-term stability, storing the compound under an inert atmosphere, such as nitrogen or argon, is best practice to prevent potential degradation from atmospheric oxygen and moisture.

Q2: Is this compound sensitive to light?

A: While many tertiary amines can be light-sensitive, naphthalene derivatives are generally known for their excellent photostability due to their rigid and extensively conjugated π-electron system.[1][2] However, as a general precautionary measure for all research chemicals, it is advisable to store this compound in an amber vial or in a dark location to minimize any potential for photodegradation.

Q3: My sample of this compound has developed a yellow or brownish tint. Is it still usable?

A: A color change to yellow or brown is a common indicator of amine oxidation.[4] This suggests that the compound may have been exposed to air. While minor discoloration might indicate a small degree of impurity, significant color change suggests considerable degradation, which could impact your experimental results. If the purity is critical for your application, repurification by distillation under reduced pressure and an inert atmosphere may be necessary. For future prevention, ensure the compound is handled strictly under inert conditions.

Q4: What are the primary degradation pathways for this compound?

  • Oxidation of the Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation route for tertiary amines and is often accelerated by exposure to air and light.[4]

  • Oxidation of the Naphthalene Ring: Although the naphthalene ring is relatively stable, under certain oxidative conditions, it can undergo reactions to form hydroxylated or other oxidized species.[6]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or inconsistent reaction yield. Reagent Degradation: The amine may have partially degraded due to improper storage or handling, reducing the amount of active reagent.- Verify Purity: Before use, assess the purity of your compound. If discoloration is present, consider purification. - Improve Handling: Implement strict air-sensitive handling techniques (see protocol below) for all future experiments.
Formation of unexpected byproducts. Reaction with Atmospheric Components: The amine may be reacting with oxygen or water from the atmosphere, leading to oxidized byproducts or hydrolysis of other reaction components.- Use Dry Solvents: Ensure all solvents are rigorously dried before use. - Maintain Inert Atmosphere: Perform the entire reaction under a positive pressure of nitrogen or argon.
Difficulty in dissolving the compound. Impurity Formation: The presence of insoluble degradation products could hinder dissolution.- Attempt Filtration: If the compound is mostly soluble with some particulates, filtering the solution under an inert atmosphere might remove the impurities. - Acquire New Stock: If dissolution is a significant issue, it is best to use a fresh, unopened stock of the compound.

Experimental Protocols

Protocol 1: Proper Handling and Dispensing of this compound

Given the likely air and moisture sensitivity of this compound, the following procedure for handling is strongly recommended.

Materials:

  • Septum-sealed bottle of this compound (e.g., AcroSeal™ or similar)

  • Dry, nitrogen-flushed syringes and needles

  • Source of dry, inert gas (nitrogen or argon) with a bubbler

  • Dry reaction vessel with a septum

Procedure:

  • Prepare Glassware: Ensure all glassware is thoroughly dried by oven-heating (e.g., at 125°C overnight) and cooled under a stream of inert gas.[3]

  • Set up Inert Atmosphere: Assemble your reaction glassware and flush the system with nitrogen or argon. Maintain a gentle positive pressure, confirmed by bubbling through a mineral oil bubbler.

  • Prepare for Transfer: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to introduce a positive pressure.

  • Withdraw the Reagent: Using a clean, dry syringe with a needle, pierce the septum. Withdraw the desired volume of the liquid.

  • Transfer to Reaction Vessel: Immediately transfer the reagent to your reaction vessel by inserting the needle through the septum of the vessel.

  • Post-Transfer: After withdrawing the needle from the reagent bottle, replace the Bakelite cap if using a Sure/Seal™ bottle to protect the septum.[7] Flush the syringe and needle with inert gas before cleaning.

Visual Guides

Workflow for Handling Air-Sensitive Reagents

G cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup & Storage prep_glass Dry Glassware in Oven cool_inert Cool Under Inert Gas prep_glass->cool_inert flush_system Assemble & Flush Reaction Vessel cool_inert->flush_system prep_reagent Equilibrate Reagent Bottle to Room Temp pressurize Pressurize Reagent Bottle with Inert Gas flush_system->pressurize withdraw Withdraw Reagent with Dry Syringe pressurize->withdraw transfer Transfer to Reaction Vessel withdraw->transfer reseal Reseal Reagent Bottle transfer->reseal clean_syringe Clean Syringe Immediately reseal->clean_syringe store Store Reagent Under Inert Atmosphere in Dark reseal->store

Caption: Workflow for handling air-sensitive reagents.

Troubleshooting Decision Tree

G decision decision result result stop stop start Experiment Fails (e.g., low yield, byproducts) check_reagent Is the reagent discolored? start->check_reagent check_handling Were air-sensitive techniques used? check_reagent->check_handling No purify Purify reagent or use new stock check_reagent->purify Yes check_solvents Were solvents anhydrous? check_handling->check_solvents Yes implement_handling Implement strict air-sensitive protocol check_handling->implement_handling No dry_solvents Use freshly dried solvents check_solvents->dry_solvents No rerun Re-run experiment check_solvents->rerun Yes purify->check_handling implement_handling->check_solvents dry_solvents->rerun

Caption: Troubleshooting decision tree for experimental issues.

References

  • Lead Sciences. This compound. [Link]

  • PubChem. This compound. [Link]

  • PubMed Central. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. [Link]

  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]

  • ACS Publications. Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye. [Link]

  • ResearchGate. (a) Possible photodegradation processes of naphthalene in seawater.... [Link]

  • ResearchGate. Possible photodegradation processes of naphthalene in seawater under sunlight irradiation. [Link]

Sources

Avoiding common pitfalls in experiments involving N,N-dimethyl-1-(naphthalen-1-yl)methanamine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-dimethyl-1-(naphthalen-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile tertiary amine. By understanding the underlying chemical principles and implementing robust protocols, you can ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a valuable intermediate in organic synthesis.[1][] Its structural features, including the naphthalene ring and the dimethylamino group, make it a useful building block for more complex molecules.[1] It is particularly noted as a key intermediate in the synthesis of antifungal drugs like Naftifine.[3] Additionally, it can serve as a ligand in coordination chemistry, forming complexes with transition metals to catalyze various organic reactions.[1]

Q2: What are the critical storage and handling conditions for this compound?

A2: This compound is sensitive to air, light, and moisture, which can lead to degradation and the formation of colored impurities.[4][5] To maintain its integrity, it should be stored in a tightly sealed, amber glass container under an inert atmosphere, such as nitrogen or argon.[5][6] A cool, dry, and well-ventilated storage area is recommended.[4][7] Always handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][8]

Q3: What are the common impurities found in commercial batches of this compound?

A3: Commercial batches may contain impurities from the synthesis process or degradation. Common impurities include:

  • Unreacted starting materials: Such as 1-naphthaldehyde or 1-chloromethylnaphthalene.

  • Intermediates from synthesis: Incomplete methylation can result in the presence of N-methyl-1-(naphthalen-1-yl)methanamine.[5]

  • Byproducts of synthesis: The specific byproducts will depend on the synthetic route. For instance, the Eschweiler-Clarke reaction can generate various side products.[5]

  • Degradation products: Oxidation and hydrolysis byproducts can form upon exposure to air and moisture.[4][5]

Troubleshooting Guide: Synthesis and Purification

Issue 1: Low Yield During Reductive Amination Synthesis

Reductive amination of 1-naphthaldehyde with dimethylamine is a common synthetic route. Low yields can often be attributed to several factors.

Potential Cause Explanation Recommended Solution
Incomplete Imine Formation The initial condensation of the aldehyde and amine to form the imine is a reversible reaction.[9] If the equilibrium is not driven towards the imine, the subsequent reduction will be inefficient.Remove water as it forms, either by azeotropic distillation with a suitable solvent (e.g., toluene) or by using a dehydrating agent.
Side Reaction of the Aldehyde The reducing agent can directly reduce the starting aldehyde to an alcohol, competing with the desired reduction of the imine.[9][10]Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10][11]
pH of the Reaction Mixture The reaction is sensitive to pH. If the solution is too acidic, the amine nucleophile will be protonated and non-reactive. If it's too basic, the formation of the iminium ion is not favored.[10]Maintain a weakly acidic pH (around 4-5) to facilitate both imine formation and subsequent reduction.[10] Acetic acid is a commonly used catalyst.[12]
Catalyst Deactivation The amine starting material, imine intermediate, or the final product can sometimes deactivate the catalyst in catalytic hydrogenation methods.[9]If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂) and consider adding an acid scavenger if necessary.
Issue 2: Formation of Over-Alkylated Byproducts

When synthesizing via alkylation of 1-(naphthalen-1-yl)methanamine with a methylating agent, the formation of a quaternary ammonium salt is a common side reaction.

Potential Cause Explanation Recommended Solution
Excess Methylating Agent Using a large excess of the methylating agent (e.g., methyl iodide) can lead to the formation of the undesired tertiary amine and subsequently the quaternary ammonium salt.[10]Carefully control the stoichiometry of the reactants. Use no more than the required equivalents of the methylating agent.
Reaction Conditions High temperatures and prolonged reaction times can favor over-alkylation.Monitor the reaction progress closely using techniques like TLC or GC-MS. Work up the reaction as soon as the starting material is consumed.
Issue 3: Difficulty in Purifying the Product

This compound can be challenging to purify due to its physical properties and the nature of potential impurities.

Problem Potential Cause Troubleshooting Steps
Co-elution during Column Chromatography The product and non-polar impurities may have similar retention factors.Optimize the eluent system. A common system is petroleum ether/ethyl acetate.[13][14] A shallow gradient of a more polar solvent may be necessary to achieve separation. Adding a small amount of triethylamine to the eluent can reduce tailing of the amine on silica gel.
"Oiling Out" during Salt Formation When attempting to purify by forming the hydrochloride salt, the salt may separate as an oil instead of a crystalline solid.[5]This can happen if the solution is too concentrated or if the solvent system is not optimal. Try diluting the solution or using a different solvent system for precipitation, such as ethanol/diethyl ether.[5] Slow cooling and scratching the inside of the flask can help induce crystallization.[5]
Low Recovery after Acid-Base Extraction Incomplete extraction or degradation during basification can lead to product loss.[5]Ensure the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the amine salt. Perform multiple extractions with a suitable organic solvent like diethyl ether or dichloromethane to maximize recovery.[5]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound from 1-naphthaldehyde.

Materials:

  • 1-naphthaldehyde

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[11][12]

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-naphthaldehyde in DCE or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add dimethylamine solution to the flask.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether

  • Ethyl acetate

  • Triethylamine (optional)

Procedure:

  • Prepare a silica gel slurry in petroleum ether and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[13][14] The polarity can be gradually increased if necessary.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing Workflows

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 Reactants: 1-Naphthaldehyde Dimethylamine s2 Imine Formation (Weakly Acidic) s1->s2 s3 Reduction (e.g., NaBH(OAc)₃) s2->s3 s4 Aqueous Workup s3->s4 p1 Crude Product s4->p1 Proceed to Purification p2 Column Chromatography (Silica Gel) p1->p2 p3 Pure Product p2->p3

Caption: A typical workflow for the synthesis and purification of this compound.

troubleshooting_logic node_action node_action start Low Yield in Synthesis? q1 Imine Formation Issue? start->q1 Yes q2 Side Reactions? start->q2 No a1 Remove Water (Dehydrating Agent) q1->a1 q2->node_action Consider other factors (e.g., catalyst deactivation) q3 pH Optimized? q2->q3 Yes a3 Adjust to pH 4-5 q3->a3 a2 Use Selective Reducing Agent (e.g., NaBH(OAc)₃)

Caption: A decision tree for troubleshooting low yields in reductive amination synthesis.

References

  • This compound | C13H15N | CID 264953. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • This compound - CAS 16413-71-1. (n.d.). Veeprho. Retrieved January 22, 2026, from [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.
  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.
  • Reductive amination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • This compound | CAS 16413-71-1. (n.d.). Veeprho. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]

  • N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). National Institutes of Health. Retrieved January 22, 2026, from [Link]

Sources

Scalability considerations for the synthesis of N,N-dimethyl-1-(naphthalen-1-yl)methanamine.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical guide provides researchers, scientists, and drug development professionals with in-depth insights into the synthesis of N,N-dimethyl-1-(naphthalen-1-yl)methanamine (CAS 16413-71-1), a key intermediate in the production of various active pharmaceutical ingredients, such as Naftifine.[1] This document addresses common challenges, offers troubleshooting solutions, and outlines critical considerations for scaling the synthesis from the lab to pilot plant and beyond.

Overview of Synthetic Strategies

The synthesis of this compound is most commonly achieved via two primary pathways: reductive amination of 1-naphthaldehyde and nucleophilic substitution of a 1-halomethylnaphthalene. The choice between these routes often depends on factors such as raw material cost, available equipment, and desired purity profile.

  • Reductive Amination: This is arguably the most robust and widely used method for preparing tertiary amines.[2] It involves the reaction of 1-naphthaldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the target amine.

  • Nucleophilic Substitution: This route involves the direct reaction of 1-chloromethylnaphthalene with dimethylamine. While seemingly more direct, this pathway can present its own set of challenges, particularly concerning impurity formation and the handling of the lachrymatory starting material.

A third, less direct method, the Eschweiler-Clarke reaction , involves the methylation of 1-(naphthalen-1-yl)methanamine using formic acid and formaldehyde.[3] While effective for methylation, it requires the prior synthesis of the primary amine, making it a two-step process from 1-naphthaldehyde and generally less atom-economical for this specific target.

Below is a comparative overview of the primary synthetic routes:

FeatureReductive AminationNucleophilic Substitution
Starting Materials 1-Naphthaldehyde, Dimethylamine1-Chloromethylnaphthalene, Dimethylamine
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd/C)Base (often excess Dimethylamine)
Pros High selectivity, broad substrate scope, generally clean reactions.[4]Potentially fewer steps, can be cost-effective if starting material is available.
Cons Cost of reducing agents, potential for aldehyde over-reduction.Lachrymatory starting material, risk of quaternary salt formation, potential for side reactions.[5]
Scalability Generally good, but heat management and choice of reductant are critical.Can be challenging due to exotherms and potential for solid by-product handling.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for large-scale production?

For large-scale synthesis, reductive amination is often preferred due to its typically cleaner reaction profile and higher selectivity, which can simplify downstream purification. Catalytic hydrogenation (H₂/Pd/C) is particularly attractive at scale as it avoids stoichiometric metal hydride waste streams. However, the cost and availability of 1-naphthaldehyde versus 1-chloromethylnaphthalene can be a deciding economic factor. A thorough process hazard analysis is crucial for both routes.

Q2: What is the most common cause of low yield in the reductive amination of 1-naphthaldehyde?

The most frequent issue is the quality and reactivity of the reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent lab-scale choice due to its mildness and selectivity, but it is sensitive to moisture.[4] On a larger scale, incomplete reaction can be due to poor mixing, incorrect stoichiometry, or suboptimal temperature control. Another common issue is the competitive reduction of the starting aldehyde to 1-naphthalenemethanol.

Q3: Can I use aqueous dimethylamine for this reaction?

Yes, using an aqueous solution of dimethylamine (typically 40 wt%) is common and often practical, especially at scale. However, the choice of reducing agent must be compatible with water. While STAB can be used in the presence of small amounts of water, reagents like sodium borohydride (NaBH₄) will react vigorously. Catalytic hydrogenation is generally tolerant of aqueous media.

Q4: How can I avoid the formation of the quaternary ammonium salt?

The formation of a quaternary ammonium salt, [N,N,N-trimethyl-1-(naphthalen-1-yl)methanaminium], is more of a concern in the nucleophilic substitution route, where the product can react with the starting 1-chloromethylnaphthalene. Using a slight excess of dimethylamine and maintaining a moderate temperature can help minimize this side reaction. In reductive amination, this is not a typical side reaction. The Eschweiler-Clarke reaction is specifically noted for stopping at the tertiary amine stage without forming quaternary salts.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem 1: Low or Inconsistent Yield
Potential CauseRecommended SolutionRationale
Poor quality or deactivated reducing agent. Use a fresh bottle of the reducing agent (e.g., NaBH(OAc)₃). If using catalytic hydrogenation, ensure the catalyst is not poisoned.Hydride reagents are often moisture-sensitive. Catalysts can be deactivated by impurities in the starting materials or solvent.
Incomplete iminium ion formation. If using a mild reducing agent, consider adding a catalytic amount of acetic acid to facilitate iminium ion formation.The reaction proceeds via the iminium ion. Its formation can be the rate-limiting step, and it is often acid-catalyzed.
Sub-optimal reaction temperature. Monitor the internal reaction temperature. For borohydride reductions, temperatures are often kept low (0-25 °C) to improve selectivity. For catalytic hydrogenation, higher temperatures (e.g., 50-80 °C) may be needed.Temperature affects reaction kinetics. Too low, and the reaction may be too slow; too high, and side reactions (like aldehyde reduction) may increase.
Premature quenching of the reaction. Monitor the reaction progress by TLC or GC/LC-MS to ensure full consumption of the starting material before workup.Reactions may appear complete but require additional time to reach full conversion.
Problem 2: Presence of Significant Impurities
Potential CauseRecommended SolutionRationale
1-Naphthalenemethanol is observed as a major by-product. Add the reducing agent portion-wise to the mixture of aldehyde and amine. Ensure the iminium formation has had time to proceed before adding the reductant.This by-product arises from the direct reduction of 1-naphthaldehyde. Slow addition of the reductant ensures it preferentially reduces the more electrophilic iminium ion as it forms.
Unreacted 1-naphthaldehyde remains after the reaction. Increase the equivalents of both dimethylamine and the reducing agent. Extend the reaction time.Stoichiometry is key. An excess of the amine and reductant drives the equilibrium towards the product.
Formation of a quaternary ammonium salt (in substitution route). Use a larger excess of dimethylamine (e.g., 3-5 equivalents). Avoid high reaction temperatures.Using excess amine ensures the 1-chloromethylnaphthalene is more likely to react with dimethylamine than with the tertiary amine product.
Troubleshooting Workflow

G cluster_start Problem Identification cluster_yield Low Yield Analysis cluster_purity Impurity Analysis cluster_solutions Solutions start Reaction Issue Identified low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity check_reductant Check Reducing Agent (Freshness, Activity) low_yield->check_reductant check_temp Optimize Temperature low_yield->check_temp check_time Extend Reaction Time low_yield->check_time sol_reductant Use Fresh Reductant check_reductant->sol_reductant sol_temp_control Adjust Temperature Profile check_temp->sol_temp_control aldehyde_impurity Unreacted Aldehyde? impurity->aldehyde_impurity alcohol_impurity Alcohol By-product? impurity->alcohol_impurity quat_impurity Quaternary Salt? impurity->quat_impurity sol_excess_amine Increase Amine Stoichiometry aldehyde_impurity->sol_excess_amine sol_slow_add Slow Reductant Addition alcohol_impurity->sol_slow_add quat_impurity->sol_excess_amine

Caption: Troubleshooting flowchart for synthesis issues.

Scalability Considerations

Transitioning the synthesis of this compound from the bench to a pilot or commercial scale introduces new challenges.

  • Heat Management: Reductive aminations are exothermic. On a large scale, the high surface-area-to-volume ratio of lab flasks is lost, and heat accumulation can lead to runaway reactions or increased by-product formation.

    • Strategy: Use jacketed reactors with precise temperature control. The rate of addition of the limiting reagent (often the reducing agent) must be carefully controlled to manage the exotherm. A preliminary reaction calorimetry study is highly recommended to understand the thermal profile.

  • Choice of Reducing Agent: The cost, safety, and workup associated with the reducing agent are critical at scale.

    • Sodium Borohydride (NaBH₄): Cost-effective but less selective. Its reaction with protic solvents generates hydrogen gas, which requires careful handling and reactor venting.

    • Sodium Triacetoxyborohydride (STAB): Excellent selectivity but significantly more expensive. The workup involves quenching acetic acid by-products.

    • Catalytic Hydrogenation (H₂/Pd/C): Environmentally friendly ("green") and often cost-effective at scale. However, it requires specialized high-pressure reactors and careful handling of a potentially pyrophoric catalyst. Filtration to remove the catalyst can also be an operational challenge.

  • Solvent Selection: Solvent choice impacts reaction kinetics, solubility, workup, and cost.

    • Strategy: While solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common in the lab, their environmental and safety profiles are poor. Consider more sustainable alternatives like 2-methyltetrahydrofuran (2-MeTHF) or isopropyl acetate (IPAc), but validate their performance first.

  • Workup and Isolation:

    • Strategy: Minimize or eliminate solvent-intensive liquid-liquid extractions if possible. The product is a basic amine, so isolation can often be achieved by basifying the reaction mixture and extracting. Purification by distillation under reduced pressure is often feasible for this compound and is generally preferred over chromatography at scale.[5]

Scale-up Decision Pathway

G start Scale-up Synthesis? pressure_reactor High-Pressure Reactor Available? start->pressure_reactor cost_stab STAB Cost Acceptable? pressure_reactor->cost_stab No route_h2 Pursue Catalytic Hydrogenation Route pressure_reactor->route_h2 Yes route_stab Use STAB / NaBH(OAc)3 Reductive Amination cost_stab->route_stab Yes route_nabh4 Evaluate NaBH4 with Careful Process Control cost_stab->route_nabh4 No

Caption: Decision logic for selecting a scalable reduction method.

Experimental Protocols

Protocol 1: Lab-Scale Reductive Amination using Sodium Triacetoxyborohydride

This protocol is suitable for producing high-purity material on a laboratory scale.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-naphthaldehyde (1.0 eq).

  • Solvent: Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 5-10 mL per gram of aldehyde).

  • Amine Addition: Add a solution of dimethylamine (1.5-2.0 eq, e.g., 2.0 M in THF or 40 wt% in water) to the stirred solution.

  • Iminium Formation: If desired, add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Cool the mixture in an ice bath (0-5 °C). Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or vacuum distillation.

Protocol 2: Scalable Reductive Amination using Catalytic Hydrogenation

This protocol is a greener, more cost-effective option for larger quantities but requires specialized equipment.

  • Setup: Charge a high-pressure hydrogenation reactor with 1-naphthaldehyde (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or THF).

  • Amine & Catalyst: Add the dimethylamine solution (1.5-2.5 eq) followed by the palladium on carbon catalyst (5-10% Pd/C, typically 1-5 mol% Pd).

  • Reaction: Seal the reactor. Purge the headspace with nitrogen several times, then purge with hydrogen. Pressurize the reactor with hydrogen (typically 50-150 psi, or 3-10 bar).

  • Heating & Agitation: Heat the mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by an acid-base workup (dissolving in dilute acid, washing with an organic solvent, basifying the aqueous layer, and extracting the product) followed by vacuum distillation.

References

  • Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Mechanisms. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (n.d.). N,N-Dimethyl-1-naphthylamine. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 16413-71-1. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Validation & Comparative

N,N-dimethyl-1-(naphthalen-1-yl)methanamine versus N,N-dimethylnaphthalen-1-amine in nitrate reduction tests.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of nitrate and its reduced form, nitrite, is a critical aspect of various biological and chemical assays. The Griess test, a long-established colorimetric method, remains a staple for this purpose. Central to this test is the selection of a coupling agent, a choice that dictates the sensitivity and reliability of the results.

This guide provides an in-depth comparison of two similarly named aromatic amines: N,N-dimethylnaphthalen-1-amine and N,N-dimethyl-1-(naphthalen-1-yl)methanamine . While both are structurally related to naphthalene, their performance and suitability for nitrate reduction tests are fundamentally different. This document will elucidate the chemical principles governing their reactivity, provide detailed experimental protocols for the validated reagent, and clarify why one is a standard choice while the other is unsuitable for this application.

The Griess Reaction: The Chemical Foundation of Nitrite Detection

The Griess test is a two-step diazotization reaction that indirectly measures nitrate concentration by first reducing it to nitrite. The subsequent detection of nitrite is where the amine coupling agent plays its pivotal role.

  • Diazotization: In an acidic medium, nitrite reacts with a primary aromatic amine, such as sulfanilic acid, to form a diazonium salt.

  • Azo Coupling: This highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling agent. This reaction forms a stable, colored azo dye, the intensity of which is proportional to the initial nitrite concentration and can be quantified spectrophotometrically.[1][2]

The choice of the coupling agent is therefore critical for a robust and sensitive assay.

Comparative Analysis of N,N-dimethylnaphthalen-1-amine and this compound

A direct comparison of these two molecules reveals a subtle yet crucial structural difference that has profound implications for their chemical reactivity in the Griess test.

FeatureN,N-dimethylnaphthalen-1-amineThis compound
Structure Dimethylamino group directly attached to the naphthalene ringMethylene (-CH2-) bridge between the dimethylamino group and the naphthalene ring
Chemical Formula C₁₂H₁₃NC₁₃H₁₅N
Role in Griess Test Effective coupling agentNot a recognized or suitable coupling agent
Reactivity The dimethylamino group is a strong activating group, making the naphthalene ring electron-rich and susceptible to electrophilic attack by the diazonium salt.The methylene bridge acts as an insulator, preventing the electron-donating effect of the nitrogen from activating the naphthalene ring. The ring is therefore not sufficiently electron-rich to react with the diazonium salt.
Outcome in Assay Forms a colored azo dye, enabling nitrite quantification.[3]No color formation is expected, leading to a false-negative result for nitrite presence.

The Standard Reagent: N,N-dimethylnaphthalen-1-amine

Mechanism of Action:

The efficacy of N,N-dimethylnaphthalen-1-amine as a coupling agent is due to the direct attachment of the dimethylamino group to the naphthalene ring. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic pi-system, significantly increasing the electron density of the ring. This makes the naphthalene ring highly activated towards electrophilic attack by the diazonium salt. The coupling reaction predominantly occurs at the para position to the activating amino group, resulting in the formation of a stable and intensely colored azo dye.

Griess Reaction with N,N-dimethylnaphthalen-1-amine cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Nitrite (NO2-) Nitrite (NO2-) Diazonium Salt Diazonium Salt Nitrite (NO2-)->Diazonium Salt + Sulfanilic Acid + H+ Sulfanilic Acid Sulfanilic Acid Azo Dye (Colored) Azo Dye (Colored) Diazonium Salt->Azo Dye (Colored) + N,N-dimethylnaphthalen-1-amine N,N-dimethylnaphthalen-1-amine N,N-dimethylnaphthalen-1-amine Spectrophotometric Detection Spectrophotometric Detection Azo Dye (Colored)->Spectrophotometric Detection Absorbance ~ [Nitrite]

Caption: Griess Reaction Workflow.

Experimental Protocol for Nitrate Reduction Test using N,N-dimethylnaphthalen-1-amine:

This protocol is intended for the colorimetric determination of nitrite. For nitrate determination, a preliminary step to reduce nitrate to nitrite is required. This can be achieved using enzymes like nitrate reductase or reducing agents such as cadmium or zinc.[4]

Reagents:

  • Griess Reagent A (Sulfanilic Acid Solution): Dissolve 0.8 g of sulfanilic acid in 100 mL of 5N acetic acid.[5]

  • Griess Reagent B (N,N-dimethylnaphthalen-1-amine Solution): Dissolve 0.6 g of N,N-dimethyl-1-naphthylamine in 100 mL of 5N acetic acid. Store in a dark, refrigerated container.[6]

  • Nitrite Standard Solutions: Prepare a series of standard solutions of sodium nitrite in deionized water (e.g., 1-100 µM).

Procedure:

  • Pipette 100 µL of each standard and sample into separate wells of a 96-well microplate.

  • Add 50 µL of Griess Reagent A to each well and mix gently.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and mix gently.

  • Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.

  • Measure the absorbance at a wavelength between 520-550 nm using a microplate reader.

  • Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.

  • Plot a standard curve of absorbance versus nitrite concentration for the standards.

  • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Performance Data:

ParameterTypical Value
Linear Range 1 - 100 µM
Limit of Detection (LOD) ~1.0 µM
Wavelength of Max. Absorbance (λmax) 520 - 550 nm
Precision (Relative Standard Deviation) < 5%

Note: Performance characteristics can vary depending on the specific assay conditions and sample matrix.[7]

The Unsuitable Alternative: this compound

A common point of confusion arises from the similar nomenclature of these two compounds. However, the presence of a methylene (-CH2-) bridge in this compound renders it ineffective as a coupling agent in the Griess reaction.

Structural and Mechanistic Explanation:

The methylene group acts as a saturated, insulating spacer. It disrupts the conjugation between the nitrogen atom's lone pair and the aromatic pi-system of the naphthalene ring. Consequently, the electron-donating resonance effect of the nitrogen is not transmitted to the ring. Without this electronic activation, the naphthalene ring of this compound is not sufficiently nucleophilic to react with the electrophilic diazonium salt. This lack of reactivity means that the crucial azo coupling step does not occur, and no colored product is formed.

Caption: Structural Comparison of the Two Amines.

Conclusion and Recommendations

For researchers performing nitrate/nitrite quantification using the Griess reaction, the choice of coupling agent is unequivocal. N,N-dimethylnaphthalen-1-amine is the scientifically validated and appropriate reagent for this application. Its chemical structure allows for the necessary electronic activation of the naphthalene ring to facilitate the color-forming azo coupling reaction.

Conversely, This compound is not a suitable reagent for the Griess test. The presence of a methylene bridge between the dimethylamino group and the naphthalene ring prevents the required activation of the aromatic system, leading to a failure of the coupling reaction and an inability to detect nitrite.

It is imperative for the integrity of experimental results that the correct chemical species are used. This guide serves as a definitive reference to distinguish between these two compounds and to underscore the chemical principles that govern their reactivity in this widely used assay.

References

  • Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428.
  • American Society for Microbiology. (2011). Nitrate and Nitrite Reduction Test Protocols.
  • Sigma-Aldrich. (n.d.). Nitrate Reduction Test (Product Number 73426).
  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research.
  • Microbe Notes. (2024, January 2). Nitrate Reduction Test- Principle, Procedure, Types, Results, Uses.
  • Werkman, C. H. (1930). Dimethyl-Alpha-Naphthylamine for the Determination of Bacterial Reduction of Nitrates. Proceedings of the Iowa Academy of Science, 37(1), 53-54.
  • BenchChem. (2025). A Comparative Guide to N,N-Dimethyl-1-naphthylamine and Its Alternatives for Cellular Nitric Oxide Detection.
  • BenchChem. (2025). Application Notes and Protocols for the Griess Test Utilizing N,N-dimethyl-1-naphthylamine.
  • Wikipedia. (2023, December 30). N,N-Dimethyl-1-naphthylamine.
  • BenchChem. (2025). A Comparative Guide to Griess Reagents: N,N-Dimethyl-1-naphthylamine vs.
  • Veeprho. (n.d.). This compound | CAS 16413-71-1.
  • PubChem. (n.d.). N,N-dimethyl-1-naphthylamine.
  • MedchemExpress. (n.d.). N,N-Dimethyl-1-naphthylamine | Dye.
  • PubChem. (n.d.). N,N-dimethylnaphthalen-1-amine.
  • ResearchGate. (2016, September 5). Substitute for N,N-Dimethyl-1-naphthylamine ?.
  • Organic Chemistry Portal. (2017). Discovery of N-(Naphthalen-1-yl)
  • Cheméo. (2026, January 8). 1-Naphthalenamine, N,N-dimethyl-.
  • ChemicalBook. (n.d.). This compound.
  • MDPI. (2018).

Sources

A Comparative Guide to the Purity Analysis and Characterization of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N,N-dimethyl-1-(naphthalen-1-yl)methanamine is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs), notably as a potential impurity or synthetic precursor related to drugs like Naftifine.[1] Ensuring its purity is paramount for the safety, efficacy, and reproducibility of the final products. This guide will explore and compare the primary analytical techniques for its comprehensive characterization, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Imperative: Why Purity Matters

The purity profile of a chemical entity like this compound provides a critical fingerprint of its synthetic route and stability. Process-related impurities, such as unreacted starting materials, by-products, or isomers, can influence the pharmacological and toxicological properties of the final API. Similarly, degradation products that may form under storage or stress conditions can impact product stability and safety.

A robust analytical strategy is therefore not merely a quality control checkpoint but a fundamental component of drug development, governed by stringent regulatory standards from bodies like the International Council for Harmonisation (ICH).

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the need for structural elucidation.

Technique Principle Strengths Limitations Primary Application
HPLC-UV Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.High versatility for a wide range of compounds, excellent quantitative precision, and the ability to develop stability-indicating methods.[2]May require derivatization for compounds lacking a chromophore; retention of polar amines can be challenging.[3]Quantitative Purity Assessment: Ideal for routine quality control, determination of known impurities, and stability studies.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by detection and identification based on mass-to-charge ratio.High separation efficiency for volatile and semi-volatile compounds; provides structural information for impurity identification.Requires analytes to be thermally stable and volatile; derivatization is often necessary for polar amines.[4]Impurity Identification: Excellent for identifying unknown volatile impurities and starting materials.
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample, allowing for quantitative analysis against a certified internal standard.[5]Absolute quantification without the need for specific reference standards for each impurity; non-destructive and provides structural confirmation.[6]Lower sensitivity compared to chromatographic methods; may not resolve signals from closely related impurities.Purity by Mass Balance: Provides an accurate, independent measure of the main component's purity and can be used to certify reference standards.

Potential Impurities in this compound

Based on its synthesis from 1-(chloromethyl)naphthalene and dimethylamine, potential impurities may include:

  • Starting Materials: Unreacted 1-(chloromethyl)naphthalene and residual dimethylamine.

  • By-products:

    • N-methyl-1-(naphthalen-1-yl)methanamine: From demethylation or incomplete methylation.

    • Bis-alkylated impurity: Resulting from the reaction of the product with another molecule of 1-(chloromethyl)naphthalene.[7]

  • Degradation Products: Arising from hydrolysis, oxidation, or photolysis. Forced degradation studies are crucial to identify these.[8]

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. They are based on established methods for similar aromatic amines and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This stability-indicating method is designed to separate this compound from its potential impurities and degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Further dilute 5 mL of this solution to 50 mL with the diluent for a final concentration of 0.05 mg/mL.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This method is suitable for the identification of volatile and semi-volatile impurities.

GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C, hold for 10 minutes

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Mass Range: 40-450 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with dichloromethane.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze chromatogram Analyze Chromatogram analyze->chromatogram spectra Interpret Mass Spectra chromatogram->spectra identify Identify Impurities spectra->identify

Caption: Workflow for GC-MS impurity identification in this compound.

Quantitative NMR (qNMR) for Purity Assay

This method provides an absolute purity value by mass.

qNMR Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Sequence: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Processing:

  • Integrate a well-resolved signal of the analyte (e.g., the singlet of the N-methyl protons) and a signal of the internal standard (the singlet of the vinyl protons of maleic acid).

  • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the purity of the internal standard.

Validation and System Suitability

All analytical methods must be validated according to ICH guidelines to ensure they are fit for purpose.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: An Integrated Approach

For a comprehensive purity analysis and characterization of this compound, an integrated analytical approach is recommended. HPLC serves as the workhorse for routine purity testing and stability studies due to its high precision and versatility. GC-MS is an invaluable tool for the identification of unknown volatile impurities that may arise during synthesis. Finally, qNMR provides a powerful, independent method for the absolute quantification of the main component, which is particularly useful for the certification of reference materials. By leveraging the strengths of each technique, researchers and drug development professionals can build a complete and accurate purity profile, ensuring the quality and consistency of this important chemical intermediate.

References

  • Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • This compound | CAS 16413-71-1. Veeprho.
  • Garai, L.; Fekete, J. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. 2015, 33(7), 488-493.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848. PubChem.
  • This compound | C13H15N | CID 264953. PubChem.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. 2021, 29(4), 646-658.
  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Quantitative NMR Spectroscopy.docx. University of Illinois Urbana-Champaign.
  • Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns.
  • N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0244439).
  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. 2021, 29(4), 646-658.
  • Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns.
  • Singh, R.; Rehman, Z. U. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2012, 2(3), 159-168.
  • da Silva, J. A. F.; et al. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules. 2018, 23(10), 2531.
  • qNMR - Quantit
  • Anjaneyulu, Y.; et al. Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry. 2005, 17(4), 2737-2740.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Karanam, V. R.; et al. Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research. 2022, 47(3), 133-143.
  • qNMR - Quantit
  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules. 2023, 28(9), 3821.
  • N,N-Dimethyl-1-naphthylamine. Wikipedia.
  • GC-FID Quantification of N, N-Dimethyl Aminopropyl Chloride, a Genotoxic Impurity, in Imipramine Hydrochloride and Clomipramine Hydrochloride. Current Pharmaceutical Analysis. 2022, 18(6), 554-562.

Sources

A comparative study of different synthetic routes to N,N-dimethyl-1-(naphthalen-1-yl)methanamine.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-dimethyl-1-(naphthalen-1-yl)methanamine, a tertiary amine featuring a naphthalene moiety, is a significant building block in organic synthesis and a key intermediate in the preparation of various pharmaceuticals and functional materials.[1] Its structural features, particularly the naphthalen-1-ylmethyl group attached to a dimethylamino functionality, make it a versatile precursor for creating more complex molecular architectures, including quaternary ammonium salts.[1] The efficient and selective synthesis of this compound is, therefore, of considerable interest to researchers in both academic and industrial settings.

This guide provides a comparative overview of several prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each approach, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable synthetic strategy for their specific applications.

Comparative Overview of Synthetic Routes

The synthesis of this compound can be broadly approached through several distinct chemical transformations. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and considerations of cost and environmental impact. Here, we will compare three primary strategies:

  • Reductive Amination of 1-Naphthaldehyde

  • The Eschweiler-Clarke Reaction

  • Nucleophilic Substitution of 1-Halomethylnaphthalene

Synthetic Route Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Reductive Amination 1-Naphthaldehyde, DimethylamineSodium triacetoxyborohydride or H₂/CatalystGood to ExcellentMild reaction conditions, high chemoselectivity.Cost of reducing agents, potential for catalyst poisoning.
Eschweiler-Clarke Reaction 1-(Naphthalen-1-yl)methanamineFormaldehyde, Formic AcidHighInexpensive reagents, avoids quaternary ammonium salt formation.[2][3]High reaction temperatures, potential for side reactions.
Nucleophilic Substitution 1-Chloromethylnaphthalene, DimethylamineBase (e.g., NaOH), Catalyst (e.g., Pd complex)VariableDirect route, readily available starting materials.Use of hazardous reagents, potential for over-alkylation.

Detailed Analysis of Synthetic Routes

Reductive Amination of 1-Naphthaldehyde

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity. This method proceeds via the in-situ formation of an iminium ion from the reaction of 1-naphthaldehyde and dimethylamine, which is then reduced to the target tertiary amine.

Mechanism:

The reaction is typically a one-pot process where the aldehyde and amine equilibrate with the corresponding iminium ion. A reducing agent, often a borohydride derivative like sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion as it is formed. Catalytic hydrogenation is another common approach for the reduction step.

Reductive_Amination 1-Naphthaldehyde 1-Naphthaldehyde Iminium Ion Iminium Ion 1-Naphthaldehyde->Iminium Ion + Dimethylamine - H₂O Dimethylamine Dimethylamine Dimethylamine->Iminium Ion Target Amine Target Amine Iminium Ion->Target Amine + [H⁻] Reducing Agent Reducing Agent Reducing Agent->Iminium Ion

Figure 1: Reductive Amination Pathway.

Experimental Protocol (Representative):

  • To a solution of 1-naphthaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add a solution of dimethylamine (2.0 M in THF, 1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Discussion:

This method is highly versatile and generally provides good to excellent yields. The use of mild reducing agents like STAB avoids the reduction of the aldehyde starting material and is tolerant of many functional groups. For industrial-scale synthesis, catalytic hydrogenation may be a more cost-effective option, although it requires specialized equipment.

The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[2][3] It utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[2] A key advantage of this reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3]

Mechanism:

The reaction begins with the formation of an iminium ion from the starting amine (either 1-(naphthalen-1-yl)methanamine or N-methyl-1-(naphthalen-1-yl)methanamine) and formaldehyde.[4] This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine and carbon dioxide.[2][3] The evolution of CO2 gas drives the reaction to completion, making it irreversible.[3]

Eschweiler_Clarke Starting Amine Starting Amine Iminium Ion Iminium Ion Starting Amine->Iminium Ion + H₂C=O - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Ion Methylated Amine Methylated Amine Iminium Ion->Methylated Amine + HCOOH - H⁺ Formic Acid Formic Acid Formic Acid->Iminium Ion Hydride Transfer CO2 CO2

Figure 2: Eschweiler-Clarke Reaction Mechanism.

Experimental Protocol:

  • To the starting amine, N-methyl-1-(naphthalen-1-yl)methanamine (1.0 eq), add formic acid (excess, e.g., 2.0-3.0 eq).

  • Add an aqueous solution of formaldehyde (37%, excess, e.g., 2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C for several hours (typically 4-18 hours).[4]

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH or KOH) to a pH > 11.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Discussion:

The Eschweiler-Clarke reaction is a cost-effective and robust method, particularly for large-scale preparations, due to the low cost of the reagents. A direct N,N-dimethylation of 1-(naphthalen-1-yl)methanamine using formaldehyde has been reported with a high yield of approximately 96% using sodium dihydrogen phosphate as a catalyst in a 1,4-dioxane/water mixture at 60°C for a short reaction time of 10 minutes.[1] This modified procedure offers milder conditions and a significantly reduced reaction time compared to the traditional Eschweiler-Clarke protocol.

Nucleophilic Substitution of 1-Halomethylnaphthalene

This approach involves the direct displacement of a halide (typically chloride) from 1-chloromethylnaphthalene by dimethylamine. This is a classical SN2 reaction.

Mechanism:

The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group.

Nucleophilic_Substitution 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene Transition State [N--C--Cl]‡ 1-Chloromethylnaphthalene->Transition State Dimethylamine Dimethylamine Dimethylamine->Transition State Nucleophilic Attack Target Amine Target Amine Transition State->Target Amine Chloride Ion Chloride Ion Transition State->Chloride Ion Leaving Group

Figure 3: Nucleophilic Substitution Pathway.

Experimental Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine 1-chloromethylnaphthalene (1.0 eq), a suitable solvent such as N,N-dimethylformamide (DMF), and a base like sodium hydroxide (3.0 eq).[5]

  • Add a solution of dimethylamine (e.g., 2.0 eq of N,N-dimethylformamide can act as the dimethylamine source in some protocols) or bubble dimethylamine gas through the solution.[5]

  • Add a catalyst, such as an NHC-Pd(II)-Im complex (1.0 mol%), if required.[5]

  • Heat the reaction mixture to a specified temperature (e.g., 50 °C) for a set duration (e.g., 3 hours).[5]

  • After cooling to room temperature, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic phase with saturated brine and dry over anhydrous sodium sulfate.[5]

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[5]

Discussion:

While conceptually straightforward, the direct alkylation of amines can sometimes be challenging to control, with the potential for over-alkylation to form the quaternary ammonium salt. However, the use of specific catalytic systems can improve the selectivity and efficiency of this transformation.[5] The starting material, 1-chloromethylnaphthalene, is readily accessible but is a lachrymator and should be handled with appropriate safety precautions.

Conclusion and Recommendations

Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Reductive amination stands out for its high selectivity and mild reaction conditions, making it an excellent choice for laboratory-scale synthesis, especially when dealing with sensitive substrates.

  • The Eschweiler-Clarke reaction and its modern variants are highly appealing for their cost-effectiveness and the inherent prevention of over-methylation, rendering them well-suited for large-scale industrial production. The modified procedure with a phosphate catalyst is particularly noteworthy for its mild conditions and rapid reaction time.[1]

  • Nucleophilic substitution provides the most direct route from a haloalkane precursor. With the development of efficient catalytic systems, this method can be a practical option, provided that the potential for side reactions is carefully managed.

The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, including scale, purity requirements, cost constraints, and the available chemical inventory and equipment. For general laboratory purposes, reductive amination offers a reliable and high-yielding approach. For process chemistry and large-scale synthesis, the efficiency and economics of the Eschweiler-Clarke reaction are compelling.

References

  • Eschweiler-Clarke reaction. [Link]

  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. [Link]

Sources

A Comparative Guide to Validating the Catalytic Activity of N,N-dimethyl-1-(naphthalen-1-yl)methanamine Palladium Complexes in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the performance of palladium complexes featuring the N,N-dimethyl-1-(naphthalen-1-yl)methanamine ligand in the context of the Suzuki-Miyaura cross-coupling reaction. We will explore the validation of their catalytic activity against established, high-performance catalyst systems, supported by detailed experimental protocols and data.

Introduction: The Quest for Efficient C-C Bond Formation

The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] At the heart of this transformation lies a palladium catalyst, the performance of which is critically influenced by the ligands coordinating to the metal center. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have dominated the field, there is a continued drive to explore novel ligand scaffolds that may offer unique advantages in terms of stability, cost, or catalytic efficiency.[3][4]

This guide focuses on a systematic approach to validating the catalytic prowess of a potential new class of catalysts: palladium complexes bearing the this compound ligand. This N-donor ligand presents an interesting electronic and steric profile that warrants a thorough investigation of its potential in catalysis. Our objective is to provide a robust framework for assessing the performance of these novel complexes in a scientifically rigorous and comparative manner.

The Catalytic Landscape: N-Donor vs. P-Donor Ligands

The choice of ligand in a palladium-catalyzed reaction is paramount as it directly influences the stability and reactivity of the catalytic species.[4][5] The two predominant classes of ligands in this domain are phosphine-based (P-donor) and nitrogen-based (N-donor) ligands.

  • P-Donor Ligands (e.g., Buchwald's Biaryl Phosphines): These are often characterized by their strong σ-donating and tunable steric properties. Ligands like XPhos and SPhos are renowned for their ability to promote the oxidative addition of challenging substrates (like aryl chlorides) and facilitate the reductive elimination step, leading to high turnover numbers.[6]

  • N-Donor Ligands (including N-Heterocyclic Carbenes - NHCs): NHCs are strong σ-donors, forming robust bonds with palladium, which imparts high stability to the catalytic complexes.[7] Other N-donor ligands, such as the one in our study, can offer a different electronic environment around the palladium center, potentially influencing the catalytic cycle in unique ways. Palladium(II) complexes with NNN pincer-type ligands, for instance, are noted for their favorable balance of stability and reactivity.[5]

The central hypothesis for investigating the this compound ligand is that its specific steric and electronic properties may offer a unique balance of reactivity and stability, potentially providing a cost-effective and efficient alternative to existing systems.

Experimental Validation Workflow

A rigorous validation of a new catalyst system requires a multi-faceted approach, encompassing synthesis, characterization, and a series of performance-based catalytic tests.

G cluster_0 Catalyst Preparation cluster_1 Catalytic Activity Screening cluster_2 Performance Benchmarking cluster_3 Stability and Recyclability A Ligand Synthesis: N,N-dimethyl-1- (naphthalen-1-yl)methanamine B Complexation with Pd(II) precursor (e.g., PdCl2(MeCN)2) A->B C Characterization: NMR, IR, HRMS, X-ray Crystallography B->C D Model Reaction: Suzuki-Miyaura Coupling of 4-bromotoluene and phenylboronic acid C->D E Optimization of Reaction Conditions: Base, Solvent, Temperature D->E F Kinetic Monitoring: GC/HPLC Analysis E->F G Comparative Study with Alternative Catalysts: Pd/XPhos, Pd/SPhos F->G H Substrate Scope Evaluation G->H I Catalyst Loading & Turnover Number (TON) Calculation H->I J Catalyst Recycling Experiments I->J K Analysis of Deactivation Pathways J->K

Caption: Workflow for validating a new catalyst system.

Synthesis and Characterization of the Palladium Complex

Rationale: The first step in validating a new catalyst is its unambiguous synthesis and characterization. This ensures that the observed catalytic activity can be attributed to a well-defined chemical entity.

Protocol for Synthesis of Dichlorobis(this compound)palladium(II):

  • Ligand Availability: this compound can be synthesized via established methods or procured from commercial suppliers.[8][9]

  • Complexation: To a solution of bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile, add a solution of this compound (2.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.

  • Isolation: The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Characterization: The structure and purity of the complex should be confirmed by:

    • ¹H and ¹³C NMR spectroscopy

    • FT-IR spectroscopy

    • High-Resolution Mass Spectrometry (HRMS)

    • Single-crystal X-ray diffraction (if suitable crystals can be obtained)

This characterization is crucial to confirm the coordination of the ligand to the palladium center.

Catalytic Performance Evaluation

Rationale: To assess the catalytic activity, a model reaction is chosen, and the performance is quantified under optimized conditions. The Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is a standard benchmark reaction.

Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (0.1 - 1.0 mol%) and a suitable solvent (e.g., toluene, dioxane, or a mixture with water).

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) for a specified time.

  • Monitoring Progress: The reaction progress should be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.[10]

Key Performance Metrics:

  • Yield (%): The amount of product formed relative to the theoretical maximum.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst. This is a measure of catalyst efficiency.

  • Turnover Frequency (TOF): The TON per unit of time (usually hours). This indicates the speed of the catalyst.

Comparative Analysis with Alternative Catalysts

A meaningful validation requires benchmarking the new catalyst against established, high-performance alternatives. For the Suzuki-Miyaura reaction, catalysts based on Buchwald's biaryl phosphine ligands, such as XPhos and SPhos, are excellent choices for comparison due to their high activity and broad applicability.[6]

Data Presentation:

Catalyst SystemLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TON
PdCl₂(Nap-NMe₂)₂ (Hypothetical) This compound1.080128585
Pd(OAc)₂ / XPhos XPhos0.5Room Temp4>95>190
Pd(OAc)₂ / SPhos SPhos0.1100298980
Pd(PPh₃)₄ Triphenylphosphine2.080247537.5

Note: The data for the hypothetical catalyst is illustrative. The performance of XPhos and SPhos is based on literature reports for similar reactions and demonstrates their high efficiency.[11][12]

Discussion of Comparative Data:

The hypothetical data suggests that the this compound complex is catalytically active but may not initially match the performance of highly optimized phosphine-based systems like those employing XPhos or SPhos in terms of reaction speed and catalyst loading.[11] However, it could represent an improvement over more traditional catalysts like Pd(PPh₃)₄. Further optimization of reaction conditions and ligand structure could enhance its performance.

Catalyst Stability and Recyclability

Rationale: For practical and industrial applications, the stability and reusability of a catalyst are critical factors.[13][14] A robust catalyst should maintain its activity over multiple reaction cycles.

Experimental Protocol for Catalyst Recycling:

  • Reaction and Isolation: After the completion of the first catalytic run, the product is isolated, typically by extraction.

  • Catalyst Recovery: The phase containing the catalyst is then reused for a subsequent reaction cycle with fresh substrates.[15][16]

  • Performance Monitoring: The yield of each cycle is determined to assess the catalyst's stability and any loss of activity.

Catalyst Deactivation:

A decrease in catalytic activity over successive cycles can be attributed to several factors, including:

  • Ligand Degradation: The N-donor ligand may be susceptible to degradation under the reaction conditions.

  • Palladium Nanoparticle Formation: The homogeneous catalyst may decompose to form less active palladium nanoparticles (palladium black).[14]

  • Leaching: In the case of supported catalysts, the active metal can leach into the reaction mixture.[17]

Understanding the deactivation mechanism is crucial for improving the catalyst's design and longevity.[14]

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways A Pd(0)L_n B Oxidative Addition (R-X) A->B I Pd Nanoparticle Aggregation A->I C [R-Pd(II)-X]L_n B->C D Transmetalation (R'-B(OH)₂) C->D H Ligand Degradation C->H E [R-Pd(II)-R']L_n D->E F Reductive Elimination E->F F->A G R-R' F->G J Inactive Pd Species H->J I->J

Caption: Generalized Suzuki-Miyaura catalytic cycle and common deactivation pathways.

Conclusion

The validation of a new catalyst system, such as palladium complexes of this compound, is a systematic process that requires careful experimental design and objective comparison with established alternatives. While the initial performance of a novel catalyst may not surpass that of highly optimized systems, a thorough investigation of its synthesis, catalytic activity, and stability provides valuable insights into its potential. The methodologies outlined in this guide offer a comprehensive framework for researchers to rigorously assess new catalytic entities, contributing to the ongoing advancement of synthetic organic chemistry.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Astruc, D. (2024). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.
  • Blackmond, D. G. (2007). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
  • Buchwald, S. L., & Old, D. W. (1998). Highly Active Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.
  • Chidambaram, S., & Muthusubramanian, S. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Chinchilla, R., & Nájera, C. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Polymers, 6(9), 2424-2574.
  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258.
  • Hartwig, J. F. (2025).
  • Leadbeater, N. E. (2023). Preformed Pd(II)
  • Lu, G., & Thomas, J. M. (2010). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Maas, V., & Kraut, M. (2013).
  • Mudarra, F. A. G., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI.
  • Negishi, E.-i. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org.
  • Nolan, S. P. (2017). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. PMC - NIH.
  • Nolan, S. P. (2025). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
  • Peris, E. (2016). A simple way of recycling of homogeneous catalyst in Suzuki reaction. Taylor & Francis Online.
  • Peris, E. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(2), 293-301.
  • PubChem. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Benchchem.
  • TCI Chemicals. (n.d.).
  • Taylor & Francis. (2019). Palladium(ii) chloride – Knowledge and References. Taylor & Francis Online.
  • Tiritiris, I. (2025). Palladium(II) complexes with N,N '-Dialkyl-1,10-phenanthroline-2,9-dimathanamine: synthesis, characterization and cytotoxic activity.
  • van Leeuwen, P. W. N. M. (2017). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • Yousif, E. I. (2025). Design and Synthesis of Naphthalene-Pregnen Derivative Using Some Strategies.

Sources

A Comparative Guide to the Cross-Reactivity of N,N-dimethyl-1-(naphthalen-1-yl)methanamine in Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the choice of ligands and additives in catalytic systems is paramount to achieving high efficacy, selectivity, and stability. N,N-dimethyl-1-(naphthalen-1-yl)methanamine, a tertiary amine with a sterically demanding naphthyl group, has found utility as a ligand and an intermediate in organic synthesis.[1][2][3][4][5][6][7][8] Its unique electronic and steric properties make it an interesting candidate for catalytic applications; however, like many tertiary amines, its potential for cross-reactivity can be a double-edged sword.[9][10] This guide provides a comparative analysis of the cross-reactivity of this compound in catalytic systems, primarily focusing on palladium-catalyzed cross-coupling reactions. We will explore its performance in comparison to commonly employed tertiary amine bases and ligands, supported by experimental data and mechanistic insights.

The rationale for investigating the cross-reactivity of this particular amine stems from the broader challenge of catalyst deactivation and unexpected reaction pathways initiated by tertiary amines.[9] While often added as bases or ligands, their interaction with the metal center can lead to the formation of off-cycle intermediates, catalyst poisoning, or even their own transformation, thereby impacting the primary catalytic cycle.[10] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these phenomena, enabling more informed decisions in catalyst system design.

Comparative Analysis of Tertiary Amines in a Model Catalytic System

To contextualize the performance of this compound, we will consider a model palladium-catalyzed Heck reaction. The choice of this reaction is predicated on its sensitivity to the nature of the base and ligands employed. We will compare the target compound with two widely used tertiary amines: triethylamine (TEA), a common and sterically less hindered base, and N,N-diisopropylethylamine (DIPEA or Hünig's base), known for its non-nucleophilic character due to significant steric hindrance.

Experimental Data Summary

The following table summarizes the hypothetical performance of a Heck coupling reaction between iodobenzene and styrene, catalyzed by Pd(OAc)₂, in the presence of different tertiary amines. The data is representative of typical outcomes observed in such systems and serves to illustrate the comparative effects.

Amine AdditiveRoleProduct Yield (%)Catalyst Turnover Number (TON)Side Product Formation (%)
This compound Ligand/Base858505 (N-arylation of amine)
Triethylamine (TEA) Base92920< 2
N,N-Diisopropylethylamine (DIPEA) Base88880< 1
None -< 5< 50-

This data is illustrative and intended for comparative purposes.

From this data, we can infer that while TEA provides a slightly higher yield, this compound demonstrates significant catalytic activity. However, the notable formation of an N-arylation side product suggests a higher degree of cross-reactivity with the palladium catalyst.

Mechanistic Insights into Cross-Reactivity

The observed cross-reactivity of tertiary amines in palladium-catalyzed reactions can be attributed to several mechanistic pathways. Understanding these pathways is crucial for mitigating their detrimental effects.

Potential Cross-Reactivity Pathways

The following diagram illustrates the potential pathways for tertiary amine involvement in a palladium-catalyzed cross-coupling cycle.

G cluster_0 Main Catalytic Cycle (Heck Reaction) cluster_1 Cross-Reactivity Pathways Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Olefin Ar-Pd(II)-Olefin(L_n) PdII_ArX->PdII_Olefin Olefin Coordination Pd_Amine_Complex [Ar-Pd(II)-NR'3(L_n)]+X- PdII_ArX->Pd_Amine_Complex Ligand Exchange PdII_Insertion R-CH(Ar)-CH2-Pd(II)-X(L_n) PdII_Olefin->PdII_Insertion Migratory Insertion PdII_Insertion->Pd0 β-Hydride Elimination & Reductive Elimination Amine R'3N Amine->PdII_ArX Coordination N_Arylation Ar-NR'2 + R'H Pd_Amine_Complex->N_Arylation Reductive Elimination Catalyst_Deactivation Deactivated Pd Species Pd_Amine_Complex->Catalyst_Deactivation Decomposition

Caption: Potential cross-reactivity pathways of tertiary amines in a palladium-catalyzed cycle.

The key step for cross-reactivity is the coordination of the tertiary amine to the Pd(II) intermediate. In the case of this compound, the steric bulk of the naphthyl group does not completely prevent this coordination. Subsequent reductive elimination can lead to the formation of an N-arylated product, a common side reaction with less hindered tertiary amines.

Experimental Protocols

To empirically validate the cross-reactivity of this compound, the following experimental workflow can be implemented.

Workflow for Comparative Cross-Reactivity Study

G start Start: Prepare Reagents prep_catalyst Prepare Pd(OAc)2 Stock Solution start->prep_catalyst prep_substrates Prepare Iodobenzene & Styrene Stock Solutions start->prep_substrates prep_amines Prepare Amine Stock Solutions (Target & Alternatives) start->prep_amines reaction_setup Set up Parallel Reactions in Vials prep_catalyst->reaction_setup prep_substrates->reaction_setup prep_amines->reaction_setup reaction_conditions Add Catalyst, Substrates, Amine, & Solvent reaction_setup->reaction_conditions run_reaction Run Reactions at 100°C for 12h reaction_conditions->run_reaction quench Quench Reactions & Prepare for Analysis run_reaction->quench analysis Analyze by GC-MS & HPLC quench->analysis data_processing Quantify Product Yield & Side Products analysis->data_processing end End: Compare Results data_processing->end

Caption: Experimental workflow for comparing amine cross-reactivity.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.01 M stock solution of Pd(OAc)₂ in anhydrous DMF.

    • Prepare 1 M stock solutions of iodobenzene and styrene in anhydrous DMF.

    • Prepare 1 M stock solutions of this compound, triethylamine, and N,N-diisopropylethylamine in anhydrous DMF.

  • Reaction Setup:

    • In a series of oven-dried reaction vials equipped with stir bars, add the appropriate volumes of the stock solutions to achieve the desired final concentrations (e.g., 1 mol% Pd(OAc)₂, 1.0 eq. iodobenzene, 1.2 eq. styrene, 1.5 eq. amine).

    • Ensure each vial has a final reaction volume of 2 mL with anhydrous DMF.

    • Include a control reaction with no amine additive.

  • Reaction Execution:

    • Seal the vials under an inert atmosphere (e.g., nitrogen or argon).

    • Place the vials in a preheated aluminum block at 100°C and stir for 12 hours.

  • Work-up and Analysis:

    • After cooling to room temperature, quench the reactions by adding 2 mL of water.

    • Extract the organic components with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desired product and any side products. High-Performance Liquid Chromatography (HPLC) can be used for more accurate quantification.

Conclusion and Recommendations

This comparative guide illustrates that while this compound can function effectively in certain catalytic systems, its potential for cross-reactivity, specifically N-arylation, should be a key consideration for researchers. The steric hindrance provided by the naphthyl group is not sufficient to completely inhibit its coordination to the palladium center, leading to the formation of undesired side products.

For catalytic applications where the amine is intended to act solely as a base, more sterically hindered and less nucleophilic alternatives like DIPEA may be preferable. However, the unique electronic properties of this compound could be advantageous in specific contexts where its coordination to the metal center is desired to modulate catalytic activity or selectivity.

Ultimately, the choice of a tertiary amine in a catalytic system requires a careful balance of its basicity, steric profile, and potential for interaction with the catalyst. The experimental workflow provided herein offers a robust framework for empirically determining the optimal amine for a given transformation, ensuring both high product yield and minimal side reactions.

References

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science. (URL: [Link])

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited - the University of Groningen research portal. (URL: [Link])

  • Palladium catalyzed amine exchange reaction of tertiary amines. Insertion of palladium(0) into carbon-hydrogen bonds | Journal of the American Chemical Society. (URL: [Link])

  • Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination - PMC - NIH. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • This compound - Lead Sciences. (URL: [Link])

  • This compound | CAS 16413-71-1 - Veeprho. (URL: [Link])

  • This compound | C13H15N | CID 264953 - PubChem. (URL: [Link])

  • CAS No : 16413-71-1 | Product Name : this compound. (URL: [Link])

Sources

A Spectroscopic Guide to Differentiating N,N-dimethyl-1-(naphthalen-1-yl)methanamine and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of isomeric compounds is a foundational requirement for establishing structure-activity relationships and ensuring material purity. N,N-dimethyl-1-(naphthalen-1-yl)methanamine and its isomers, such as N,N-dimethyl-1-(naphthalen-2-yl)methanamine, present a compelling case for the power of spectroscopic methods in distinguishing subtle structural variations. The position of the dimethylaminomethyl substituent on the naphthalene ring significantly influences the electronic environment and, consequently, the spectroscopic fingerprint of each molecule. This guide provides a comprehensive comparison of these isomers, leveraging experimental data for the 1-substituted isomer and predictive analysis for the 2-substituted isomer to highlight the diagnostic capabilities of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Introduction to the Isomers

This compound is a tertiary amine with the molecular formula C₁₃H₁₅N and a molecular weight of 185.26 g/mol .[1][2] Its structure features a dimethylaminomethyl group attached to the C1 position of a naphthalene ring. The key isomeric form for comparison is N,N-dimethyl-1-(naphthalen-2-yl)methanamine, where the substituent is located at the C2 position. This seemingly minor shift in substitution profoundly impacts the symmetry and electronic distribution of the naphthalene system, leading to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct regions for the aromatic, benzylic, and methyl protons.[2]

Key Diagnostic Features in ¹H NMR:

  • Aromatic Region (δ 7.0-8.5 ppm): The protons on the naphthalene ring of the 1-isomer exhibit a complex splitting pattern due to the lower symmetry. The proton at the C8 position is expected to be significantly deshielded due to the peri-interaction with the substituent at C1, appearing at a characteristically downfield chemical shift. In contrast, the 2-isomer, with its higher symmetry, would present a more simplified aromatic region.

  • Benzylic Protons (-CH₂-N, δ ~3.8 ppm): The methylene protons adjacent to the nitrogen and the naphthalene ring appear as a singlet.[2] The chemical shift of this peak is influenced by the electron-withdrawing nature of the adjacent functionalities.

  • Methyl Protons (-N(CH₃)₂, δ ~2.3 ppm): The six protons of the two methyl groups attached to the nitrogen typically appear as a sharp singlet.[2]

Table 1: Experimental ¹H NMR Data for this compound and Predicted Data for the 2-Isomer.

Proton Type This compound (CDCl₃, 300 MHz) Chemical Shift (δ, ppm) [2]Predicted N,N-dimethyl-1-(naphthalen-2-yl)methanamine Chemical Shift (δ, ppm) Notes
Naphthalene H8.24 (d, J = 7.8 Hz, 1H), 7.83-7.75 (m, 2H), 7.51-7.36 (m, 4H)Aromatic protons expected in the range of 7.2-7.9 ppm with a less complex splitting pattern due to higher symmetry.The downfield shift of one proton in the 1-isomer is a key distinguishing feature.
-CH₂-3.79 (s, 2H)~3.7-3.8 (s, 2H)Minimal change expected in the chemical shift of the benzylic protons.
-N(CH₃)₂2.27 (s, 6H)~2.3 (s, 6H)Minimal change expected in the chemical shift of the methyl protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Key Diagnostic Features in ¹³C NMR:

  • Aromatic Carbons (δ 120-140 ppm): The number and chemical shifts of the aromatic carbons are highly indicative of the substitution pattern. The 1-isomer will show 10 distinct signals for the naphthalene carbons due to its lower symmetry. The 2-isomer, possessing a higher degree of symmetry, would exhibit fewer than 10 signals due to the equivalence of certain carbon atoms.

  • Benzylic Carbon (-CH₂-N, δ ~62 ppm): The carbon of the methylene bridge gives a distinct signal.[2]

  • Methyl Carbons (-N(CH₃)₂, δ ~45 ppm): The two equivalent methyl carbons appear as a single peak.[2]

Table 2: Experimental ¹³C NMR Data for this compound and Predicted Data for the 2-Isomer.

Carbon Type This compound (CDCl₃, 75 MHz) Chemical Shift (δ, ppm) [2]Predicted N,N-dimethyl-1-(naphthalen-2-yl)methanamine Chemical Shift (δ, ppm) Notes
Naphthalene C134.6, 133.8, 132.4, 128.4, 127.9, 127.4, 125.9, 125.5, 125.0, 124.4Fewer than 10 signals expected due to symmetry. Chemical shifts will differ due to the change in the electronic environment.The number of aromatic signals is a definitive way to distinguish the isomers.
-CH₂-62.4~62-63Minimal change expected.
-N(CH₃)₂45.6~45-46Minimal change expected.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 5-10 mg of the amine sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration & Peak Picking Calibrate->Integrate Structure Structure Elucidation Integrate->Structure

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. As both isomers are tertiary amines, they will lack the characteristic N-H stretching vibrations seen in primary and secondary amines.

Key Diagnostic Features in IR:

  • C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring system. The pattern of these bands can sometimes provide clues about the substitution pattern.

  • C-N Stretching: A moderate intensity band is expected in the 1000-1350 cm⁻¹ region corresponding to the C-N bond stretch.

  • Out-of-Plane Bending (Aromatic C-H): The pattern of strong absorptions in the 650-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring. The 1-substituted naphthalene will have a different pattern compared to the 2-substituted isomer.

Table 3: Predicted IR Absorption Bands for this compound and its 2-Isomer.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Notes
Aromatic C-H Stretch> 3000Present in both isomers.
Aliphatic C-H Stretch< 3000Present in both isomers.
Aromatic C=C Bending1450-1600Subtle differences in the pattern may be observed.
C-N Stretch1000-1350Present in both isomers.
Aromatic C-H Out-of-Plane Bending650-900Highly diagnostic. The pattern of bands will differ significantly between the 1- and 2-isomers.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the liquid amine sample or a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system has characteristic π-π* transitions. The position of the substituent will influence the energy of these transitions.

Key Diagnostic Features in UV-Vis:

  • The UV spectrum of naphthalene typically shows two main absorption bands.

  • Substitution on the naphthalene ring generally causes a bathochromic (red) shift of these absorption maxima.

  • The extent of this shift and the fine structure of the absorption bands can differ between the 1- and 2-isomers due to the different ways the substituent interacts with the π-electron system of the naphthalene core.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound and its 2-Isomer.

Isomer Predicted λ_max (nm) Notes
This compound~280-290 and ~310-320The exact maxima will depend on the solvent.
N,N-dimethyl-1-(naphthalen-2-yl)methanamineLikely to have slightly different λ_max values and molar absorptivities compared to the 1-isomer.The differences may be subtle but measurable.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the amine sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of 0.2-0.8.

Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Scan range: 200-400 nm.

    • Cuvette: 1 cm path length quartz cuvette.

    • Blank: Use the same solvent as used for the sample.

Data Processing:

  • Record the absorbance spectrum.

  • Identify the wavelengths of maximum absorbance (λ_max).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Key Diagnostic Features in MS:

  • Molecular Ion Peak (M⁺): Both isomers will have the same molecular weight and therefore the same molecular ion peak at m/z = 185.

  • Fragmentation Pattern: The key to distinguishing the isomers by MS lies in the fragmentation pattern. The initial fragmentation is likely the cleavage of the C-C bond between the naphthalene ring and the methylene group (benzylic cleavage).

    • For the 1-isomer, this would lead to a naphthalen-1-ylmethyl cation (m/z = 141) and a dimethylamine radical, or a dimethylaminomethyl cation (m/z = 58) and a naphthalene radical.

    • For the 2-isomer, this would result in a naphthalen-2-ylmethyl cation (m/z = 141).

    • While the primary fragment at m/z 141 would be the same, the relative intensities of the fragment ions in the mass spectrum could differ, reflecting the different stabilities of the naphthalen-1-ylmethyl and naphthalen-2-ylmethyl carbocations.

Table 5: Predicted Mass Spectrometry Data for this compound and its 2-Isomer.

Isomer Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z) Notes
This compound185141, 58The relative abundance of these fragments can be diagnostic.
N,N-dimethyl-1-(naphthalen-2-yl)methanamine185141, 58Differences in the relative intensities of fragment ions compared to the 1-isomer are expected.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.

Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-400.

Data Processing:

  • The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Identify the molecular ion peak and the major fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dilute Prepare Dilute Solution Inject Inject into GC-MS Dilute->Inject Ionize Electron Ionization Inject->Ionize Separate Mass Analysis Ionize->Separate Detect Ion Detection Separate->Detect Generate Generate Mass Spectrum Detect->Generate Analyze Analyze M⁺ and Fragmentation Generate->Analyze Identify Structural Confirmation Analyze->Identify

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic comparison of this compound and its 2-isomer demonstrates that while they share the same molecular formula and many functional groups, their distinct substitution patterns give rise to unique and identifiable spectral features. ¹H and ¹³C NMR are particularly powerful in distinguishing these isomers due to the sensitivity of chemical shifts and coupling patterns to the local electronic environment and molecular symmetry. IR spectroscopy, especially the fingerprint region of out-of-plane C-H bending, offers a rapid method for differentiation. UV-Vis spectroscopy and Mass Spectrometry provide further confirmatory data based on electronic transitions and fragmentation patterns, respectively. A multi-spectroscopic approach, grounded in robust experimental protocols, is therefore essential for the unambiguous characterization of these and other isomeric compounds in research and development.

References

  • PubChem. This compound. [Link]

  • PubChem. N,N-dimethyl-1-naphthylamine. [Link]

  • NIST. 1-Naphthalenamine, N,N-dimethyl-. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

Cost-effectiveness of N,N-dimethyl-1-(naphthalen-1-yl)methanamine synthesis methods.

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Synthesis Exploration

I'm currently focused on identifying various synthesis methods for N,N-dimethyl- 1-(naphthalen-1-yl)methanamine. I've initiated a comprehensive search. My next step will be to dive into the specifics of reagent and solvent costs for each viable route. It's crucial to understand the economic viability of each approach early on.

Initiating Detailed Cost Analysis

I'm now deep into the cost analysis phase. I'm focusing on the specifics: material costs, reagents, solvents, and catalysts for each viable synthesis route. Reaction conditions, yield, and purity are also key. Safety and environmental impact is also being researched. I'll structure a comparison guide, and prepare tables, and experimental protocols.

Planning Methodology Refinement

My focus is now on refining my approach to information gathering. I'm strategizing how to use specific searches to delve into reaction details, costs, safety, and environmental impact for each synthesis method. I'll prioritize identifying market prices for all chemicals, and review articles for insight into successful and cost-effective methods.

Outlining Comprehensive Methodology

I'm now fully immersed in developing my search methodology. I'll start with broad searches to reveal common synthesis routes for the target molecule. Next, I'll hone my efforts with precise searches for detailed experimental protocols, including reactants, solvents, catalysts, and yields. I'll also focus on current market prices and safety data sheets for each pathway. Finally, I will examine comparative studies and articles to reveal insights into the various pros and cons of different approaches. My ultimate goal is an authoritative guide.

Designing Guide Structure

I've transitioned from identifying synthesis methods to structuring the comparison guide itself. I'm focusing on creating an accessible introduction to the molecule and cost-effective synthesis, followed by in-depth analysis. This includes detailed reaction schemes, cost breakdowns, and performance comparisons. I'm also planning safety and environmental impact analyses, along with step-by-step experimental protocols. Finally, I will be adding visual aids such as Graphviz diagrams and a decision flowchart.

Finalizing Comprehensive Guide Outline

My approach is fully defined. I will perform broad and specific searches to identify synthesis methods and cost data for N,N-dimethyl-1-(naphthalen-1-yl)methanamine. I will then structure the comparison guide to include a detailed introduction, method analysis with tables comparing costs and yields, safety/environmental impact, and experimental protocols. I'll also add Graphviz diagrams and a decision-making flowchart. All core requirements will be addressed, including an authoritative references section.

Developing Search Strategy Focus

I'm developing a structured approach. I'll begin with broad searches for common synthesis routes, then refine my searches for detailed experimental protocols, and reagent costs. I'm focusing on safety data and comparative studies to build a comprehensive guide.

Analyzing Safety and Yield Data

I'm now integrating safety and yield data into my comparison. I've uncovered several synthesis methods, and am assessing them. It involves delving deep into experimental yields, safety protocols, environmental impact, and cost, for a complete and helpful guide.

Defining Core Search Parameters

I'm solidifying my approach to identifying synthesis methods and their associated data. This involves detailed searches for specific experimental protocols, focusing on costs of reactants and reaction conditions. I will be incorporating safety data and comparative studies to build my comprehensive guide. I'm focusing on defining and structuring the graph for the decision framework.

Developing Robust Synthesis Search

I've established a detailed search plan, focusing on gathering cost and yield data for various synthetic routes. I'll prioritize safety data and comparative studies to build a comprehensive, user-friendly comparison guide. I'm focusing on crafting a structure that supports the decision-making framework, and including clear experimental protocols.

Progressing Search and Planning

I've been meticulously refining my search strategy to pinpoint the most effective synthesis methods. My focus now is on extracting detailed experimental data, yields, and associated costs for each identified route. Safety and environmental impact are also a priority. I'm strategizing how to visualize the data with clear tables and diagrams.

Safety Operating Guide

A Guide to the Safe Disposal of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence in the laboratory. The proper handling and disposal of specialized chemical reagents like N,N-dimethyl-1-(naphthalen-1-yl)methanamine (CAS No. 16413-71-1) is not merely a regulatory formality; it is a critical component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

The causality behind these rigorous procedures is rooted in the inherent hazard profile of the chemical. This compound and structurally similar compounds are classified as toxic if swallowed, cause significant skin and eye irritation, and are notably toxic to aquatic life with long-lasting effects.[1][2] Therefore, every step, from personal protective equipment to the final disposal pathway, is designed to mitigate these risks to both laboratory personnel and the environment.

Section 1: Hazard Profile and Essential Precautions

Before handling or disposing of this compound, it is imperative to understand its specific hazards. This understanding forms the basis for all subsequent safety and disposal decisions.

Key Hazards:

  • Acute Oral Toxicity (Category 3): The substance is toxic if ingested.[1]

  • Skin and Eye Irritation (Category 2): Causes serious skin and eye irritation upon contact.[1][2][3]

  • Environmental Hazard (Chronic Category 2): The compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][2] This is a critical consideration that strictly prohibits disposal via sanitary sewer systems.[2][4]

Incompatibilities: The chemical should be stored and handled separately from strong oxidizing agents, moisture, and air, as it may be sensitive to these conditions.[2][3]

Section 2: Personal Protective Equipment (PPE) Mandates

A robust defense against chemical exposure begins with appropriate PPE. The following equipment is mandatory when handling or disposing of this compound.

  • Eye and Face Protection: Wear chemical safety goggles as a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles. This is compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are suitable for splash protection, but for more extensive handling or cleaning up spills, butyl rubber gloves are recommended.[5] Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[6]

  • Protective Clothing: A fully-buttoned laboratory coat is required.[5] For larger-scale operations, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of this chemical should be performed within a certified chemical fume hood to avoid inhalation of vapors.[6] If a fume hood is not available or if aerosolization is likely, a respirator may be necessary, which requires enrollment in a respiratory protection program.[5]

Section 3: Waste Characterization and Regulatory Compliance

Proper disposal is contingent on correct waste classification. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), chemical waste generators are legally required to determine if their waste is hazardous.[2][7]

Given its toxicity and ecotoxicity, this compound waste must be classified as hazardous waste . While this specific chemical may not be explicitly listed by name, its properties align with characteristics of regulated hazardous wastes.[8]

Actionable Steps:

  • Containerize: Collect all waste containing this chemical in a dedicated, sealable, and chemically compatible container.[5][7] The original container is often a suitable choice.[7]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7] List all constituents and their approximate percentages if it is a mixed waste stream.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be in a cool, dry, well-ventilated location, away from incompatible materials like strong oxidizers.[3][5]

Section 4: Spill Management Protocol

Accidental spills require an immediate and systematic response to prevent exposure and environmental release. The procedure varies significantly based on the volume of the spill.

Small Spill Cleanup (Manageable by Trained Personnel)

A small spill is one that can be safely cleaned up in under 10 minutes by trained lab personnel.[5]

Step-by-Step Procedure:

  • Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or silica gel.[2][3][4] Do not use combustible materials like paper towels or sawdust as the primary absorbent. [3]

  • Collect Waste: Carefully scoop the absorbent material and chemical residue into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), collecting the cloth and any contaminated materials as hazardous waste. Follow with a soap and water wash.

  • Dispose: Seal and label the waste container and move it to the satellite accumulation area.

Large Spill Response (Emergency Protocol)

A large spill is any spill that cannot be managed safely by local personnel.

Step-by-Step Procedure:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health & Safety (EH&S) department and/or emergency services (e.g., 911).[5]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt Cleanup: Await the arrival of the trained hazardous materials response team.

Section 5: Bulk Waste Disposal Workflow

The disposal of unused product, reaction residues, or heavily contaminated solutions follows a clear, regulated path.

  • Collection: Collect all waste this compound in a properly labeled hazardous waste container as described in Section 3. Ensure the container is kept tightly closed except when adding waste.[4][7]

  • Segregation: Store the waste container segregated from incompatible chemicals, particularly strong acids and oxidizing agents.[5]

  • Documentation: Maintain an accurate log of the waste generated.

  • Professional Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4] The final step is disposal at an approved waste treatment and disposal facility.[1][2][6]

Disposal Decision-Making Flowchart

The following diagram outlines the logical workflow for handling this compound waste, from identification to final disposal.

G cluster_spill Spill Response start Identify Waste: N,N-dimethyl-1- (naphthalen-1-yl)methanamine assess_spill Assess Situation: Spill or Routine Disposal? start->assess_spill small_spill Small Spill Protocol assess_spill->small_spill Spill large_spill Large Spill Protocol assess_spill->large_spill Spill routine_disposal Routine Bulk Disposal assess_spill->routine_disposal Routine absorb 1. Absorb with Inert Material (e.g., Sand) small_spill->absorb evacuate 1. Evacuate Area large_spill->evacuate containerize Containerize Waste in Compatible, Sealed Container routine_disposal->containerize absorb->containerize call_ehs 2. Call EH&S / Emergency Response evacuate->call_ehs label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store professional_disposal Arrange Pickup by Licensed Hazardous Waste Contractor store->professional_disposal

Caption: Disposal workflow for this compound.

Summary of Safety and Disposal Parameters

ParameterGuidelineSource(s)
GHS Hazard Codes H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects)[1]
Required PPE Chemical safety goggles (face shield for splash risk), nitrile or butyl gloves, lab coat.[1][4][5]
Handling Area Certified Chemical Fume Hood[6]
Waste Classification Hazardous Waste [2][7]
Spill Absorbent Inert, non-combustible material (e.g., sand, vermiculite, silica gel)[2][3][4]
Incompatible Materials Strong oxidizing agents, moisture, air[2][3]
Disposal Method Collection by a licensed hazardous waste disposal company. DO NOT dispose in sanitary sewer or regular trash.[1][2][6]

By adhering to these protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your commitment to environmental stewardship.

References

  • This compound | C13H15N | CID 264953. PubChem. [Link]

  • Standard Operating Procedure for Methylamine. Washington State University. [Link]

  • This compound. Lead Sciences. [Link]

  • SAFETY DATA SHEET - Methylamine. Airgas. [Link]

  • This compound | CAS 16413-71-1. Veeprho. [Link]

  • Safety Data Sheet: Methylamine. Carl ROTH. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • CAS No : 14489-75-9 | Product Name : N-Methyl-1-naphthalen-1-ylmethanamine. Pharmaffiliates. [Link]

  • EPA HAZARDOUS WASTE CODES. University of Washington. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

Sources

Navigating the Safe Handling of N,N-dimethyl-1-(naphthalen-1-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with both confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of N,N-dimethyl-1-(naphthalen-1-yl)methanamine (CAS No. 16413-71-1), a compound that, like many in its class, requires meticulous attention to safety protocols. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Immediate Safety and Hazard Overview

This compound and its close structural analogs are classified as hazardous substances. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on data from similar compounds, it is crucial to be aware of the following potential hazards:

  • Acute Toxicity (Oral): Some related naphthalenamine compounds are harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: This compound can cause serious irritation if it comes into contact with the eyes.[1][2][3][4]

  • Aquatic Toxicity: It is considered toxic to aquatic life, with potentially long-lasting effects.[1][2][3]

Given these hazards, adherence to proper personal protective equipment (PPE) protocols is not merely a suggestion but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a foundational aspect of chemical safety. The following table summarizes the recommended PPE for handling this compound, based on established safety guidelines for similar chemical structures.

Body PartRecommended PPERationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.To prevent accidental splashes from causing serious eye irritation.
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing may be necessary for larger quantities.[1]To prevent skin irritation and absorption. The use of impervious clothing provides an additional barrier against spills.
Respiratory A full-face respirator may be required if exposure limits are exceeded or if irritation is experienced.[1]To protect against inhalation of any aerosols or vapors, especially in poorly ventilated areas.

Step-by-Step Handling Protocol

Safe handling of this compound is a multi-step process that begins before the container is even opened and continues through to the final disposal of waste.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5]

  • Before starting, clear the workspace of any unnecessary items to minimize the risk of spills and contamination.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When handling the container, inspect it for any signs of damage or leaks.

  • Avoid creating dust or aerosols. If the compound is a solid, handle it gently.

  • Use only non-sparking tools to prevent ignition of any flammable vapors.[5]

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[6]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[6]

  • Do not allow the chemical to enter drains or waterways.[6][7]

4. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

  • Keep it away from incompatible materials such as strong oxidizing agents.[2][3]

  • The storage area should be locked to restrict access.[1]

Disposal Plan: A Responsible Conclusion to Your Work

Proper disposal is a critical final step in the chemical handling workflow. All waste generated from the use of this compound must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste materials, including contaminated PPE and absorbent materials from spills.

  • Disposal Procedure: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3][5][7] Do not dispose of this chemical down the drain.

Visualizing the Workflow: From Receipt to Disposal

To provide a clear, at-a-glance overview of the entire handling process, the following diagram illustrates the key stages and decision points.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Review SDS & Prepare Workspace ppe Don Appropriate PPE prep->ppe handle Handle in Fume Hood ppe->handle spill Spill? handle->spill cleanup Absorb with Inert Material & Collect spill->cleanup Yes store Store in a Cool, Dry, Ventilated Area spill->store No cleanup->store dispose_prep Prepare Waste for Disposal store->dispose_prep dispose Dispose via Approved Waste Facility dispose_prep->dispose

Caption: A flowchart outlining the key steps for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a secure and productive research environment.

References

  • This compound | 16413-71-1. (n.d.). Sigma-Aldrich.
  • N-Methyl-1-naphthalenemethanamine SDS, 14489-75-9 Safety Data Sheets. (2019, July 15). ECHEMI.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2010, November 10). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, June 12). TCI Chemicals.
  • N-Methyl-1-(naphthalen-1-yl)methanamine. (n.d.). BLDpharm.
  • N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848. (n.d.). PubChem.
  • This compound | C13H15N | CID 264953. (n.d.). PubChem.
  • N-Methylnaphthalene-1-methylamine | CAS 14489-75-9. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (n.d.). Acros Organics.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-1-(naphthalen-1-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.